Tirbanibulin

Catalog No.
S548111
CAS No.
897016-82-9
M.F
C26H29N3O3
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirbanibulin

CAS Number

897016-82-9

Product Name

Tirbanibulin

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]-2-pyridinyl]acetamide

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30)

InChI Key

HUNGUWOZPQBXGX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KX01, KX-01, KX 01; KX2391, KX-2391, KX 2391

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

The exact mass of the compound N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide is 431.22089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tirbanibulin mechanism of action microtubule polymerization inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Tirbanibulin's novel anti-proliferative effect comes from simultaneously disrupting two critical cellular processes.

  • Microtubule Polymerization Inhibition: this compound binds directly to the colchicine-binding site of β-tubulin, inducing depolymerization and disrupting the microtubule network [1] [2]. This disruption interferes with vital microtubule functions, leading to G2/M cell cycle arrest and ultimately, programmed cell death (apoptosis) [3] [2]. The interaction is facilitated by key water-mediated hydrogen bonds between the pyridinyl acetamide core of this compound and a glutamic acid residue (Glu200) on β-tubulin [1].

  • Src Kinase Signaling Inhibition: this compound is a non-ATP competitive inhibitor that binds to the peptide substrate site of the Src kinase, blocking its downstream signaling pathways [2]. Src kinase is frequently upregulated in actinic keratosis and various cancers, promoting cell proliferation, survival, and metastasis [4] [2]. Inhibiting Src contributes to the drug's antitumor effects.

The following diagram illustrates how this compound's dual mechanism leads to its therapeutic effects.

G cluster_microtubule Microtubule Inhibition cluster_src Src Kinase Inhibition This compound This compound M1 Binds Colchicine Site on β-Tubulin This compound->M1 S1 Binds Peptide Substrate Site on Src Kinase (Non-ATP Competitive) This compound->S1 M2 Inhibits Tubulin Polymerization M1->M2 M3 Disrupts Microtubule Network M2->M3 M4 Cell Cycle Arrest at G2/M Phase M3->M4 Apoptosis Induces Apoptosis (Programmed Cell Death) M4->Apoptosis S2 Blocks Downstream Src Signaling S1->S2 S3 Inhibits Cell Proliferation & Survival Pathways S2->S3 S3->Apoptosis TherapeuticEffect Therapeutic Effect: Anti-Proliferative & Anti-Tumor Apoptosis->TherapeuticEffect

Key Experimental Data and Protocols

For research and development purposes, here is a summary of critical experimental findings and methodologies related to this compound's mechanism.

Antiproliferative Activity and Structure-Activity Relationship (SAR)

Research into this compound's structure-activity relationship highlights the importance of its core structure for optimal cellular potency [1]. The following table compares the antiproliferative activity (IC₅₀) of this compound and its synthetic analogs against HeLa cells.

Compound Description HeLa IC₅₀ (μM) cLogP
This compound (8) Parent compound 0.044 ± 0.011 3.3
13 α-methylated analog 0.95 ± 0.35 3.7
14 N-methylated analog >1.0 3.2
17 Inverted amide analog 0.97 ± 0.23 3.3
20 Pyrimidine core analog 0.37 ± 0.10 2.8
23 Pyridone core analog 0.24 ± 0.06 2.6

Source: Adapted from [1]. Data represent the mean of three independent determinations from triplicate samples. IC₅₀ values were determined using the CCK-8 assay in HeLa cells. cLogP values were calculated using the online ALOGPS 2.1 program.

Key SAR insights from this data include:

  • Critical Core Structure: Modifications to the pyridinyl acetamide core (e.g., α-methylation, N-methylation, or amide inversion) significantly reduce potency, confirming this region's crucial role in target interaction [1].
  • Tolerance for Para-Substitution: Modifications at the para position of the eastern benzylamine moiety are generally well-tolerated, with the p-fluorine benzylamine analog showing promising potency and favorable pharmacokinetic profiles [1].
Experimental Protocol: Antiproliferative Assay

A standard method for evaluating the cellular potency of this compound and its derivatives is the CCK-8 (Cell Counting Kit-8) assay [1].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the proliferation of cancer cell lines (e.g., HeLa cells).
  • Key Steps:
    • Cell Seeding: Plate cells in 96-well plates at a density that ensures exponential growth throughout the experiment.
    • Compound Treatment: After cell adhesion, treat with serially diluted compounds. DMSO is commonly used as a vehicle control.
    • Incubation: Incubate for a predetermined period (e.g., 72 hours).
    • Viability Measurement: Add the CCK-8 reagent, which is metabolized by living cells to produce a water-soluble formazan dye. Incubate for 1-4 hours.
    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Clinical and Preclinical Relevance

  • From Oncology to Dermatology: this compound was initially developed as a systemic anticancer agent but was repurposed for topical use after demonstrating potent local efficacy and a favorable safety profile [1] [2]. Its approval for actinic keratosis was based on Phase III trials showing complete clearance in 44-54% of patients on the face or scalp [5] [2].
  • Efficacy in Real-World Settings: Real-world studies confirm its effectiveness, with one showing a 70.8% complete clearance rate in patients with actinic keratosis, particularly when used as a first- or second-line treatment [3].
  • Expanding Applications: Ongoing clinical trials are exploring its potential for treating basal cell carcinoma and plaque-type psoriasis, indicating a broadening therapeutic scope [1].

Research Implications and Future Directions

This compound's reversible binding to tubulin and its unique dual mechanism make it a valuable compound for further investigation [1] [4]. Key research implications include:

  • Drug Design: The elucidated SAR provides a blueprint for designing novel this compound-based derivatives with potentially improved solubility, metabolic stability, and potency [1].
  • Combination Therapy: Preclinical data suggests this compound can act synergistically with other agents, such as paclitaxel and tamoxifen, opening avenues for combination regimens [2].
  • Understanding Resistance: Its ability to inhibit both microtubule dynamics and Src signaling may help overcome resistance mechanisms that limit the efficacy of single-target agents [1] [2].

References

Src tyrosine kinase signaling inhibition by tirbanibulin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Pathway Inhibition

Tirbanibulin's therapeutic effect stems from its coordinated action on two fronts: Src kinase signaling and microtubule dynamics.

Src Kinase Signaling Inhibition
  • Unique Binding Mechanism: Unlike most kinase inhibitors that target the conserved ATP-binding site, this compound is a non-ATP competitive inhibitor. It binds to the peptide substrate site of Src, which may offer greater specificity and help reduce off-target effects [1] [2] [3].
  • Downstream Signaling Disruption: Src kinase is a key regulator of cell proliferation, survival, and migration. Its activity is enhanced in hyperproliferative conditions like actinic keratosis [1]. By inhibiting Src, this compound blocks these pro-cancerous signals. Evidence also shows it suppresses the phosphorylation of STAT3, a transcription factor downstream of Src that is involved in cell growth and fibrosis [3].
Tubulin Polymerization Inhibition
  • Microtubule Network Disruption: this compound reversibly binds to the colchicine site on β-tubulin, preventing the assembly of microtubules [4] [5]. These microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintaining cell shape.
  • Cell Cycle Arrest and Apoptosis: Disruption of the microtubule network leads to a potent arrest of the cell cycle at the G2/M phase, preventing cell division [4] [5]. This arrest triggers both the intrinsic and extrinsic pathways of apoptosis, or programmed cell death, characterized by caspase activation and PARP cleavage [5].

The following diagram illustrates the sequential cellular events triggered by this compound:

G Start This compound Application A 1. Dual Target Engagement Start->A B1 Binds to Src Kinase (Peptide Substrate Site) A->B1 B2 Binds to β-Tubulin (Colchicine Site) A->B2 C1 Inhibits Src/STAT3 Signaling Pathway B1->C1 C2 Inhibits Tubulin Polymerization B2->C2 E Cell Cycle Arrest at G2/M Phase C1->E D Disruption of Microtubule Network C2->D D->E F Induction of Apoptosis (Caspase Activation) E->F End Inhibition of Cell Proliferation & Tumor Growth F->End

Experimental Evidence & Preclinical Data

The dual mechanism of action is supported by robust experimental data. Key methodologies from preclinical studies are detailed below.

Tubulin Polymerization Assay
  • Objective: To quantitatively measure the direct inhibition of tubulin polymerization by this compound [4].
  • Protocol: Purified tubulin is incubated at 37°C in the presence of the test compound (e.g., this compound, positive controls like nocodazole, or a vehicle control). The polymerization reaction is monitored in real-time by measuring the increase in light absorption (turbidity) at 340 nm. A reduction in the rate or extent of absorption increase indicates inhibition of polymerization [4].
  • Key Finding: this compound demonstrated a dose-dependent inhibition of tubulin polymerization, with an effect comparable to the known destabilizing agent nocodazole [4].
Immunofluorescence Staining for Microtubule Network
  • Objective: To visually assess the disruption of the cellular microtubule cytoskeleton [4] [5].
  • Protocol: Cells (e.g., immortalized keratinocytes CCD-1106 KERTr, prostate cancer PC3 cells) are treated with this compound, then fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule network is visualized using fluorescence microscopy [4] [5].
  • Key Finding: Treatment with this compound resulted in the complete disruption of filamentous tubulin structures, confirming the collapse of the microtubule network. This effect was shown to be reversible upon drug removal [5].
Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the impact of this compound on cell cycle progression [4] [5].
  • Protocol: Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is quantified based on DNA content [5].
  • Key Finding: Treatment with low nanomolar concentrations of this compound caused a significant accumulation of cells in the G2/M phase, confirming cell cycle arrest [4] [5].
Apoptosis Assay
  • Objective: To evaluate the induction of programmed cell death [5].
  • Protocol: Apoptosis is commonly detected using an Annexin V/7-AAD (or similar) staining kit. Early apoptotic cells externalize phosphatidylserine, which binds to Annexin V (often fluorescently conjugated). Viability dyes like 7-AAD distinguish late apoptotic/necrotic cells. The populations are quantified using flow cytometry [5].
  • Key Finding: this compound treatment led to a marked increase in Annexin V-positive cells, demonstrating the induction of apoptosis. Immunoblot analysis further showed cleavage of caspases 8, 9, and 3, and PARP, confirming the activation of both intrinsic and extrinsic apoptotic pathways [5].

Quantitative Potency Data

The antiproliferative potency of this compound has been validated across a wide range of human cancer cell lines, as shown in the table below. The IC₅₀ (half-maximal inhibitory concentration) values are in the low nanomolar range, indicating high potency [5].

Cell Line Cancer Type This compound IC₅₀ (nM)
A431 Squamous Cell Carcinoma 15 [5]
CCD-1106 KERTr Immortalized Keratinocytes 40 [5]
PC3-MM2 Prostate Cancer 9 [5]
MDA-MB-231 Breast Cancer (Triple-Negative) 20-45 [5]
A549 Lung Cancer 9 [5]
HT29 Colon Cancer 25 [5]
K562 Chronic Myeloid Leukemia 13 [5]

Clinical Translation and Applications

The strong preclinical data on Src and tubulin inhibition has successfully translated into clinical applications.

  • Approved Indication: this compound 1% ointment (Klisyri) is approved by the FDA and EMA for the topical treatment of actinic keratosis (AK) on the face or scalp [1] [6]. Its short, 5-day application course is a significant advantage for patient adherence [7].
  • Investigational Uses: A Phase I clinical trial demonstrated that this compound 1% ointment applied for four weeks was safe and showed promising efficacy in patients with plaque-type psoriasis, with 50% of subjects achieving a significant reduction in lesion severity [8] [9]. Preclinical studies also suggest potential in pulmonary fibrosis and various cancers [3].

Conclusion

This compound represents a mechanistically distinct agent with a dual-action profile targeting both Src kinase and tubulin. Its non-ATP competitive inhibition of Src offers a pathway to greater selectivity, while its reversible inhibition of tubulin polymerization drives potent antiproliferative and pro-apoptotic effects with low systemic toxicity. This unique combination underpins its clinical efficacy in actinic keratosis and supports its ongoing investigation for other hyperproliferative and fibrotic diseases.

References

Tirbanibulin: A Comprehensive Technical Analysis of Its Reversible Binding to the Colchicine Site on β-Tubulin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Executive Summary

Tirbanibulin (KX2-391) is a novel synthetic therapeutic agent that has demonstrated significant clinical efficacy in treating actinic keratosis, with emerging potential in broader anticancer applications. Its distinctive pharmacological profile stems from a dual mechanism of action, inhibiting both Src kinase signaling and tubulin polymerization. This whitepaper provides a comprehensive technical analysis focusing on this compound's interaction with the colchicine-binding site on β-tubulin, with particular emphasis on its reversible binding kinetics—a property that fundamentally explains its favorable clinical toxicity profile compared to conventional microtubule-targeting agents. Through detailed examination of structural biology data, biochemical assays, and cellular studies, we elucidate the molecular basis of this compound's binding mode, reversibility characteristics, and functional consequences on microtubule dynamics. This analysis aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism to inform future therapeutic development and clinical applications.

Introduction

This compound represents a significant advancement in microtubule-targeting therapeutics, initially developed as a non-ATP competitive Src inhibitor and later discovered to possess potent tubulin polymerization inhibitory activity [1]. Approved by the FDA in 2020 for the topical treatment of actinic keratosis on the face or scalp (marketed as Klisyri), it has demonstrated remarkable efficacy with complete clearance rates of 44-54% in clinical trials alongside exceptionally low systemic toxicity [1] [2]. Unlike conventional tubulin inhibitors such as colchicine and vinblastine, which are limited by significant toxicities including peripheral neuropathy, bone marrow suppression, and severe weakness, this compound exhibits a favorable safety profile that enables its therapeutic application in both dermatological and potential oncological indications [3] [4].

The key differentiator of this compound lies in its reversible binding mechanism to the colchicine site of β-tubulin, which underlies its reduced toxicity profile while maintaining potent antiproliferative effects [3]. This comprehensive review synthesizes evidence from structural biology, biochemical assays, and cellular studies to provide researchers with a detailed understanding of how this compound's reversible binding to tubulin translates to its clinical advantages, offering insights for the development of next-generation microtubule-targeting agents with improved therapeutic indices.

Structural Basis of this compound-Tubulin Interaction

Binding Site Localization and Confirmation

This compound binds specifically to the colchicine-binding site located on β-tubulin, as unequivocally demonstrated through multiple complementary experimental approaches:

  • EBI competition assays: this compound effectively inhibited the formation of the N,N'-ethylenebis(iodoacetamide) (EBI)-β-tubulin complex, which covalently binds to cysteine residues 239 and 354 within the colchicine site, confirming competitive binding at this specific location [3].

  • Crystallographic evidence: The crystal structure of the tubulin-tirbanibulin complex (PDB: 6KNZ) resolved at 2.5-Å resolution provides direct visualization of this compound occupying the colchicine-binding pocket at the interface of α and β tubulin heterodimers [3] [5].

  • Cellular phenotyping: Unlike vinblastine (which induces tubulin paracrystal formation), this compound produced cellular microtubule disruption patterns phenotypically similar to colchicine, providing functional evidence of shared binding site specificity [3].

Molecular Interactions and Binding Mode

The high-resolution crystal structure of the tubulin-tirbanibulin complex reveals intricate molecular interactions that stabilize the ligand-protein complex:

  • Hydrophobic interactions: The core structure of this compound forms extensive van der Waals contacts with multiple residues in the β-tubulin binding pocket, including βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, and βVal-315 [3].

  • Hydrogen bonding network: A conserved water molecule mediates critical hydrogen bonds between both the nitrogen and oxygen atoms of this compound's pyridinyl acetamide core and the carboxylate group of Glu200 in β-tubulin [3] [6].

  • Structural water bridge: This water-mediated hydrogen bonding is essential for binding affinity and orientation, with modifications to the pyridinyl acetamide core significantly reducing antiproliferative potency, as demonstrated through structure-activity relationship studies [6].

Table 1: Key Molecular Interactions in the this compound-Tubulin Complex

Interaction Type This compound Functional Group Tubulin Residues Structural Role
Hydrophobic Biphenyl core βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, βVal-315 Primary binding energy and orientation
Water-mediated H-bond Pyridinyl nitrogen Glu200 (via H₂O) Binding affinity and specificity
Water-mediated H-bond Acetamide oxygen Glu200 (via H₂O) Binding affinity and specificity
Shape complementarity Overall molecular structure Binding pocket contours Exclusion of sterically bulky substituents

The structural data collectively explain the stringent requirements of the this compound binding interface, where even minor modifications such as α-methylation or N-methylation of the core acetamide motif result in substantial reductions (10- to 100-fold) in antiproliferative activity [6].

Evidence of Reversible Binding

Biochemical Reversibility Studies

The reversible binding characteristic of this compound to tubulin represents its most distinctive pharmacological property, extensively documented through multiple experimental approaches:

  • Direct binding measurements: Using tryptophan fluorescence decrease (TFD) assays, researchers demonstrated that this compound binds to purified tubulin with a dissociation constant (Kd) of 1.26 ± 0.27 μM, indicating strong but non-covalent association [3].

  • Cellular reversibility: Treatment of human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells with this compound resulted in complete disruption of microtubule networks, followed by full restoration of filamentous tubulin structures upon drug washout, confirming functional reversibility [7].

  • Proliferation recovery: Cells treated with this compound and subsequently washed demonstrated complete recovery of proliferative capacity without persistent cytotoxicity, in stark contrast to irreversible tubulin binders that cause permanent damage [3].

Structural Basis of Reversibility

The molecular architecture of the this compound-tubulin complex provides insights into the structural features enabling reversible binding:

  • Non-covalent interactions: Unlike covalent tubulin modifiers, this compound relies exclusively on reversible hydrophobic interactions and hydrogen bonds for binding, without formation of irreversible covalent linkages [3].

  • Binding pocket dynamics: The colchicine-binding site accommodates this compound through complementary shape fitting and electrostatic interactions that remain dynamically reversible under physiological conditions [6].

  • Ligand flexibility: The molecular structure of this compound allows for appropriate binding geometry without inducing conformational changes that would lead to kinetic trapping within the binding site.

Table 2: Comparative Analysis of Tubulin Binding Characteristics

Parameter This compound Colchicine Vinblastine Taxanes
Binding Site Colchicine site on β-tubulin Colchicine site on β-tubulin Vinca domain on β-tubulin Taxane site on β-tubulin
Binding Mode Reversible, competitive Pseudo-irreversible Reversible Stabilizing, irreversible
Dissociation Constant (Kd) 1.26 ± 0.27 μM 13.3 ± 3.30 μM ~0.1-1 μM ~0.01-0.1 μM
Cellular Recovery Complete after washout Limited after washout Partial after washout Minimal after washout
Clinical Toxicity Low High Moderate-high Moderate-high

Functional Consequences of Tubulin Binding

Microtubule Disruption and Antiproliferative Effects

The primary functional consequence of this compound's binding to tubulin is the potent inhibition of microtubule polymerization, leading to profound cellular effects:

  • Concentration-dependent polymerization inhibition: In vitro tubulin polymerization assays demonstrate that this compound inhibits microtubule formation in a dose-dependent manner, with potency comparable to or slightly better than colchicine [3] [4].

  • Microtubule network disruption: Immunofluorescence studies across multiple cell lines (including HeLa, PC3, and CCD-1106 KERTr cells) show that this compound effectively dismantles the cellular microtubule network at nanomolar concentrations (30 nM), mimicking the effects of other microtubule-destabilizing agents [3] [7].

  • Morphological changes: Treated cells exhibit characteristic rounded morphology and loss of cytoskeletal structure, consistent with microtubule depolymerization and consequent loss of cellular integrity [7].

Cell Cycle Arrest and Apoptosis Induction

The disruption of microtubule dynamics by this compound triggers specific cell cycle perturbations and programmed cell death pathways:

  • G2/M phase arrest: Flow cytometry analyses demonstrate that this compound induces concentration-dependent arrest at the G2/M phase of the cell cycle, with EC50 values of 53.2 ± 3.73 nM, 39.8 ± 4.71 nM, and 74.6 ± 9.45 nM in HeLa, HepG2, and H460 cells, respectively [3] [7]. This arrest pattern is characteristic of microtubule-targeting agents that disrupt mitotic spindle formation.

  • Apoptosis activation: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways, evidenced by Bcl-2 hyperphosphorylation, caspase-8 and caspase-9 cleavage, caspase-3 activation, and subsequent poly(ADP-ribose) polymerase (PARP) cleavage [7].

  • Rapid onset of action: Cell cycle arrest occurs within 24 hours of treatment, with apoptosis markers detectable within 48 hours, indicating rapid engagement of cell death mechanisms following microtubule disruption [7].

The following diagram illustrates the sequence of cellular events triggered by this compound binding:

G A This compound Binding to β-Tubulin Colchicine Site B Inhibition of Tubulin Polymerization A->B Direct effect C Microtubule Network Disruption B->C Rapid onset D Mitotic Spindle Apparatus Failure C->D Mitosis disruption E G2/M Phase Cell Cycle Arrest D->E Checkpoint activation F Activation of Apoptotic Pathways E->F Prolonged arrest G Caspase Cascade Activation F->G Caspase-8/9 cleavage H Apoptotic Cell Death G->H Executing phase I Reversible Effects (Drug Washout) I->C Pathway reversal

Cellular pathway of this compound-induced microtubule disruption and apoptosis.

Experimental Methodologies for Characterization

Biochemical and Biophysical Assays

The characterization of this compound's interaction with tubulin has employed a comprehensive suite of biochemical and biophysical techniques:

  • Tryptophan Fluorescence Decrease (TFD): This assay quantifies tubulin binding affinity by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding, providing direct measurement of dissociation constants (Kd) [3].

  • EBI Competition Assay: N,N'-ethylenebis(iodoacetamide) covalently crosslinks cysteine residues 239 and 354 in the colchicine-binding site, migrating faster in SDS-PAGE. Competition with this compound prevents EBI-β-tubulin complex formation, confirming shared binding site [3].

  • In vitro Tubulin Polymerization: Turbidimetric assays monitoring absorbance at 340 nm quantitatively measure this compound's inhibition of microtubule formation compared to reference compounds [3] [4].

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the atomic-level details of this compound-tubulin interactions:

  • Crystal structure determination: The tubulin-tirbanibulin complex was solved at 2.5-Å resolution using crystals of a protein complex containing αβ-tubulin, stathmin-like protein RB3, and tubulin-tyrosine ligase (T2R-TTL) [3].

  • Ligand soaking experiments: this compound was introduced into pre-formed tubulin crystals through soaking techniques, enabling high-resolution determination of binding geometry [3].

  • Electron density analysis: Unambiguous electron density for this compound in the colchicine-binding site allowed precise modeling of ligand orientation and conformation within the binding pocket [3].

Cellular Assays

Functional characterization of this compound's effects in cellular systems has employed standardized methodologies:

  • Immunofluorescence microscopy: Visualization of microtubule networks using anti-tubulin antibodies quantitatively assesses the extent and reversibility of microtubule disruption [3] [7].

  • Flow cytometric cell cycle analysis: Propidium iodide staining and fluorescence-activated cell sorting (FACS) provide quantitative measurement of G2/M phase arrest [3] [7].

  • Apoptosis assays: Annexin V/propidium iodide dual staining discriminates between early and late apoptotic populations, while Western blotting detects specific apoptosis markers [7].

The following diagram illustrates the key experimental workflows used to characterize this compound's binding and cellular effects:

G A Biochemical Assays A1 Tryptophan Fluorescence Decrease (TFD) A->A1 A2 EBI Competition Assay A->A2 A3 Tubulin Polymerization Inhibition A->A3 B Structural Biology B1 X-ray Crystallography (2.5-Å resolution) B->B1 B2 Electron Density Analysis B->B2 B3 Binding Site Mapping B->B3 C Cellular Studies C1 Immunofluorescence Microscopy C->C1 C2 Flow Cytometric Cell Cycle Analysis C->C2 C3 Apoptosis Marker Detection C->C3

Experimental methodologies for characterizing this compound-tubulin interactions.

Clinical Translation and Therapeutic Implications

Pharmacological Advantages of Reversible Binding

The reversible binding characteristic of this compound to tubulin translates directly to several clinically advantageous properties:

  • Reduced systemic toxicity: Unlike conventional tubulin inhibitors that cause dose-limiting neurotoxicity, hematological toxicity, and other adverse effects, this compound demonstrates markedly lower toxicity in clinical trials, enabling its development as a topical formulation with minimal systemic exposure [3] [4].

  • Transient cellular effects: The reversible nature of tubulin binding means that cellular effects are transient upon drug removal, allowing recovery of normal cellular function in non-target tissues and reducing the potential for long-term damage [3] [7].

  • Favorable therapeutic index: The combination of potent antiproliferative effects on target cells with reversible binding kinetics results in an improved therapeutic index compared to irreversible tubulin-targeting agents [3] [2].

Clinical Efficacy and Applications

This compound's unique mechanism of action has demonstrated significant clinical success in its approved indication and potential in broader applications:

  • Actinic keratosis management: In phase III clinical trials, once-daily application of 1% this compound ointment for 5 consecutive days resulted in complete clearance of actinic keratosis lesions in 44-54% of patients at day 57, with significantly fewer local skin reactions compared to existing therapies [1] [2].

  • Treatment compliance: The short 5-day treatment regimen, made possible by this compound's potent and rapid action, significantly improves patient compliance compared to longer-duration topical therapies requiring weeks of application [8] [2].

  • Field cancerization therapy: this compound effectively treats both clinical and subclinical lesions within field-cancerized areas, addressing the broader tissue abnormality beyond visible lesions [8] [2].

  • Oncological potential: While not currently approved for systemic use, this compound has demonstrated antitumor activity in various preclinical cancer models, including breast, prostate, and ovarian cancers, suggesting potential future applications in oncology [1] [6].

Conclusion and Future Directions

This compound represents a significant advancement in microtubule-targeting therapeutics through its reversible binding to the colchicine site on β-tubulin. The structural basis of this interaction, characterized by high-resolution crystallography, reveals specific molecular contacts that enable both high-affinity binding and reversible kinetics. Functionally, this binding potently inhibits microtubule polymerization, induces G2/M cell cycle arrest, and activates apoptosis in proliferating cells, while allowing cellular recovery upon drug removal.

The reversible binding property directly translates to this compound's exceptional clinical profile—combining potent efficacy against actinic keratosis with markedly reduced local and systemic toxicity compared to conventional microtubule inhibitors. This unique combination positions this compound as both an important therapeutic agent and a structural template for future drug development.

Future research directions should focus on:

  • Expanding clinical applications of this compound to other hyperproliferative disorders and potential oncological indications
  • Designing next-generation reversible tubulin inhibitors based on the this compound scaffold with optimized pharmacological properties
  • Exploring combination therapies leveraging this compound's dual Src kinase and tubulin inhibition mechanisms
  • Further elucidating the structural determinants of reversible versus irreversible tubulin binding

The comprehensive understanding of this compound's mechanism of action provides a robust foundation for continued innovation in microtubule-targeted therapeutics with improved therapeutic indices.

References

Tirbanibulin induction of G2/M cell cycle arrest and apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Tubulin Polymerization Inhibition

Tirbanibulin's primary anti-proliferative effect stems from its direct and reversible binding to tubulin, which disrupts microtubule dynamics.

  • Target Identification: Studies using photoaffinity labeling and competitive binding assays with purified tubulin identified α- and β-tubulin as the primary targets of this compound. It binds to the colchicine-binding site on β-tubulin [1] [2] [3].
  • Inhibition of Polymerization: In vitro tubulin polymerization assays demonstrate that this compound inhibits polymerization in a reversible and concentration-dependent manner. This inhibition is comparable to known microtubule destabilizers like nocodazole [1] [2].
  • Microtubule Network Disruption: Immunofluorescence studies in various cell lines, including immortalized keratinocytes (CCD-1106 KERTr), prostate cancer cells (PC3), and others, show that this compound treatment leads to the complete disruption of the filamentous microtubule network. This effect is reversible upon drug removal [1] [2].

Mechanism of Action: Src Kinase Signaling Inhibition

This compound also acts as a non-ATP competitive inhibitor of the Src tyrosine kinase [3] [4]. Src kinase is upregulated in hyperproliferative skin disorders and pre-malignant lesions like AK, playing a role in cell proliferation, survival, and migration [2] [3]. However, a 2024 study suggests that interference with SRC signaling may not be the dominant mechanism in keratinocytes and cSCC cell lines, where the effect on β-tubulin-polymerization was more prominent [5].

Consequence 1: G2/M Phase Cell Cycle Arrest

The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This failure leads to a blockade in the cell cycle.

  • Experimental Evidence: Flow cytometry analysis of CCD-1106 KERTr cells, peripheral blood mononuclear cells (PBMCs), and various cancer cell lines shows that this compound treatment induces a reversible arrest at the G2/M phase of the cell cycle [1] [2]. The cell cycle cannot progress from the late interphase into mitosis without a functional mitotic spindle [1].

Consequence 2: Induction of Apoptosis

The inability to progress through the cell cycle triggers programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.

  • Early Apoptosis Markers: Treatment of PC3-LN4 cell lines with this compound resulted in positive staining for Annexin V, a marker for early apoptosis [1].
  • Activation of Apoptotic Pathways: Immunoblot analyses demonstrate that this compound induces hyperphosphorylation of Bcl-2 and cleavage of caspases 8 and 9, leading to the activation of caspase 3 and subsequent cleavage of PARP. This confirms the activation of both intrinsic and extrinsic apoptosis signaling cascades [1] [4].
  • Cell-Type Specific Sensitivity: A 2024 study noted that apoptosis was most prominent in the highly sensitive A431 cSCC cell line, while other cell lines exhibited stronger anti-proliferative and anti-migratory effects [5].

The core mechanistic pathway of this compound can be summarized as follows:

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds Src Src This compound->Src Inhibits Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Src_Signaling_Inhibition Src_Signaling_Inhibition Src->Src_Signaling_Inhibition Downregulates G2M_Arrest G2M_Arrest Microtubule_Disruption->G2M_Arrest Causes Apoptosis Apoptosis Src_Signaling_Inhibition->Apoptosis Promotes G2M_Arrest->Apoptosis Leads to

Summary of this compound's Dual Mechanism of Action

Quantitative Potency Data

This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC50) values from key studies [1].

Cell Line Cell Type / Cancer Origin IC50 (nM)
A431 Squamous cell carcinoma 15
SCC-12 Cutaneous squamous cell carcinoma Data in [5]
CCD-1106 KERTr Immortalized keratinocytes 40
PC3 Prostate cancer 9
PC3-LN4 Prostate cancer (derivative) Data in [1]
MDA-MB-231 Breast cancer (triple-negative) 20-45
HT29 Colon cancer 25
A549 Lung cancer 9
K562 Chronic myeloid leukemia 13
NCI/ADR-RES Multidrug-resistant ovarian cancer 56

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

1. Cell Culture and Treatment

  • Cell Lines: Common models include immortalized human keratinocytes (CCD-1106 KERTr), cutaneous squamous cell carcinoma lines (A431, SCC-12), and other cancer lines (PC3, MDA-MB-231) [1] [5].
  • Culture Conditions: Grow cells in recommended media (e.g., DMEM for A431, specialized Keratinocyte Growth Medium for NHEK) supplemented with fetal calf serum and other necessary additives at 37°C in a 5% CO₂ atmosphere [5].
  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Use DMSO alone as a vehicle control in experiments. Treatment concentrations in experiments typically range from low nanomolar (e.g., 20 nM) up to 100 nM [5].

2. Key Assays and Procedures

  • Tubulin Polymerization Assay: Use purified tubulin. Initiate polymerization by shifting temperature to 37°C. Measure polymerization kinetics by tracking absorbance at 340 nm over time. Compare this compound's effect against controls (buffer alone), polymerization promoters (paclitaxel), and destabilizers (nocodazole) [1] [2].
  • Immunofluorescence for Microtubules: Seed cells on coverslips, treat with this compound, then fix and permeabilize. Stain microtubules with anti-α-tubulin antibody and a fluorescent secondary antibody. Visualize and capture images using a fluorescence microscope to observe network disruption [1] [2].
  • Cell Cycle Analysis by Flow Cytometry: Harvest treated and control cells, fix, and stain DNA with propidium iodide (PI). Analyze PI fluorescence intensity using a flow cytometer to determine the proportion of cells in each cell cycle phase (G0/G1, S, G2/M) [1].
  • Apoptosis Detection via Annexin V Staining: Harvest cells and stain with FITC-conjugated Annexin V and a viability dye like 7-AAD. Analyze using flow cytometry to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations [1] [5].
  • Western Blot for Apoptotic Markers: Isolate total protein from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against cleaved caspases (3, 8, 9), cleaved PARP, and phosphorylated Bcl-2. Use GAPDH or similar as a loading control [1].

References

Tirbanibulin Pharmacokinetics and CYP-Mediated Metabolism: Technical Review for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Clinical Significance

Tirbanibulin (chemically known as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yal) acetamide) is a first-in-class microtubule inhibitor approved by the FDA for the topical treatment of actinic keratosis (AK) on the face or scalp. As a dual-action therapeutic, it uniquely targets both tubulin polymerization and Src kinase signaling pathways, which are frequently upregulated in actinic keratosis and squamous cell carcinoma. The drug is formulated as a 1% ointment (Klisyri), with each single-use packet containing 2.5 mg of this compound in 250 mg of ointment, designed to cover a 25 cm² treatment area. The clinical regimen involves once-daily application for 5 consecutive days, representing one of the shortest treatment durations among field-directed AK therapies [1] [2].

From a drug development perspective, this compound's pharmacokinetic profile is characterized by minimal systemic exposure following topical application, which significantly enhances its therapeutic index. The drug's metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing pivotal roles in its biotransformation. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, particularly in elderly populations who may be concomitantly taking medications that inhibit or induce these CYP enzymes [1] [3]. This review comprehensively examines this compound pharmacokinetics, metabolic fate, and relevant experimental methodologies to inform future drug development efforts.

Comprehensive Pharmacokinetic Profile

Systemic Exposure and Absorption Kinetics

This compound demonstrates favorable topical absorption characteristics with limited systemic exposure, making it an ideal candidate for localized therapy. Following once-daily application to the face or scalp for 5 consecutive days, steady-state concentrations are achieved within 72 hours. The absorption profile shows consistent but low plasma levels, with a median time to reach maximum concentration (Tmax) of approximately 6-7 hours post-application. The average daily dose applied in clinical studies was approximately 138 mg over a 25 cm² contiguous area of the balding scalp or face [1] [2] [3].

Critical exposure parameters demonstrate minimal systemic absorption. For facial application, the maximum plasma concentration (Cmax) on day 5 was 0.34 ± 0.30 ng/mL, with an area under the curve (AUC24) of 5.0 ± 3.9 h·ng/mL. For scalp application, even lower exposure was observed: Cmax of 0.18 ± 0.10 ng/mL and AUC24 of 3.2 ± 1.9 h·ng/mL. Alternative data reported from different analytical methods indicated slightly higher values (face: Cmax 1.32 ng/mL, AUC 19.6 h·ng/mL; scalp: Cmax 0.71 ng/mL, AUC 11.7 h·ng/mL), possibly due to methodological variations in bioanalysis [1] [4]. These nanogram-level concentrations reflect minimal systemic absorption, contributing to the favorable safety profile of topical this compound.

Distribution and Elimination Characteristics

This compound exhibits moderate protein binding of 88%, which remains consistent across concentration ranges of 0.01 to 10 µg/mL. The volume of distribution has not been precisely quantified in humans, though mouse xenograft studies revealed a tissue-to-plasma ratio of 1.52, suggesting adequate tissue penetration [3]. The elimination pathway of this compound has not been fully characterized in humans, though preclinical data indicate fecal excretion as the primary route of elimination [2] [3].

The drug demonstrates a relatively short half-life of approximately 4 hours based on available data. Despite this rapid clearance, the therapeutic effect persists well beyond the detection of systemic exposure, suggesting sustained target engagement in the skin [3]. No dedicated studies have evaluated the pharmacokinetics of this compound in patients with hepatic or renal impairment, and no specific dosage recommendations exist for these populations [2].

Table 1: Summary of Key this compound Pharmacokinetic Parameters

Parameter Value Notes
Time to Steady State 72 hours After once-daily application
Tmax 6-7 hours Median time after topical application
Cmax (Face) 0.34 ± 0.30 ng/mL Day 5, mean ± SD
Cmax (Scalp) 0.18 ± 0.10 ng/mL Day 5, mean ± SD
AUC24 (Face) 5.0 ± 3.9 h·ng/mL Day 5, mean ± SD
AUC24 (Scalp) 3.2 ± 1.9 h·ng/mL Day 5, mean ± SD
Protein Binding 88% Consistent across concentration range 0.01-10 µg/mL
Half-life ~4 hours Based on available data
Primary Metabolic Enzymes CYP3A4 (major), CYP2C8 (minor) In vitro assessment

Metabolic Pathways and Enzyme Kinetics

CYP450 Metabolism: In Vitro Evidence

This compound undergoes hepatic metabolism primarily via the cytochrome P450 system. Comprehensive in vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 serves as the principal enzyme responsible for this compound biotransformation, with CYP2C8 playing a secondary role [2] [3]. This metabolic pattern shares similarities with other therapeutic agents metabolized through these parallel pathways, including repaglinide, paclitaxel, and masitinib [5] [6].

The enzyme kinetics of this compound metabolism have not been fully elucidated in published literature. However, based on its structural properties and observed metabolic profile, the drug appears to follow typical Michaelis-Menten kinetics for CYP-mediated metabolism. The low systemic exposure observed after topical administration suggests that first-pass metabolism in the skin and liver may contribute to its limited bioavailability, though formal studies are needed to confirm this hypothesis [1] [3]. The relative contributions of CYP3A4 and CYP2C8 to overall clearance have not been quantified, though clinical data indicate that CYP3A4 plays the dominant role based on in vitro to in vivo extrapolation.

Metabolite Identification and Characterization

This compound metabolism generates two primary inactive metabolites designated as KX2-5036 and KX2-5163, both of which demonstrate negligible pharmacological activity compared to the parent compound. The maximum plasma concentrations of these metabolites in clinical studies were 0.12 ng/mL and 0.09 ng/mL, respectively, representing only fractions of the already low parent drug exposure [3] [4]. The chemical structures of these metabolites have not been fully disclosed in public literature, though they are believed to result from oxidative transformations mediated by CYP enzymes.

The metabolite profile of this compound exhibits similar exposure patterns between facial and scalp application sites, with consistent metabolite-to-parent ratios observed across clinical trials. The elimination kinetics of these metabolites appear to parallel that of the parent drug, though formal mass balance studies have not been reported to fully characterize excretion pathways [1] [2].

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary CYP2C8 CYP2C8 This compound->CYP2C8 Secondary KX2_5036 KX2_5036 CYP3A4->KX2_5036 Oxidation KX2_5163 KX2_5163 CYP3A4->KX2_5163 Oxidation CYP2C8->KX2_5036 Oxidation Inactive Inactive KX2_5036->Inactive Elimination KX2_5163->Inactive Elimination

Figure 1: this compound Metabolic Pathways - CYP3A4 serves as the primary metabolic enzyme for this compound biotransformation, with CYP2C8 playing a secondary role. Both enzymes generate pharmacologically inactive metabolites KX2-5036 and KX2-5163, which undergo subsequent elimination.

Dual Mechanism of Action: Molecular Pharmacology

This compound exerts its therapeutic effects through two distinct but complementary mechanisms of action, making it unique among currently available actinic keratosis treatments. As a microtubule inhibitor, this compound directly binds to the colchicine-binding site on β-tubulin, reversibly inhibiting tubulin polymerization and disrupting microtubule dynamics essential for cell division [7] [3]. This binding interaction has been characterized through crystal structure analysis, confirming competitive binding with colchicine at the same site, though some research suggests potential binding to a novel site on the α-β tubulin heterodimer [7].

Simultaneously, this compound functions as a non-ATP competitive Src kinase inhibitor, disrupting proto-oncogenic Src tyrosine kinase signaling pathways implicated in cell proliferation, survival, and migration. The drug specifically binds to the peptide substrate binding site of Src rather than the ATP-binding domain, representing a distinct mechanism from most kinase inhibitors [3]. This dual inhibition leads to G2/M cell cycle arrest, upregulation of p53, and induction of apoptosis through caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage [1]. The synergistic effect of targeting both structural proteins (microtubules) and signaling pathways (Src kinase) underlies this compound's potent anti-proliferative activity against dysplastic keratinocytes in actinic keratosis.

G This compound This compound Microtubule Microtubule This compound->Microtubule Inhibits polymerization SrcKinase SrcKinase This compound->SrcKinase Non-ATP competitive G2M_Arrest G2M_Arrest Microtubule->G2M_Arrest Disrupts mitosis SrcKinase->G2M_Arrest Blocks signaling p53 p53 G2M_Arrest->p53 Upregulates Caspase3 Caspase3 G2M_Arrest->Caspase3 Activates Apoptosis Apoptosis p53->Apoptosis Caspase3->Apoptosis

Figure 2: this compound's Dual Mechanism of Action - this compound simultaneously inhibits tubulin polymerization and Src kinase signaling, leading to G2/M cell cycle arrest, p53 upregulation, caspase-3 activation, and ultimately apoptosis of dysplastic keratinocytes.

Experimental Methodologies for Metabolism Studies

In Vitro Systems for Metabolic Profiling

Comprehensive reaction phenotyping of this compound has been conducted using standardized in vitro systems. These include pooled human liver microsomes (HLM) from multiple donors and recombinant CYP enzymes (Supersomes) expressing individual human P450 enzymes co-expressed with P450 reductase and cytochrome b5 [5] [6]. The typical incubation conditions involve tris-buffered systems at physiological pH (7.4) maintained at 37°C, with an NADPH-regenerating system to provide essential cofactors for CYP-mediated oxidation reactions [6].

For enzyme kinetic studies, this compound is incubated at varying concentrations (typically ranging from pharmacologically relevant to supra-therapeutic levels) with specific CYP enzymes to determine apparent Km and Vmax values. These studies enable quantification of enzyme-specific activity and contribution to overall clearance. The incubation time and protein concentrations are optimized to ensure linear metabolite formation rates, typically using 0.25 mg/mL microsomal protein with incubation times up to 15 minutes to maintain reaction linearity [6]. Control experiments with selective chemical inhibitors or inhibitory antibodies for individual CYP enzymes provide additional confirmation of reaction phenotyping results.

Analytical Techniques for Metabolite Identification

Advanced chromatographic separation coupled with highly sensitive detection methods is essential for characterizing this compound and its metabolites given the low systemic concentrations observed clinically. Reverse-phase high-performance liquid chromatography (HPLC) utilizing C18 columns with gradient elution represents the primary separation methodology [5] [6]. The mobile phase typically consists of acetonitrile/water mixtures with modifiers such as formic acid to enhance ionization efficiency and chromatographic resolution.

Mass spectrometric detection employs both triple quadrupole and high-resolution instruments for targeted and untargeted metabolite identification, respectively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization enables sensitive quantification of parent drug and metabolites, often employing multiple reaction monitoring (MRM) for optimal sensitivity [6]. For reactive metabolite screening, cyanide trapping experiments using potassium cyanide (KCN) can detect iminium ion intermediates, with cyano adducts detected by LC-MS/MS [6]. These methodologies provide comprehensive characterization of this compound's metabolic fate.

Table 2: Experimental Approaches for Studying this compound Metabolism

Methodology System Components Key Parameters Application
Human Liver Microsomes Pooled HLM (150+ donors), NADPH-regenerating system 0.25 mg/mL protein, 37°C, pH 7.4 Initial metabolic stability assessment
Recombinant CYP Enzymes Individual P450 Supersomes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) 25-50 pmol CYP/mL, NADPH system Reaction phenotyping
Chemical Inhibition Selective inhibitors (ketoconazole for CYP3A4, montelukast for CYP2C8) IC50 determination Enzyme contribution confirmation
LC-MS/MS Analysis Reverse-phase C18 column, acetonitrile/water gradient, ESI ionization MRM transitions, retention time Metabolite identification and quantification
Cyanide Trapping 1 mM KCN in incubation mixture Detection of cyano adducts Reactive metabolite screening

Drug Interactions and Clinical Safety Considerations

Potential for Metabolic Drug-Drug Interactions

Based on its metabolic profile, this compound has the potential to participate in pharmacokinetic drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of CYP3A4 and CYP2C8. However, due to its limited systemic exposure following topical administration, the clinical relevance of such interactions is likely minimal [2]. Formal DDI studies have not been conducted with this compound, but in vitro data indicate that the drug does not significantly inhibit or induce major CYP enzymes including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations [2] [3].

The therapeutic index of this compound appears favorable, with no expected need for dose adjustment when administered with CYP inhibitors or inducers. However, in cases where impaired skin barrier function could potentially increase systemic absorption, or when applied to extensive treatment areas exceeding 25 cm², theoretical interactions with systemic CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or CYP2C8 inhibitors (e.g., gemfibrozil) should be considered [2]. This compound does not appear to significantly interact with major drug transporters including MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2, further limiting its interaction potential [2].

Systemic Safety and Pharmacovigilance

The systemic safety profile of this compound is favorable, primarily due to minimal systemic exposure. In pooled phase 3 clinical trials, the most common adverse reactions were local skin reactions including application site pruritus (9%) and application site pain (10%) [1] [4]. These local reactions were generally mild to moderate in severity and transient in nature, typically resolving without intervention. Notably, this compound treatment was not associated with systemic adverse events such as angioedema, arthralgias, or flu-like symptoms that have been observed with other AK treatments like fluorouracil and imiquimod [1].

From a toxicological perspective, animal studies revealed potential risks only at substantially higher systemic exposures than achieved with topical human use. Oral administration to pregnant rats during organogenesis increased incidence of fetal deaths and malformations at systemic exposures ≥74 times the human exposure, while reduced fetal weight and size occurred in rabbits at exposures 159 times the human exposure [2] [4]. These findings support the favorable risk-benefit profile of topical this compound when used as directed for actinic keratosis treatment.

Conclusion and Future Directions

This compound represents a significant advancement in the topical treatment of actinic keratosis, combining a favorable pharmacokinetic profile with a novel dual mechanism of action. Its minimal systemic exposure and short treatment regimen address key limitations of existing therapies, potentially improving adherence and therapeutic outcomes. The well-characterized metabolism primarily mediated by CYP3A4, with minor contribution from CYP2C8, provides a clear framework for understanding its drug interaction potential.

Future research directions should include comprehensive mass balance studies to fully elucidate excretion pathways and potential enterohepatic recirculation. Evaluation of pharmacogenomic influences on this compound metabolism, particularly regarding polymorphic CYP2C8 variants, could identify subpopulations with altered metabolic profiles. Additionally, exploration of systemic formulations for other indications would require more extensive DDI assessments. As the understanding of this compound's clinical pharmacology continues to evolve, this knowledge will inform optimal clinical use and guide the development of next-generation agents with similar dual mechanisms of action.

References

Tirbanibulin in vitro antiproliferative activity IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin Antiproliferative IC50 Values

Cell Line / Context Cell Description Reported IC50 Value Assay Method Citation
HeLa Cervical adenocarcinoma 44 ± 11 nM CCK-8 assay [1]
A431 Cutaneous squamous cell carcinoma (cSCC) ~50 nM (estimated from graph) MTT assay [2]
SCC-12 Cutaneous squamous cell carcinoma (cSCC) ~200 nM (estimated from graph) MTT assay [2]
NHEK Normal Human Epidermal Keratinocytes >100 nM (estimated from graph) MTT assay [2]
HCT116 Colon carcinoma 294 nM Sulforhodamine B (SRB) assay [3]
HL60 Leukemia 362 nM Sulforhodamine B (SRB) assay [3]

Experimental Protocols for Key Assays

The following are detailed methodologies for the core experiments cited in the data above.

  • Cell Culture: Conduct all assays with cells in their exponential growth phase. Culture cells in appropriate media (e.g., Dulbecco’s Modified Eagle's Medium for A431 cells, supplemented with 10% fetal calf serum) and maintain at 37°C in a humidified atmosphere with 5% CO₂ [2].
  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute this stock in cell culture medium to achieve the desired treatment concentrations for experiments. The final concentration of DMSO in the assay should not affect cell viability (typically ≤0.1%) [2].
  • Treatment and Incubation: Plate cells in multi-well plates (e.g., 96-well plates) and allow them to adhere overnight. The following day, treat the cells with a concentration range of this compound or a vehicle control (DMSO). Incubate for a defined period, which can range from 24 to 96 hours, depending on the cell line and assay [1] [2].
MTT Assay Protocol (as used in A431, SCC-12, and NHEK studies [2])
  • Cell Plating: Plate cells in 96-well flat-bottom plates.
  • Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 nM). Include six replicates per condition for statistical robustness.
  • MTT Incubation: After the incubation period, add MTT reagent to each well and incubate for several hours to allow for the formation of formazan crystals by metabolically active cells.
  • Solubilization: Dissolve the formed formazan crystals using a solubilization solution.
  • Measurement: Measure the absorbance of the solution using a plate reader. The absorbance directly correlates with the number of viable cells.
  • Data Analysis: Calculate the percentage of viable cells for each treatment concentration relative to the control. The IC50 value is the drug concentration that results in a 50% reduction in cell viability.
CCK-8 Assay Protocol (as used in HeLa cell studies [1])
  • Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells in 96-well plates.
  • CCK-8 Incubation: After treatment, add the CCK-8 reagent directly to the culture medium. The reagent contains a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange-colored formazan product.
  • Measurement: Measure the absorbance of the solution. The amount of formazan generated is proportional to the number of living cells.
  • Data Analysis: Calculate IC50 values as described for the MTT assay.

The workflow for these cell-based viability assays follows a common pathway, which can be visualized below.

G cluster_1 Viability Assay Start Start Experiment Plate Plate cells in multi-well plate Start->Plate Treat Treat with This compound gradient Plate->Treat Incubate Incubate (e.g., 24-96h) Treat->Incubate MTT Add MTT reagent (forms formazan crystals) Incubate->MTT CCK8 Add CCK-8 reagent (forms formazan dye) Incubate->CCK8 MTTSol Solubilize crystals MTT->MTTSol CCK8M Measure absorbance CCK8->CCK8M MTTSol->CCK8M Analyze Analyze data Calculate IC50 CCK8M->Analyze End End Analyze->End

Flowchart of cell viability assays like MTT and CCK-8

Key Insights on Mechanism and Specificity

  • Primary Mechanism: The potent antiproliferative effect of this compound is primarily attributed to its disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis [4] [2] [5].
  • Cell-Type Specificity: Research indicates that the sensitivity to this compound varies significantly between cell lines. For instance, the A431 cSCC cell line was highly sensitive and underwent apoptosis, while the SCC-12 cSCC line and healthy keratinocytes (NHEK) were less affected [2]. This suggests that this compound's effects are highly context-dependent.
  • Role of Src Inhibition: One study concluded that in cSCC cell lines with low basal expression of phosphorylated Src, the anti-tumor effects of this compound were predominantly mediated via disruption of β-tubulin-polymerization, and interference with Src signaling was not the main driver [2]. This indicates that the relative contribution of its dual mechanism can vary.

References

Comprehensive Technical Analysis of Tirbanibulin: Structure-Activity Relationship, Derivative Profiling, and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Structure

Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell carcinoma. [1] [2] This synthetic small molecule possesses a unique dual mechanism of action, simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways, distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of this compound enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two complementary mechanisms: disruption of mitotic spindle formation during cell division and interference with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]

The molecular architecture of this compound incorporates several critical pharmacophoric elements that contribute to its distinctive biological activity profile. As illustrated in Table 1, this compound features a 4-biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding site on β-tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The structural complexity of this compound enables high-affinity binding to its molecular targets while maintaining favorable pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention characteristics necessary for effective field treatment of actinic keratosis. [5] [1]

Table 1: Fundamental Molecular Properties of this compound

Property Specification
Chemical Name (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide
Molecular Formula C₂₆H₂₉N₃O₃
Molecular Weight 431.536 g/mol
CAS Registry Number 897016-82-9
Mechanism of Action Dual inhibitor of tubulin polymerization and Src kinase
Target Binding Sites Colchicine-binding site on β-tubulin; peptide substrate site on Src kinase
Primary Indication Topical treatment of actinic keratosis on face or scalp
FDA Approval Date December 2020

Core Structure-Activity Relationship (SAR) Analysis

Strategic Molecular Modifications and SAR Probing

The structure-activity relationship of this compound has been systematically investigated through strategic modifications to its core molecular scaffold, revealing critical insights into the structural determinants responsible for its potent biological activity. [5] Research has demonstrated that the pyridinyl acetamide core represents an essential structural component that must be preserved to maintain effective microtubule disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal interaction with the colchicine-binding site of tubulin. [5] [6] The eastern benzylamine moiety, in contrast, demonstrates greater tolerance for structural variation, with specific substitutions at the para position yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the molecule appears to play a more significant role in determining pharmacokinetic properties and target selectivity rather than being absolutely critical for fundamental binding activity.

Recent scaffold-hopping approaches have explored the replacement of the biphenyl system with alternative structural elements, leading to the development of 4-aroylaminophenyl-(N)-benzylacetamide derivatives that exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded compounds with divergent kinase inhibition patterns, effectively uncoupling the original dual mechanism of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7] For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated potent activity against leukemia cell lines (IC₅₀ values ranging from 0.96-4.23 μM) through mechanisms independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular modification underscores the potential for further diversification of this chemical scaffold to target specific therapeutic applications.

Table 2: Key Structure-Activity Relationship Findings for this compound Derivatives

Molecular Region Modification Biological Impact Key Findings
Pyridinyl acetamide core Structural alterations Drastic reduction in activity Essential for microtubule disruption and anti-proliferative effects; minimal tolerance for modification
Eastern benzylamine moiety Para-position substitutions Maintained or enhanced activity p-Fluorine substitution produced favorable pharmacokinetic profiles; greatest tolerance for modification
Biphenyl system Amide group insertion between rings Altered target specificity Shift from dual Src/tubulin inhibition to other kinase targets (e.g., ERK1/2); maintained anti-proliferative activity
Aroylamino substituents Chlorobenzamide derivative (4e) Potent anti-leukemic activity IC₅₀ of 0.96-4.23 μM against leukemia cell lines; mechanism independent of Src/tubulin inhibition
Outer phenyl ring Acetyl group introduction Conferral of anticancer activity Unsubstituted aniline derivative inactive; acetylated analogue showed IC₅₀ of 18.8-29.3 μM against solid tumors
Structural Modification Strategies and Activity Outcomes

The following diagram illustrates the strategic structural modification approaches applied to the this compound scaffold and their corresponding impacts on biological activity:

G CoreMod Pyridinyl Acetamide Core Modification CoreImpact Drastic Reduction in Potency CoreMod->CoreImpact BenzylMod Benzylamine Moiety Para-Substitution BenzylImpact Maintained/Enhanced Activity Improved PK Properties BenzylMod->BenzylImpact BiphenylMod Biphenyl System Scaffold Hopping BiphenylImpact Altered Target Specificity Kinase Inhibition Shift BiphenylMod->BiphenylImpact AroylMod Aroylamino Substituents Variation AroylImpact Diverse Activity Profiles Anti-leukemic Potential AroylMod->AroylImpact

Strategic modifications to this compound's structure produce distinct impacts on biological activity and target specificity.

Derivatives and Biological Activity Profiling

Comprehensive Derivative Activity Analysis

The systematic exploration of this compound derivatives has yielded a diverse array of compounds with differential activity profiles across various cancer cell types. As summarized in Table 3, specific structural modifications have produced compounds with enhanced potency against hematological malignancies while maintaining activity against solid tumors. [6] [7] The lead derivative 4e has demonstrated particularly promising activity against leukemia cell lines, with IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90 μM (MV4-11), and 4.23 μM (K562), representing a significant improvement over earlier analogues. [7] This enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation, including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]

The structure-property relationships observed across the this compound derivative series reveal intriguing patterns of selectivity and potency. Simple acetylated derivatives (e.g., 4a) maintain moderate activity against breast and colon cancer cell lines (IC₅₀ values of 18.8-29.3 μM), while more complex benzoyl analogues (e.g., 4c) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (4e), confers substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest that the 4-aroylaminophenyl-(N)-benzylacetamide scaffold presents a versatile structural platform for developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific therapeutic needs beyond the original indication of actinic keratosis.

Table 3: Biological Activity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound | Solid Tumor Cell Lines IC₅₀ (μM) | Leukemia Cell Lines IC₅₀ (μM) | Key Structural Features | |--------------|--------------------------------------|-----------------------------------|----------------------------| | | MCF7 | HCT116 | N87 | MV4-11 | K562 | HL60 | | | This compound | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | Dual Src/tubulin inhibitor | | 3a | >50 | >50 | >50 | NT | NT | NT | Unsubstituted aniline derivative | | 4a | 29.28 | 18.83 | >50 | NT | NT | NT | Acetyl group introduction | | 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | Benzoyl derivative | | 4e | 7.41 | 16.75 | 5.28 | 1.90 | 4.23 | 1.62 | p-Chlorobenzamide derivative | | 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | Aliphatic homologue |

*Reported values for this compound vary significantly based on assay conditions and cell type. Values represent typical range from literature. NT = Not Tested

Experimental Methodologies

Synthetic Chemistry Approaches

The synthesis of this compound and its derivatives follows a modular synthetic strategy that allows for efficient exploration of structure-activity relationships through systematic variation of key structural elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational building block, which undergoes sequential transformation through a series of well-established synthetic operations. The initial step involves activation of the carboxylic acid functionality followed by amide coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7] Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished through catalytic hydrogenation using Pd-C under controlled conditions (10 atm H₂, 40°C), providing key intermediate structures for further diversification. [7]

The final synthetic stage introduces diversity through acylation of the aniline intermediate with various carboxylic acid derivatives, employing standard coupling reagents such as EDCI·HCl in combination with 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol in DMA solvent, or alternatively through reaction with acyl chlorides in the presence of DIPEA in DCM. [6] [7] This strategic synthetic approach enables efficient exploration of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the aroylamino region that has been shown to significantly influence biological activity and kinase selectivity. The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the contribution of specific molecular regions to overall biological activity and target engagement.

Biological Evaluation Methods

The comprehensive biological characterization of this compound derivatives employs a multi-faceted experimental approach to elucidate compound activity, mechanism of action, and therapeutic potential. Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For compounds demonstrating promising cytotoxicity, further mechanistic investigation includes tubulin polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test compounds. [3] Additional cellular assays examine effects on microtubule network integrity through immunofluorescence staining of α-tubulin in various cell lines, including human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells. [3]

Advanced mechanistic profiling incorporates kinase activity screening using phosphokinase arrays to identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for microtubule-targeting compounds. [3] For promising candidates, in vivo pharmacokinetic studies evaluate absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration and systemic exposure following topical application for dermatological indications or alternative administration routes for other therapeutic applications. [5]

Mechanistic Insights and Future Directions

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through a sophisticated dual mechanism that simultaneously disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on β-tubulin, effectively inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers cell cycle arrest at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-targeting activity, this compound functions as a non-ATP competitive inhibitor of Src kinase by binding to the peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and migration. [1] [4]

The therapeutic synergy between these two distinct mechanisms of action enables this compound to effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of this compound for Src kinase may be more complex than initially understood, with demonstrated activity against other oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging understanding of the polypharmacological profile of this compound and its derivatives highlights the potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory properties of this compound, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where inflammation plays a significant role in disease pathogenesis. [4]

Emerging Applications and Future Research Directions

Beyond its established application in actinic keratosis, emerging research has revealed several promising new directions for this compound-based therapies. Recent clinical observations have documented unexpected anti-aging effects following topical application of this compound 1% ointment, with significant improvement in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic benefits, observed as desirable side effects during AK treatment, suggest potential applications in photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the demonstrated activity of certain this compound derivatives against hematological malignancies, particularly the potent anti-leukemic effects of compound 4e, opens exciting avenues for therapeutic repurposing in oncology beyond dermatological applications. [6] [7]

Future research directions will likely focus on expanded indication exploration and further optimization of the this compound scaffold to enhance potency, improve selectivity, or tailor kinetic properties for specific therapeutic applications. [5] [6] The development of combination therapy regimens represents another promising direction, with preclinical evidence suggesting synergistic effects when this compound is combined with other anticancer agents such as tamoxifen or paclitaxel in breast cancer models. [1] As understanding of the complex kinase inhibition profiles of this compound derivatives continues to evolve, there is growing interest in leveraging this scaffold for the development of selective kinase inhibitors targeting specific oncogenic drivers in defined patient populations, potentially incorporating predictive biomarkers to identify individuals most likely to respond to therapy. [6] [7] These diverse research trajectories collectively underscore the considerable potential of the this compound chemical scaffold as a versatile platform for developing innovative therapeutic agents addressing multiple clinical needs.

Conclusion

References

Tirbanibulin dual mechanism microtubule inhibition and Src signaling

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

The following methodologies are foundational to establishing tirbanibulin's mechanism of action.

Tubulin Binding and Polymerization Assay
  • Objective: To identify binding targets and quantify inhibition of polymerization.
  • Methods:
    • Photoaffinity Labeling & Mass Spectrometry: Used in HT-29 colon cancer cells with purified tubulin to identify α- and β-tubulins as primary binding targets [1] [2].
    • Competitive Binding Assay: Competition with known tubulin-binding drugs (colchicine, vincristine, docetaxel) to confirm binding site [1].
    • Tubulin Polymerization Assay: Monitored polymerization via absorbance at 340 nm after incubation at 37°C. Compared effects of this compound (1 µM and 10 µM) against controls (paclitaxel, nocodazole) [2].
  • Key Outcome: this compound inhibited polymerization comparably to nocodazole, a known microtubule destabilizer [2].
Cellular Microtubule Network Disruption
  • Objective: To visualize the impact on cellular microtubules.
  • Methods:
    • Immunofluorescence Staining: Treated various cell lines (e.g., prostate cancer PC3, immortalized keratinocytes CCD-1106 KERTr) with this compound [1] [2].
    • Visualization: Using confocal microscopy to observe disruption of filamentous tubulin structures. The effect was shown to be reversible upon drug removal [1].
  • Key Outcome: Visual confirmation of microtubule network breakdown, supporting the biochemical polymerization data [1] [2].
Cell Cycle Arrest Analysis
  • Objective: To determine the phase of cell cycle arrest induced by this compound.
  • Methods:
    • Flow Cytometry: CCD-1106 KERTr keratinocytes and other cell lines were incubated with this compound (e.g., 50 nM) or a control vehicle (DMSO) for a set period (e.g., 40 hours) [1] [2].
    • DNA Staining: Cells were stained with a DNA-binding dye (e.g., propidium iodide) to analyze DNA content and quantify the population in each cell cycle phase [1].
  • Key Outcome: A significant increase in the proportion of cells in the G2/M phase was observed, confirming arrest at the mitosis interface [1] [2].
Apoptosis Induction Analysis
  • Objective: To confirm the activation of programmed cell death pathways.
  • Methods:
    • Annexin V/7-AAD Staining: Used in PC3-LN4 prostate cancer cells to distinguish early apoptotic (Annexin V positive) and late apoptotic/necrotic (Annexin V and 7-AAD positive) cells via flow cytometry [1].
    • Immunoblot Analysis: Analysis of key apoptosis proteins in treated cells, showing hyperphosphorylation of Bcl-2, cleavage of caspases 8, 9, and 3, and subsequent cleavage of PARP [1].
  • Key Outcome: Demonstrated that this compound activates both intrinsic and extrinsic apoptosis signaling cascades [1].

Efficacy Data and Clinical Relevance

The dual mechanism translates into measurable clinical outcomes, particularly for actinic keratosis (AK).

Application / Trial Regimen Efficacy Outcome
Actinic Keratosis (Face/Scalp) [3] 1% ointment, once daily for 5 days 49% complete clearance (pooled phase 3); 44-54% range vs. 5-13% placebo [4] [3].
Plaque-type Psoriasis (Phase I) [5] 1% ointment, 5 days/week for 4 weeks 50% of subjects showed ≥50% target area score reduction (TAS50); 33.3% showed meaningful Physician Global Assessment improvement [5].

Current Research Status and Potential

  • Approved Use: Topical treatment for actinic keratosis on the face and scalp [4] [3] [1].
  • Investigational Uses:
    • Oncology: While systemic this compound failed to gain approval for cancer, research into its derivatives continues [6].
    • Dermatology: Early-phase trials show promise for plaque-type psoriasis [5]. Research is exploring its potential in basal and squamous cell carcinoma [7] [8].

Mechanism and Experimental Workflow Visualization

The following diagram integrates this compound's dual mechanisms and the corresponding experimental approaches into a single workflow.

G cluster_mechanism Dual Mechanism of Action cluster_cellular Cellular Consequences cluster_assays Key Experimental Assays Start This compound Treatment M1 1. Tubulin Polymerization Inhibitor Start->M1 M2 2. Src Kinase Signaling Inhibitor Start->M2 C1 Microtubule Network Disruption M1->C1 Binds β-tubulin C2 Cell Cycle Arrest (G2/M Phase) M1->C2 Disrupts mitosis A1 Tubulin Polymerization Assay M1->A1 Measured by C3 Induction of Apoptosis M2->C3 Alters signaling A2 Immunofluorescence Staining C1->A2 Visualized by A3 Flow Cytometry (Cell Cycle) C2->A3 Quantified by A4 Annexin V/Immunoblot (Apoptosis) C3->A4 Confirmed by

Integrated view of this compound's dual mechanisms and key validation assays.

References

Comprehensive Application Note: Stability-Indicating UPLC Method for Tirbanibulin in Bulk and Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tirbanibulin is a novel microtubule inhibitor and non-ATP-competitive inhibitor that disrupts the proto-oncogenic Src tyrosine kinase signaling pathway, primarily used for the treatment of actinic keratosis (AK), a precancerous skin condition. The chemical structure of this compound (N-benzyl-2-[5-(4-(2-morpholinoethoxy) phenyl) pyridine-2-yal] acetamide) contributes to its susceptibility to various degradation pathways under stress conditions. Prior to the development of this method, there was a significant gap in analytical methods for this compound that could indicate stability, with most existing approaches relying on more expensive and fragile techniques like GC-MS or LC-MS. This application note details the development and validation of a stability-indicating UPLC method that provides a rapid, precise, reproducible, and cost-effective solution for quantifying this compound and its degradation products in both bulk drug substances and pharmaceutical formulations, in accordance with International Conference on Harmonization (ICH) guidelines [1].

Materials and Reagents

Chemical Reference Standards and Samples
  • This compound pure bulk drug: Obtained as gift sample from Shree Icon Labs, Vijayawada, Andhra Pradesh, India
  • Market dosage form: Klysiri (this compound ointment)
  • Orthophosphoric acid: Analytical reagent grade
  • Acetonitrile: HPLC grade (Merck, Mumbai, India)
  • Water: HPLC-grade (Milli Q or equivalent)
  • Hydrochloric acid: 1N solution for acid degradation studies
  • Sodium hydroxide: 1N solution for base degradation studies

Instrumentation and Chromatographic Conditions

UPLC System Configuration

The analysis was performed using a Waters Acquity ultra-performance liquid chromatographic system equipped with a photodiode array (PDA) detector. The system was operated through Waters Empower or equivalent software for data acquisition and processing [1].

Optimized Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Waters Acquity UPLC Phenyl (100 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Buffer (30:70, v/v)
Buffer Preparation 1 mL orthophosphoric acid in 1 L HPLC-grade water
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Wavelength 220 nm
Column Temperature Ambient
Run Time 2.0 minutes

Method Validation

The developed UPLC method was comprehensively validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application [1].

System Suitability

System suitability was verified by injecting 5 µL of the sensitivity standard solution in six replicates. The method met all acceptance criteria with percentage relative standard deviation (RSD) below 2%, confirming the system's appropriateness for the analysis [1].

Specificity and Selectivity

The method demonstrated excellent specificity by successfully resolving this compound from its degradation products formed under various stress conditions. Chromatographic comparisons between blank, placebo, and sample solutions confirmed the absence of interfering peaks at the retention time of this compound, establishing method selectivity [1].

Linearity and Range

The analytical method demonstrated excellent linearity over the concentration range of 1-15 µg/mL. A regression line was used to calculate the correlation coefficient, regression coefficient, intercept, and slope, all of which met predefined acceptance criteria [1].

Precision

Precision was evaluated through both method precision (repeatability) and intermediate precision.

Table 2: Precision Data for this compound UPLC Method

Precision Type Concentration Level Number of Replicates RSD (%)
Method Precision 10 µg/mL 6 <2%
Intermediate Precision 10 µg/mL 6 <2%
Accuracy

Accuracy was determined through recovery studies conducted at three concentration levels (50%, 100%, and 150% of the target assay concentration). The results demonstrated nearly 100% recovery with appropriate RSD values, confirming the method's accuracy [1].

Sensitivity

The method exhibited high sensitivity with a limit of detection (LOD) of 0.03 µg/mL and limit of quantification (LOQ) of 0.1 µg/mL, calculated based on the standard deviation of responses and the slope of the calibration curve [1].

Robustness

The robustness of the analytical method was evaluated by deliberately altering chromatographic parameters. The method demonstrated consistent performance under modified conditions, including:

  • Mobile phase composition variations: Acetonitrile:Buffer (27:73 and 33:67 v/v)
  • Flow rate variations: 0.45 mL/min and 0.55 mL/min

In all robustness conditions, system suitability parameters such as theoretical plates, RSD (%), and tailing factor remained within acceptable limits [1].

Forced Degradation Studies Protocol

Overview of Degradation Conditions

Forced degradation studies were conducted to demonstrate the method's capability to separate this compound from its degradation products. The following stress conditions were employed:

Table 3: Summary of Forced Degradation Conditions for this compound

Stress Condition Parameters Sampling Time Points
Acid Degradation 1 N HCl at room temperature 0, 6, 12, 18, 24 hours
Base Degradation 1 N NaOH at room temperature 0, 6, 12, 18, 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature 0, 6, 12, 18, 24 hours
Thermal Degradation Solid state at 105°C 0, 6, 12, 18, 24 hours
Photolytic Degradation Exposure to UV light 0, 6, 12, 18, 24 hours
Detailed Experimental Procedures
5.2.1 Acid Degradation Study
  • Precisely transfer 1 mL of the sample stock solution (100 µg/mL) to a clean 10 mL volumetric flask
  • Add 1 mL of 1 N hydrochloric acid to the solution
  • Allow the mixture to remain undisturbed at room temperature for 15 minutes
  • Neutralize the solution by adding 1 mL of 1 N sodium hydroxide
  • Dilute to the final volume with acetonitrile (diluent)
  • Withdraw samples at predetermined time intervals (0, 6, 12, 18, and 24 hours)
  • Analyze using the developed UPLC method [1]
5.2.2 Base Degradation Study
  • Precisely transfer 1 mL of the sample stock solution to a clean 10 mL volumetric flask
  • Add 1 mL of 1 N sodium hydroxide to the solution
  • Allow the mixture to remain undisturbed at room temperature for 15 minutes
  • Neutralize the solution by adding 1 mL of 1 N hydrochloric acid
  • Dilute to the final volume with acetonitrile
  • Withdraw samples at predetermined time intervals (0, 6, 12, 18, and 24 hours)
  • Analyze using the developed UPLC method [1]
5.2.3 Oxidative Degradation Study
  • Precisely transfer 1 mL of the sample stock solution to a clean 10 mL volumetric flask
  • Add 1 mL of 3% hydrogen peroxide to the solution
  • Allow the mixture to remain undisturbed at room temperature for 15 minutes
  • Dilute to the final volume with acetonitrile
  • Withdraw samples at predetermined time intervals (0, 6, 12, 18, and 24 hours)
  • Analyze using the developed UPLC method
5.2.4 Thermal Degradation Study
  • Expose the solid drug substance to dry heat at 105°C in a controlled oven
  • Withdraw samples at predetermined time intervals (0, 6, 12, 18, and 24 hours)
  • Prepare samples at the concentration of 10 µg/mL using acetonitrile as diluent
  • Analyze using the developed UPLC method
5.2.5 Photolytic Degradation Study
  • Expose the solid drug substance to UV light in a photostability chamber
  • Withdraw samples at predetermined time intervals (0, 6, 12, 18, and 24 hours)
  • Prepare samples at the concentration of 10 µg/mL using acetonitrile as diluent
  • Analyze using the developed UPLC method

This compound Mechanism of Action and Analytical Workflow

G A This compound Application B Microtubule Inhibition A->B C Src Tyrosine Kinase Pathway Disruption A->C D G2/M Cell Cycle Arrest B->D C->D E p53 Upregulation D->E F Caspase-3 Activation E->F G PARP Cleavage F->G H Apoptosis Induction G->H

Figure 1: this compound Mechanism of Action Pathway - This diagram illustrates the multimodal mechanism through which this compound exerts its therapeutic effects, ultimately leading to apoptosis of actinic keratosis cells [1].

G A Sample Preparation B Forced Degradation Studies A->B C UPLC Analysis B->C B1 Acid Stress B->B1 B2 Base Stress B->B2 B3 Oxidative Stress B->B3 B4 Thermal Stress B->B4 B5 Photolytic Stress B->B5 D Method Validation C->D E Data Analysis D->E

Figure 2: Experimental Workflow for this compound Stability Studies - This workflow outlines the comprehensive approach for conducting forced degradation studies and analytical method validation for this compound [1].

Application to Pharmaceutical Dosage Form

Sample Preparation for Assay
  • Precisely weigh approximately 100 mg of this compound ointment (Klysiri) and transfer to a 10 mL volumetric flask
  • Add approximately 7-8 mL of acetonitrile (diluent) to the flask
  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the active ingredient
  • Allow the solution to cool to room temperature
  • Dilute to volume with acetonitrile and mix thoroughly
  • Pipette 1 mL of this solution into a separate 10 mL volumetric flask
  • Dilute to volume with acetonitrile to obtain the final working concentration of 10 µg/mL
  • Inject 5 µL of the prepared sample into the UPLC system for analysis [1]
Calculation

The percentage purity of this compound in the pharmaceutical dosage form is calculated using the following formula:

% Assay = (At/As) × (Cs/Ct) × (Df) × 100

Where:

  • At = Peak area of this compound from the test solution
  • As = Peak area of this compound from the standard solution
  • Cs = Concentration of the standard solution in µg/mL
  • Ct = Nominal concentration of the test solution in µg/mL
  • Df = Dilution factor

Discussion and Conclusion

The developed UPLC method for the analysis of this compound represents a significant advancement in the quality control and stability assessment of this important anticancer drug. The method's excellent resolution of this compound from its degradation products across various stress conditions confirms its stability-indicating capability. The validation data comprehensively demonstrates that the method is specific, linear, precise, accurate, and robust within the defined operating ranges.

The key advantages of this method include:

  • Rapid analysis with a runtime of only 2.0 minutes
  • High sensitivity with LOD and LOQ values of 0.03 µg/mL and 0.1 µg/mL, respectively
  • Cost-effectiveness compared to LC-MS or GC-MS methods
  • Comprehensive stability-indicating capability across all major degradation pathways
  • Full compliance with ICH Q2(R1) validation requirements

This method is suitable for routine quality control analysis of this compound in both bulk drug substances and pharmaceutical dosage forms, as well as for ongoing stability studies required for regulatory submissions and product lifecycle management.

References

Tirbanibulin synthesis derivatives structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Strategic Design of Tirbanibulin Derivatives

This compound is an FDA-approved microtubule-targeting agent (MTA) with a unique dual mechanism of action, inhibiting both microtubule polymerization and Src kinase signaling [1] [2] [3]. Initially developed as a systemic anticancer drug, it was repurposed as a topical treatment for actinic keratosis (AK) on the face or scalp [1] [4]. Despite its failure to gain approval as a systemic anticancer agent due to insufficient efficacy, its distinctive pharmacological profile makes it a promising lead compound for derivative development [1] [5] [4].

Recent research has focused on exploring its structure-activity relationship (SAR) to enhance potency and develop novel payloads for Antibody-Drug Conjugates (ADCs) [1] [6]. The co-crystal structure of this compound bound to the colchicine-binding site of β-tubulin (PDB: 6KNZ) reveals that the key interaction involves water-mediated hydrogen bonding, with both the nitrogen and oxygen atoms in the pyridinyl acetamide core acting as hydrogen bonding acceptors with Glu200 [5] [4]. This information is critical for rational drug design.

The diagram below illustrates the core structural regions of this compound and the strategic approach to derivative synthesis.

G This compound Derivative Design Strategy Start This compound Lead Compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Core Pyridinyl Acetamide Core (Critical for potency) - Dual H-bond acceptors - Minimal steric tolerance SAR->Core East Eastern Benzylamine (C-ring) - Tolerates para substitutions - Fluorination enhances PK SAR->East West Western Aryl/Morpholine (Limited exploration) SAR->West Obj1 Objective 1: Enhance Anticancer Potency Core->Obj1 East->Obj1 Obj2 Objective 2: Develop ADC Payloads West->Obj2 Linker attachment point Result Outcome: p-Fluorine benzylamine derivative shows favorable in vivo PK profile Obj1->Result Obj2->Result

Structure-Activity Relationship & Biological Evaluation

A 2023 study provides a detailed exploration of the SAR by synthesizing various derivatives and modifying two key regions: the central pyridinyl acetamide core and the eastern benzylamine moiety (C-ring) [1] [5] [4].

SAR of the Core Amide Motif Modifications to the pyridinyl acetamide core demonstrated its critical role in maintaining potent antiproliferative activity. The following table summarizes the activity of core-modified analogs evaluated against HeLa cells using the CCK-8 assay [5] [4].

Compound Modification Description HeLa IC₅₀ (μM) cLogP
This compound (8) Parent (unmodified) compound 0.044 ± 0.011 3.3
13 α-methylation of acetamide 0.95 ± 0.35 3.7
14 N-methylation of acetamide >1.0 3.2
17 Inverted amide 0.97 ± 0.23 3.3
20 Pyrimidine ring replacement 0.37 ± 0.10 2.8
23 Pyridone ring replacement 0.24 ± 0.06 2.6

Source: Data adapted from RSC Adv., 2023, 13, 35583-35591 [5] [4].

Key findings from core modifications include [5] [4]:

  • Steric Hindrance is Detrimental: Introducing even a small methyl group (compounds 13 and 14) significantly reduced potency, indicating the binding pocket has limited space around the amide moiety.
  • Dual Hydrogen Acceptors are Crucial: The inverted amide analog (17), which has only one hydrogen bond acceptor, was substantially less potent, confirming that both the nitrogen and oxygen in the core are required for optimal interaction with tubulin.
  • Heteroaromatic Ring Tolerance: Replacing the pyridine B-ring with a pyrimidine (20) or pyridone (23) was more tolerable than amide modifications. While slightly less potent than this compound, these changes improved calculated hydrophilicity (lower cLogP), suggesting a path to better solubility.

SAR of the Eastern Benzylamine Moiey (C-ring) Modifications at the para position of the benzylamine ring were well-tolerated. The most promising derivative incorporated a p-fluorine substituent, which exhibited favorable in vivo pharmacokinetic (PK) profiles, including enhanced metabolic stability, while maintaining potent antiproliferative activity [1].

Synthetic Protocols for this compound and Key Derivatives

The synthesis of this compound and its analogs follows convergent strategies, primarily relying on amide coupling and Suzuki cross-coupling reactions [5] [4].

Gram-Scale Synthesis of this compound (8) This two-step protocol starts from commercially available 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (10) [5] [4].

  • Step 1: Amide Coupling
    • Reaction: Compound 10 is coupled with benzylamine using EDC·HCl and HOBt as coupling agents, with triethylamine (Et₃N) as a base, in dichloromethane (CH₂Cl₂) at room temperature for 18 hours.
    • Product: Intermediate 11 is obtained in a 77% yield.
  • Step 2: Suzuki Cross-Coupling
    • Reaction: Intermediate 11 undergoes a Suzuki reaction with 4-morpholinopyridin-2-yl trifluoromethanesulfonate (12). The reaction uses Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst, Cs₂CO₃ as a base, and PPh₃ as a ligand in a solvent mixture of DMF and H₂O. It is heated to 100°C for 2 hours.
    • Product: this compound (8) is obtained in an 80% yield.

Synthesis of N-Methyl Analog (14) This route involves early introduction of the N-methyl group [5] [4].

  • Step 1: Suzuki Cross-Coupling
    • Reaction: Commercially available methyl 2-(pyridin-2-yl)acetate (15) is first coupled with reagent 12 under similar Suzuki conditions (Pd(dppf)Cl₂·CH₂Cl₂, KF, PPh₃, DMF/H₂O, 100°C, 4 hours) to yield compound 16 in 99% yield.
  • Step 2: Aminolysis
    • Reaction: The methyl ester of compound 16 undergoes aminolysis with N-methyl benzylamine, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in 1,4-dioxane at 60°C for 17 hours.
    • Product: The N-methyl analog 14 is obtained in a 63% yield.

Synthesis of Pyridone Analog (23) This procedure involves alkylation and cross-coupling [5] [4].

  • Step 1: N-Alkylation
    • Reaction: Selective N-alkylation of 5-bromo-2-methoxypyridin-1-ium (24) is performed with N-benzyl-2-bromoacetamide, using K₂CO₃ as a base in DMF at 100°C for 3 hours, yielding intermediate 25 in 85% yield.
  • Step 2: Suzuki Cross-Coupling
    • Reaction: Intermediate 25 is coupled with reagent 12 using Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃, and PPh₃ in DMF/H₂O at 100°C for 20 hours.
    • Product: Pyridone analog 23 is obtained in a 47% yield.

Key Experimental Assays & Workflow

The biological evaluation of this compound derivatives involves a standard workflow to assess potency and mechanism of action.

Antiproliferative Assay (CCK-8)

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against cancer cell lines.
  • Protocol:
    • Cell Culture: HeLa cells (or other relevant lines) are cultured in appropriate media (e.g., DMEM with 10% FBS).
    • Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. Test compounds are added in a dose-dependent manner (e.g., serial dilutions from 10 µM to 1 nM) and incubated for 72 hours.
    • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability percentages and determine IC₅₀ values using non-linear regression (sigmoidal dose-response curve fitting) [5] [4].

In Vitro Microtubule-Targeting Assays

  • Tubulin Polymerization Assay:
    • Protocol: Purified tubulin is incubated in the absence (control) or presence of test compounds (e.g., this compound, nocodazole, paclitaxel) at 37°C. Polymerization is monitored in real-time by measuring the increase in absorbance at 340 nm. This compound shows a concentration-dependent inhibition of polymerization, comparable to the known destabilizer nocodazole [3].
  • Immunofluorescence Staining:
    • Protocol: Cells (e.g., CCD-1106 KERTr keratinocytes, PC3 prostate cancer cells) are grown on coverslips, treated with the compound for a set duration (e.g., 16-24 hours), fixed, permeabilized, and stained with an anti-α-tubulin antibody and a fluorescent secondary antibody. The microtubule network is visualized using a fluorescence microscope. This compound treatment causes a visible disruption of the microtubule cytoskeleton [2] [3].

Conclusion and Future Perspectives

The systematic exploration of this compound's SAR establishes a strong foundation for developing next-generation derivatives. The critical role of the pyridinyl acetamide core and the promising tolerance for modifications on the eastern benzylamine moiety, particularly para-fluorination, provide clear medicinal chemistry guidance.

Future work should focus on:

  • Exploring Western Region: Investigating the western morpholine/aryl ring as a potential site for linker attachment in ADC development [6].
  • Optimizing Physicochemical Properties: Utilizing privileged heterocyclic replacements like pyridone to improve aqueous solubility and metabolic stability [5] [4].
  • In Vivo Efficacy Studies: Advancing the most promising derivatives, such as the p-fluoro analog, into comprehensive in vivo cancer models to validate their therapeutic potential and PK advantages [1].

References

Comprehensive Application Notes and Protocols for Tirbanibulin Topical Ointment in Actinic Keratosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Actinic keratosis (AK) represents a common precancerous skin condition resulting from chronic ultraviolet radiation exposure, characterized by the proliferation of atypical keratinocytes in sun-exposed areas, particularly the face and scalp. With global prevalence increasing due to aging populations and cumulative sun exposure, AK is projected to become the most common cutaneous carcinoma. Left untreated, AK carries a risk of progression to cutaneous squamous cell carcinoma (cSCC), with studies indicating approximately 1% of AKs may transform into invasive SCC over 10 years. The concept of field cancerization is fundamental to AK management, as visibly unaffected skin surrounding clinical lesions often contains genetic alterations and subclinical damage that predisposes to new AK development [1] [2].

Tirbanibulin (marketed as Klisyri) represents a novel therapeutic approach to AK field treatment, receiving FDA approval in December 2020 for topical treatment of AK on the face or scalp. As a microtubule inhibitor with additional Src kinase inhibitory activity, this compound targets the hyperproliferative keratinocytes that characterize AK lesions. Its primary clinical advantage lies in its abbreviated treatment regimen—once daily application for just five consecutive days—which substantially improves patient compliance compared to longer-duration topical therapies that require weeks or months of application [3] [1] [2].

Formulation and Pharmacological Profile

Chemical and Pharmaceutical Properties

This compound is a synthetic small molecule with the chemical name N-benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide and molecular formula C₂₆H₂₉N₃O₃. The commercially available formulation is This compound 1% ointment, provided in single-use packets containing 350 mg of ointment (10 mg/g concentration). The molecular weight is 431.536 g/mol, and it exists as a monoisotopic compound with a weight of 431.220891806 [3] [4].

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of Topical this compound 1% Ointment

Parameter Face Application Scalp Application Notes
Time to Steady State 72 hours 72 hours Achieved following repeated application
Mean Cmax 0.34 ± 0.30 ng/mL 0.18 ± 0.10 ng/mL Measured at day 5
Mean AUC₂₄ 5.0 ± 3.9 h·ng/mL 3.2 ± 1.9 h·ng/mL Area under the curve
Tmax ~7 hours ~7 hours Median time to peak concentration
Protein Binding 88% 88% Concentration-independent (0.01-10 µg/mL)
Half-life ~4 hours ~4 hours Derived from preclinical data
Metabolism Primarily CYP3A4, minimally CYP2C8 Primarily CYP3A4, minimally CYP2C8 Metabolites KX2-5036 and KX2-5163 are inactive

[3] [2]

Mechanism of Action and Experimental Protocols

Dual Mechanism of Action

This compound exhibits a dual inhibitory mechanism targeting both microtubule polymerization and Src kinase signaling pathways, which collectively contribute to its antiproliferative effects on actinic keratosis lesions [3] [2]:

3.1.1 Microtubule Inhibition

This compound functions as a reversible tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of α-β tubulin heterodimers into functional microtubules, disrupting mitotic spindle formation during cell division. The consequence is dose-dependent G2/M cell cycle arrest and subsequent induction of apoptosis in rapidly proliferating keratinocytes. Competitive binding assays demonstrate that this compound's inhibition profile parallels that of known microtubule destabilizers like nocodazole [3] [2].

3.1.2 Src Kinase Inhibition

Simultaneously, this compound acts as a non-ATP competitive Src kinase inhibitor, binding to the peptide substrate site rather than the ATP-binding domain. Src tyrosine kinases are frequently upregulated in AK lesions and contribute to cell proliferation, survival, and migration pathways. Inhibition of Src signaling complements the antimitotic effects of microtubule disruption, providing a multifaceted approach to suppressing AK lesion development and progression [3] [2].

Experimental Protocols for Mechanism elucidation
3.2.1 Tubulin Polymerization Assay

Objective: To evaluate this compound's inhibition of tubulin polymerization in vitro.

Materials:

  • Purified tubulin (2 mg/mL in PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
  • GTP (1 mM final concentration)
  • Test compounds: this compound (1 μM and 10 μM), positive controls (paclitaxel 10 μM, nocodazole 10 μM), vehicle control
  • 96-well plate spectrophotometer with temperature control

Methodology:

  • Prepare reaction mixtures containing tubulin, GTP, and test compounds in PEM buffer
  • Transfer to pre-welled 96-well plates maintained at 37°C
  • Monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60 minutes
  • Calculate inhibition percentage relative to vehicle control
  • Perform immunofluorescence staining with anti-α-tubulin antibodies in cell lines (CCD-1106 KERTr keratinocytes) to visualize microtubule network disruption

Expected Results: this compound demonstrates dose-dependent inhibition of tubulin polymerization, with 10 μM concentration producing comparable effects to 10 μM nocodazole. Immunofluorescence reveals disrupted microtubule networks in treated cells [2].

3.2.2 Src Kinase Inhibition Assay

Objective: To quantify this compound's inhibition of Src kinase activity.

Materials:

  • Recombinant Src kinase
  • ATP, peptide substrate
  • Radiolabeled γ-³²P-ATP or ADP-Glo Kinase Assay system
  • This compound (0.1-1000 nM) and reference inhibitors

Methodology:

  • Incubate Src kinase with substrate and ATP in presence of escalating this compound concentrations
  • Measure phosphorylation using radioactivity detection or luminescence
  • Determine IC₅₀ values from dose-response curves
  • Perform competitive binding studies to characterize binding site

Expected Results: this compound exhibits potent Src inhibition with IC₅₀ in low nanomolar range, demonstrating non-competitive kinetics with respect to ATP [3] [2].

Clinical Application Protocol

Dosing and Administration

Table 2: Clinical Dosing Protocol for this compound 1% Ointment

Parameter Specification Additional Guidance
Indication Actinic keratosis on face or scalp Olsen Grade 1 lesions (slightly palpable)
Treatment Area Up to 100 cm² (25 cm × 4 cm) Maximum 25 cm² per single-dose packet
Application Frequency Once daily for 5 consecutive days Consistent 24-hour intervals recommended
Application Technique Thin, even layer covering treatment area Use 1 single-dose packet per application
Post-Application Instructions Avoid washing/touching for 8 hours After 8 hours, may wash with mild soap and water
Hand Hygiene Wash with soap and water before and after application Prevents transfer to unintended areas
Occlusion No bandages or wraps Occlusion increases irritation risk
Missed Dose Apply as soon as remembered unless near next dose Do not double application to compensate
Storage Room temperature, protected from light and moisture Do not freeze; discard opened packets

[5] [6] [4]

Special Application Considerations

Ocular Safety: this compound causes significant eye irritation upon accidental exposure. Patients must avoid transfer to eyes and periocular areas. Application technique should include thorough hand washing immediately after use. If ocular exposure occurs, immediate flushing with water and medical attention are required [5] [6].

Treatment Area Preparation: The skin should be intact and healed from previous procedures. Broken skin or recent surgical sites increase systemic absorption and irritation risk. This compound should not be applied until complete re-epithelialization occurs [5].

Concomitant Therapies: Avoid concurrent use of other topical AK treatments on the same area. The safety of sequential therapies has not been established, and treatment should be spaced to allow complete resolution of local skin reactions [5].

Efficacy and Comparative Performance

Clinical Trial Outcomes

Table 3: Efficacy Outcomes from Phase III Clinical Trials and Real-World Studies

Study Type Patient Population Complete Clearance Rate Recurrence Rate Key Findings
Phase III Trial 1 Face/scalp AK (n=175) 44% at day 57 47% at 1 year Statistically significant vs. vehicle (5-13%)
Phase III Trial 2 Face/scalp AK (n=178) 54% at day 57 Similar profile Consistent efficacy across studies
Real-World Study (PROAK) US clinical practice (n=300) High treatment satisfaction N/A 100% treatment completion rate
Real-World Italian Study 250 patients Significant AKASI reduction N/A Effective in field cancerization
Expert Consensus Multiple centers First-line potential Flexible retreatment Favorable benefit-risk profile

[7] [8] [9]

Comparative Efficacy with Other AK Treatments

Table 4: Comparison of Field-Directed Therapies for Actinic Keratosis

Treatment Mechanism of Action Treatment Duration Complete Clearance Rate (95% CI) Discontinuation Due to AEs
This compound 1% Microtubule & Src kinase inhibition 5 days 11.1% (6.2-20.9) 0%
Cryosurgery Physical destruction Single session 13.4% (6.2-30.3) Not applicable
5-FU 0.5% + Salicylate 10% Pyrimidine analog Up to 12 weeks 7.6% (4.6-13.5) 1.9%-9.1%
5-FU 5% Pyrimidine analog Up to 4 weeks 35.0% (10.2-164.4) 0%
Diclofenac 3% Gel COX inhibition Up to 12 weeks 2.9% (1.9-4.3) 2.1%-12.3%
Imiquimod 3.75% Immune response modulation 2 weeks on/2 off/2 on 8.5% (3.5-22.4) 0-1.6%
ALA-PDT Photosensitization 2 sessions 24.1% (10.9-52.8) 0.6%
MAL-PDT Photosensitization 2 sessions 11.7% (6.0-21.9) 1.1%

[1] [8]

Safety Profile and Adverse Event Management

Local Skin Reactions

The most frequently observed adverse effects are local skin reactions at the application site, which are generally mild to moderate in severity and self-limiting. Clinical trials reported erythema in 91% of patients, flaking/scaling in 82%, crusting in 66%, and swelling in 55%. These reactions typically peak within one week of treatment completion and resolve spontaneously without intervention. Severe reactions (vesiculation/pustulation, erosion/ulceration) occur infrequently (0-3% depending on specific reaction) and rarely necessitate treatment discontinuation [5] [8].

Monitoring and Management Strategies

Application Site Pruritus and Pain: Occur in approximately 9% and 10% of patients respectively. Symptomatic management may include cool compresses and emollients after the 8-hour post-application period. Topical corticosteroids have not been systematically studied for managing this compound-induced inflammation [5] [8].

Treatment Discontinuation Criteria: Therapy should be interrupted for severe skin reactions including extensive vesiculation, pustulation, erosion, or ulceration. Treatment may be resumed once reactions improve to moderate severity. Permanent discontinuation is reserved for cases with intolerable discomfort or hypersensitivity reactions [5].

Ocular Exposure Protocol: Immediate flushing with copious water for at least 15 minutes, followed by ophthalmological evaluation if irritation persists. Preclinical data show significant ocular irritation potential, emphasizing prevention importance [5] [6].

Conclusion and Research Implications

This compound 1% ointment represents a significant advancement in AK field therapy through its novel dual mechanism, abbreviated treatment course, and favorable tolerability profile. The five-day regimen achieves comparable efficacy to conventional therapies while offering substantially improved compliance rates approaching 100% in clinical settings. For researchers and drug development professionals, this compound's success demonstrates the value of targeting multiple pathways in hyperproliferative skin disorders and highlights the importance of treatment duration as a key determinant of real-world effectiveness.

Future research directions include optimization of retreatment schedules for partial responders, combination therapies with other AK modalities, and exploration of its potential in other hyperproliferative dermatoses. The exceptional safety profile also suggests potential for expanded indications where targeted antiproliferative effects are desirable with minimal systemic exposure.

References

Tirbanibulin field-directed therapy actinic keratosis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Protocol

Indication and Formulation

Tirbanibulin 1% ointment (marketed as Klisyri) is a topical field-directed therapy approved for treating actinic keratosis (AK) on the face or scalp [1] [2]. It is a first-in-class, synthetic antiproliferative agent that inhibits tubulin polymerization and disrupts Src kinase signaling [3] [4].

Approved Dosing and Administration

The standard treatment protocol involves a short, convenient 5-day application period, which is the shortest of any topical AK treatment [1] [4].

Table 1: this compound Dosing Protocol

Parameter Specification
Concentration 1% ointment [4]
Application Frequency Once daily [2]
Treatment Duration 5 consecutive days [1] [2]
Maximum Treatment Area 100 cm² on the face or balding scalp [5] [2]
Form per Application One unit-dose packet per application [2]
Efficacy Outcomes in Clinical Trials

This compound has demonstrated significant efficacy in clearing AK lesions across multiple clinical trials and real-world studies, with outcomes typically assessed at Day 57 [4] [2].

Table 2: Summary of this compound Efficacy Data

Study Type Patient Population Clearance Rate Key Findings
Pooled Phase 3 Trials (Blauvelt et al.) Face or scalp AK (n=702) Complete Clearance: 44% and 54% (vs. 5% and 13% for vehicle) [2] Significantly superior to vehicle (P < 0.001) [2]
Post-Registrational Analysis (PROAK & TirbaSkin) Face or scalp AK (n=606) Complete/Partial (≥75%) Clearance: 74.3% [5] High patient satisfaction scores for effectiveness and convenience [5]

| Hyperkeratotic AK Study | Hyperkeratotic lesions (n=51 lesions) | Total Clearance: 54.9% Partial Clearance: 25.5% [6] | Effective for hyperkeratotic AK variants [6] | | Sequential Therapy in SOTRs | Solid organ transplant recipients (n=37) | Mean AK Reduction: 81.6% (vs. 53.4% for cryotherapy alone) [7] | Sequential cryotherapy + this compound significantly improved outcomes (P < 0.001) [7] |

Mechanism of Action and Experimental Analysis

Molecular Pathways and Therapeutic Targeting

This compound exerts its antiproliferative effects through a dual mechanism of action, targeting key pathways involved in AK pathogenesis [3] [4].

G cluster_pathway1 Microtubule Inhibition cluster_pathway2 Src Kinase Signaling Inhibition This compound This compound M1 Inhibits Tubulin Polymerization This compound->M1 S1 Non-ATP Competitive Src Inhibition This compound->S1 M2 Disrupts Microtubule Network M1->M2 M3 Induces G2/M Phase Cell Cycle Arrest M2->M3 M4 Caspase-3 Activation & Apoptosis M3->M4 M3->M4 S2 Disruption of Proliferation Signaling S1->S2 S3 p53 Upregulation S2->S3 S4 PARP Cleavage & Apoptosis S3->S4 S3->S4

Pharmacokinetic Profile

Systemic exposure to this compound following topical application is minimal. Key pharmacokinetic parameters from clinical studies include [4]:

  • Steady-state concentration: Achieved in 72 hours
  • Mean trough concentration: 0.11 ± 0.08 ng/mL
  • Maximum plasma concentration (Cmax): 0.34 ± 0.30 ng/mL (face), 0.18 ± 0.10 ng/mL (scalp)
  • Time to Cmax (Tmax): ~7 hours
  • Protein binding: 88%

Preclinical and Clinical Validation Protocols

In Vitro Assessment of Antiproliferative Activity

Objective: Evaluate this compound's effects on microtubule dynamics and Src kinase signaling in keratinocyte cultures [3] [4].

Methodology:

  • Cell Culture: Maintain human keratinocyte lines under standard conditions
  • Tubulin Polymerization Assay:
    • Treat cells with this compound (dose range: 0.1-10 μM)
    • Assess microtubule organization via immunofluorescence at 6, 12, and 24 hours
    • Quantify polymerized vs. unpolymerized tubulin fractions
  • Src Kinase Activity Assay:
    • Measure Src phosphorylation levels via Western blot
    • Use specific Src substrates to quantify kinase inhibition
  • Cell Cycle Analysis:
    • Perform flow cytometry to assess G2/M phase arrest
    • Analyze apoptosis via caspase-3 activation and PARP cleavage
Phase 3 Clinical Trial Design (Reference Studies)

Study Reference: Blauvelt et al. [4] [2]

Design:

  • Type: Two randomized, double-blind, vehicle-controlled Phase 3 trials
  • Participants: 702 adults with 4-8 AK lesions within 25 cm² on face or scalp
  • Intervention: this compound 1% ointment or vehicle once daily for 5 days
  • Primary Endpoint: Complete clearance rate at Day 57
  • Secondary Endpoints: Partial clearance (≥75% reduction), local skin reactions, treatment satisfaction
  • Follow-up: 12-month recurrence assessment in complete responders
Real-World Evidence Study Protocol

Study Reference: PROAK and TirbaSkin post-registrational analysis [5]

Design:

  • Type: Prospective cohort studies (PROAK: n=278; TirbaSkin: n=328)
  • Population: Adults with AK on face or scalp in routine clinical practice
  • Intervention: this compound once daily for 5 days to 25 cm² area
  • Assessment:
    • Lesion count at baseline and 8 weeks
    • Treatment Satisfaction Questionnaire for Medication (TSQM-9)
    • Local skin reactions and adverse events monitoring

Safety and Tolerability Profile

Adverse Event Monitoring

This compound demonstrates a favorable safety profile with predominantly mild, transient local reactions [1] [4].

Table 3: Safety and Tolerability Overview

Category Findings
Most Common Adverse Reactions (≥2%) Local skin reactions, application site pruritus, application site pain [2]
Local Skin Reactions (LSRs) Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, erosion/ulceration [1]
Severe Reactions No severe (Grade 4) LSRs reported in recent studies [7]
Systemic Adverse Events No necrosis, angioedema, or arthralgias (as seen with other AK therapies) [4]
Discontinuation Rate Low; no treatment discontinuation due to adverse events in hyperkeratotic AK study [6]
Special Population: Solid Organ Transplant Recipients

A recent study demonstrated the efficacy and safety of sequential therapy (cryotherapy followed by this compound) in solid organ transplant recipients (SOTRs), a high-risk population [7]:

  • Design: 37 SOTRs with 4-8 AKs on two 25-cm² areas
  • Intervention: Baseline cryotherapy on both areas, followed by this compound on one area at 1 month
  • Results: Significantly higher complete response (51.4% vs. 10.8%) and greater mean AK reduction (81.6% vs. 53.4%) versus cryotherapy alone
  • Safety: Predominantly mild adverse effects; mean local skin response score of 4.57

Research Applications and Future Directions

Potential Expanded Applications

Based on its mechanism and emerging evidence, this compound shows promise for several research applications:

  • Hyperkeratotic AK: Demonstrated efficacy in a retrospective study [6]
  • Combination Therapies: Enhanced efficacy when sequenced with cryotherapy [7]
  • Field Cancerization Management: Effective for treating subclinical lesions in the cancerization field [8]
  • Immunomodulated Skin Diseases: Early-stage asset LAD191 (targeting IL-1RAP) in development for hidradenitis suppurativa [1]
Expert Consensus Recommendations

A panel of 11 dermatology experts developed consensus statements supporting this compound as a first-line option for most AK patients, citing [8]:

  • Proven efficacy across AK subtypes
  • Favorable local and systemic tolerability
  • Short 5-day treatment regimen enhancing compliance
  • Flexibility for repeated treatment cycles if needed

Conclusion

This compound represents a significant advancement in AK field-directed therapy, offering a favorable balance of efficacy, safety, and patient convenience. Its novel dual mechanism of action, short treatment duration, and demonstrated performance in both clinical trials and real-world settings make it a valuable option for researchers and clinicians. The minimal systemic absorption and favorable tolerability profile further support its utility across diverse patient populations, including challenging cases such as hyperkeratotic AKs and immunocompromised individuals.

References

Comprehensive Application Note: Validation of a Stability-Indicating UPLC Method for Tirbanibulin Using ICH Q2(R1) Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tirbanibulin and Analytical Context

This compound is a novel microtubule inhibitor and non-ATP-competitive inhibitor that disrupts the proto-oncogenic Src tyrosine kinase signaling pathway, approved for the treatment of actinic keratosis (AK), a precancerous skin condition resulting from prolonged ultraviolet radiation exposure. The chemical designation of this compound is N-benzyl-2-[5-(4-(2-morpholinoethoxy) phenyl) pyridine-2-yal] acetamide, which exerts its therapeutic effect by promoting G2/M cell cycle arrest in proliferating cell populations, upregulating p53, and triggering apoptosis through caspase-3 activation and poly (ADP-ribose) polymerase cleavage [1]. Currently, this compound is only approved for topical application on facial and scalp AK lesions, with specific precautions to prevent ophthalmic exposure due to potential adverse reactions [1].

The development of robust analytical methods for this compound quantification is essential for both quality control in pharmaceutical manufacturing and stability assessment throughout the product lifecycle. A thorough literature review revealed that ultra-performance liquid chromatography (UPLC) offers significant advantages over more fragile and costly techniques like LC-MS or GC-MS, providing an optimal balance of precision, sensitivity, and operational efficiency for routine analysis [2] [1]. This application note details the development and validation of a stability-indicating UPLC method for this compound in bulk and pharmaceutical dosage forms, conducted in accordance with ICH Q2(R1) guidelines, which establishes the benchmark for analytical procedure validation with emphasis on precision, robustness, and data integrity [3].

Table 1: Comparison of Analytical Techniques for this compound Quantification

Analytical Technique Cost Efficiency Sensitivity Operational Robustness Suitability for Routine Use
UPLC High Excellent (LOD: 0.03 µg/mL) High Excellent
LC-MS Low Superior Fragile Limited
GC-MS Low Superior Fragile Limited

Method Validation Summary Per ICH Guidelines

Regulatory Framework

The validation of analytical methods for pharmaceutical compounds requires adherence to internationally recognized standards to ensure reliability, accuracy, and reproducibility of results. The International Council for Harmonisation (ICH) provides comprehensive guidelines through ICH Q2(R1) that outline the validation parameters necessary for analytical procedure approval, with recent updates in ICH Q2(R2) and Q14 further emphasizing a lifecycle approach that integrates development and validation with data-driven robustness [3]. These guidelines establish harmonized standards across regulatory bodies including the FDA and EMA, enabling multinational pharmaceutical organizations to align their validation efforts across regions, thereby reducing complexity while maintaining consistent quality standards [3]. The ALCOA+ framework (Attributable, Legible, Contemporaneous, Original, Accurate, and beyond) serves as the cornerstone for data governance, requiring electronic systems with robust audit trails to eliminate discrepancies and ensure regulatory confidence [3].

Validation Parameters and Acceptance Criteria

The UPLC method for this compound was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [1]. System suitability was established through six replicate injections of a standard solution, demonstrating chromatographic efficiency with percentage relative standard deviation (RSD) values below 2%, confirming the system's appropriateness for the intended analysis [1]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed the method's stability-indicating capability by effectively separating this compound from its degradation products, thus demonstrating method specificity [1].

Table 2: Comprehensive Method Validation Parameters and Results

Validation Parameter Experimental Conditions Results Acceptance Criteria
Linearity Range 1-15 µg/mL Correlation coefficient: >0.999 R² ≥ 0.998
Precision (RSD) 10 µg/mL (n=6) RSD < 2% RSD ≤ 2%
Accuracy (Recovery) 50-150% of target concentration Nearly 100% 98-102%
LOD Signal-to-noise ratio: 3:1 0.03 µg/mL N/A
LOQ Signal-to-noise ratio: 10:1 0.1 µg/mL RSD ≤ 2%
Robustness Variations in mobile phase composition (±3%) and flow rate (±0.05 mL/min) No significant impact on resolution System suitability parameters within limits
Specificity Forced degradation studies No interference from degradation products Baseline separation achieved

The method demonstrated excellent linearity across the concentration range of 1-15 µg/mL, with a correlation coefficient exceeding 0.999, confirming a direct proportional relationship between analyte concentration and detector response [2] [1]. The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.03 µg/mL and 0.1 µg/mL respectively, indicating high method sensitivity suitable for detecting and quantifying low levels of this compound, potentially including degradation products [2]. The precision of the method was evaluated through both method precision and intermediate precision studies, with RSD values remaining below 2% across all measurements, confirming the method's reproducibility [1]. Accuracy was established through recovery studies at concentrations ranging from 50% to 150% of the target assay value, demonstrating nearly 100% recovery with minimal variability [1].

Experimental Protocols

Materials and Reagents
  • This compound reference standard (obtained as a gift sample from qualified suppliers such as Shree Icon Labs)
  • Acetonitrile (HPLC grade, Merck, Mumbai, India)
  • Orthophosphoric acid (analytical grade)
  • HPLC-grade water (Milli-Q or equivalent quality)
  • Marketed dosage form: Klysiri (1% this compound ointment)
  • Equipment: Waters Acquity UPLC system with PDA detector
Chromatographic Conditions
  • Column: Waters Acquity UPLC Phenyl (100 × 2.1 mm, 1.7 µm)
  • Mobile phase: Acetonitrile:buffer (30:70, v/v)
  • Buffer preparation: 1 mL orthophosphoric acid in 1 L HPLC-grade water
  • Flow rate: 0.5 mL/min
  • Injection volume: 5 µL
  • Detection wavelength: 220 nm
  • Column temperature: Ambient
  • Run time: 2.0 minutes
Solution Preparation
  • Buffer preparation: Add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
  • Mobile phase preparation: Mix acetonitrile and buffer in a 30:70 ratio (v/v) and filter through 0.45 µm membrane filter paper.
  • Standard stock solution (100 µg/mL): Accurately weigh 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dilute to volume with acetonitrile and mix thoroughly.
  • Standard working solution (10 µg/mL): Pipette 5 mL of standard stock solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
  • Sample stock solution: Accurately weigh 100 mg of this compound ointment (equivalent to 1 mg this compound) and transfer to a 10 mL volumetric flask. Add diluent (acetonitrile), sonicate for 15 minutes to dissolve, and dilute to volume with diluent.
  • Sample working solution: Pipette 1 mL of sample stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
Forced Degradation Studies Protocol

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the method by subjecting this compound samples to various stress conditions to ensure that the method can effectively separate the active pharmaceutical ingredient from its degradation products [1]. The following specific protocols were employed:

forced_degradation_workflow start This compound Sample Solution acid Acid Degradation: 1N HCl, 15 min start->acid base Base Degradation: 1N NaOH, 15 min start->base oxidative Oxidative Degradation: 3% H2O2 start->oxidative thermal Thermal Degradation: 60°C start->thermal photolytic Photolytic Degradation: UV Light start->photolytic neutral_acid Neutralize with 1N NaOH acid->neutral_acid neutral_base Neutralize with 1N HCl base->neutral_base analysis UPLC Analysis oxidative->analysis thermal->analysis photolytic->analysis neutral_acid->analysis neutral_base->analysis separation Separation Assessment analysis->separation

Diagram 1: Forced degradation study workflow for this compound under various stress conditions

  • Acid degradation: Transfer 1 mL of sample stock solution to a 10 mL volumetric flask. Add 1 mL of 1N hydrochloric acid and let stand undisturbed for 15 minutes. Neutralize with 1 mL of 1N sodium hydroxide and dilute to volume with acetonitrile. Withdraw samples at specific time intervals (0, 6, 12, 18, and 24 hours) for analysis [1].

  • Base degradation: Transfer 1 mL of sample stock solution to a 10 mL volumetric flask. Add 1 mL of 1N sodium hydroxide and let stand for 15 minutes. Neutralize with 1 mL of 1N hydrochloric acid and dilute to volume with acetonitrile. Withdraw samples at specific time intervals for analysis [1].

  • Oxidative degradation: Expose this compound samples to 3% hydrogen peroxide solution for 24 hours at room temperature.

  • Thermal degradation: Heat this compound samples at 60°C for 24 hours in a controlled oven.

  • Photolytic degradation: Expose this compound samples to UV light (according to ICH Q1B options) for 24 hours.

After each stress treatment, analyze the samples using the established chromatographic conditions. Compare the chromatograms with those of untreated samples to identify degradation products and assess method selectivity. The method should demonstrate baseline separation between this compound and any degradation products, confirming its stability-indicating properties [1].

Quality by Design (QbD) in Analytical Method Development

QbD Principles and Application

The Quality by Design (QbD) framework, as outlined in ICH Q8, represents a systematic, scientific, and risk-based approach to pharmaceutical development that moves beyond traditional trial-and-error methods toward a more predictive science [4]. When applied to analytical method development, QbD emphasizes enhanced understanding of the method's capabilities and limitations through predefined objectives, with the goal of building quality directly into the analytical procedure rather than relying solely on retrospective testing [3] [4]. This approach begins with defining the Analytical Target Profile (ATP), which describes the intended purpose of the method and the required performance characteristics, similar to the Quality Target Product Profile (QTPP) used in drug product development [4].

The application of QbD principles to analytical method development involves identifying Critical Method Attributes (CMAs) that define the method's performance characteristics, and Critical Method Parameters (CMPs) that influence these attributes [3]. For the this compound UPLC method, CMAs include parameters such as resolution, tailing factor, and retention time, while CMPs encompass factors like mobile phase composition, flow rate, column temperature, and detection wavelength. Through systematic evaluation using risk assessment tools and experimental designs, the relationship between CMPs and CMAs can be quantified and optimized to establish a method operable design region (MODR), which represents the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [3].

Design of Experiments (DoE) Approach

The implementation of QbD in analytical method development typically employs Design of Experiments (DoE) to systematically optimize method parameters through structured experimentation rather than one-factor-at-a-time approaches [3]. For the this compound UPLC method, a DoE approach would involve identifying potential CMPs through initial risk assessment, then designing experiments to evaluate their individual and interactive effects on CMAs [4]. This statistically guided approach not only enhances method understanding but also establishes robustness within defined operational ranges, providing flexibility during routine application while maintaining method performance [3].

qbd_analytical_development start Define Analytical Target Profile (ATP) identify_cmas Identify Critical Method Attributes (CMAs) start->identify_cmas risk_assessment Risk Assessment of Method Parameters identify_cmas->risk_assessment doe Design of Experiments (DoE) risk_assessment->doe modr Establish Method Operable Design Region (MODR) doe->modr control Control Strategy modr->control lifecycle Lifecycle Management control->lifecycle

Diagram 2: QbD-based approach to analytical method development showing systematic progression from definition to lifecycle management

The design space established through DoE represents the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [4]. Operating within this approved design space provides manufacturing flexibility, as adjustments within the space do not require regulatory submissions [4]. For the this compound UPLC method, the design space might encompass acceptable ranges for mobile phase composition (±3%), flow rate (±0.05 mL/min), and column temperature variations, within which the method consistently meets all system suitability criteria [1].

Regulatory Compliance and Quality Standards

Data Integrity and Governance

In accordance with current regulatory expectations, the this compound UPLC method implementation must adhere to strict data integrity principles throughout the method lifecycle, from development and validation to routine application [3]. The ALCOA+ framework provides the foundation for data governance, requiring that all analytical data be Attributable, Legible, Contemporaneous, Original, and Accurate, with the "+ encompassing additional principles of completeness, consistency, persistence, and availability [3]. Electronic systems used for data acquisition and processing must incorporate robust audit trails that automatically record all user actions and data modifications without gaps, ensuring comprehensive documentation of the analytical process from sample preparation to result reporting [3].

For the this compound UPLC method, specific data integrity measures include:

  • Access controls to ensure only authorized personnel can perform critical operations
  • Electronic signature capabilities for result approval and method modifications
  • Automated data capture directly from the UPLC system to prevent transcription errors
  • Regular backup procedures to ensure data persistence and availability
  • Periodic review of system audit trails to detect and address any anomalous activities
Quality Management System Integration

The analytical method for this compound must be fully integrated into the pharmaceutical quality system as described in ICH Q10, which provides the framework for managing product quality throughout the lifecycle [4]. This integration includes:

  • Change control procedures for any modifications to the validated method
  • Out-of-specification (OOS) investigation protocols specifically tailored for the method
  • Periodic method performance reviews to detect trends or deviations
  • Robust training programs to ensure analyst competency
  • Preventive maintenance schedules for the UPLC instrumentation
  • Documented raw data verification processes

The method validation documentation should comprehensively address all ICH Q2(R1) parameters while also anticipating the evolving expectations of the forthcoming ICH Q2(R2) and Q14 guidelines, which emphasize a more integrated lifecycle approach to analytical procedures [3]. This includes establishing protocols for continuous method verification during routine use, with predefined alert and action limits for key performance indicators such as retention time, peak symmetry, and resolution from potential degradation products [3].

Conclusion and Future Perspectives

The validated stability-indicating UPLC method for this compound represents a robust, precise, and accurate analytical procedure suitable for the quantification of this compound in both bulk drug substance and pharmaceutical dosage forms. The method fulfills all ICH Q2(R1) validation requirements and demonstrates excellent specificity through forced degradation studies, confirming its ability to accurately measure this compound in the presence of degradation products [2] [1]. The application of QbD principles to method development provides enhanced understanding of critical method parameters and their interactions, establishing a design space within which method performance is assured [3] [4].

The pharmaceutical industry continues to evolve toward more sophisticated analytical approaches, with emerging trends including real-time release testing (RTRT), which shifts quality control to in-process monitoring via Process Analytical Technologies (PAT), and the application of artificial intelligence for method optimization and predictive maintenance [3]. The this compound UPLC method, with its robustness and efficiency, provides a solid foundation for potential implementation in these advanced analytical paradigms. Furthermore, the method aligns with the industry's movement toward continuous manufacturing through its rapid runtime (2.0 minutes) and compatibility with real-time analytical loops, potentially supporting more efficient manufacturing processes in the future [3].

For researchers and drug development professionals implementing this method, ongoing lifecycle management is essential to maintain method performance throughout its operational lifetime. This includes regular performance monitoring, trend analysis of system suitability data, and proactive method improvements based on accumulating knowledge and experience. By adopting this systematic approach to analytical method lifecycle management, pharmaceutical organizations can ensure consistent product quality while maintaining regulatory compliance in an increasingly complex global marketplace [3].

References

Comprehensive Application Notes and Protocols: In Vivo Pharmacokinetic Profiles of Tirbanibulin and Derivative Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Tirbanibulin represents a first-in-class therapeutic agent that was initially developed as an anticancer drug and later repurposed for dermatological applications. Approved by the U.S. Food and Drug Administration (FDA) in 2020 under the trade name Klisyri, this compound is currently indicated for the treatment of actinic keratosis (AK) on the face or scalp. This synthetic compound possesses a distinctive dual mechanism of action, combining inhibition of microtubule polymerization with Src kinase signaling inhibition, which distinguishes it from other microtubule-targeting agents (MTAs) [1] [2]. Despite its promising mechanism, this compound failed to gain approval as a systemic anticancer agent due to insufficient efficacy in clinical trials for advanced cancers, prompting research into this compound-based derivatives with enhanced pharmacological properties [1].

The chemical structure of this compound features a pyridinyl acetamide core that is crucial for its biological activity, along with eastern benzylamine and western morpholine components that can be modified to optimize drug properties. Recent investigations have focused on expanding its application to malignancy treatment through structural modifications, particularly exploring changes to the core amide motif and the benzylamine moiety [1]. This document provides comprehensive application notes and experimental protocols for evaluating the pharmacokinetic profiles of this compound and its derivatives under development.

Clinical Pharmacokinetics of this compound

Systemic Exposure in Topical Application

This compound 1% ointment demonstrates favorable pharmacokinetics when applied topically, with minimal systemic absorption that correlates directly with treatment area size. Under maximal-use conditions, the compound exhibits low plasma concentrations despite its potent antiproliferative effects, contributing to an excellent safety profile [3] [4].

Table 1: Systemic Exposure of this compound 1% Ointment Following 5-Day Application

Parameter 25 cm² Treatment Area [4] 100 cm² Treatment Area [3]
Cmax (ng/mL) 0.26 ± 0.23 1.06
AUC0-24 (ng·h/mL) 4.09 ± 3.15 16.2
Tmax (h) 6.91 (median) Not specified
Cmax (nM) 0.60 ~2.45

The dose-dependent exposure observed when increasing the treatment area from 25 cm² to 100 cm² demonstrates predictable pharmacokinetics, with an approximately 4-fold increase in both Cmax and AUC values [3]. This linear relationship supports the concentration-dependent absorption of this compound through the skin. The achieved plasma concentrations remain in the subnanomolar range even under maximal-use conditions, significantly below the levels required for systemic microtubule disruption, explaining the favorable safety profile observed in clinical trials [4].

Skin Penetration and Local Effects

The formulation optimization of this compound 1% ointment ensures effective penetration into the epidermal and dermal layers where actinic keratosis lesions develop, while minimizing systemic exposure. The compound's molecular properties, including its moderate lipophilicity (cLogP = 3.3), balance solubility and permeability for optimal topical delivery [1]. Clinical studies have demonstrated that the 5-day application course provides sufficient drug exposure to eradicate atypical keratinocytes while maintaining a favorable tolerability profile with primarily mild-to-moderate application site reactions that resolve spontaneously [3] [4].

Derivative Optimization and Structure-Activity Relationships

Core Structure Modifications

Recent medicinal chemistry efforts have systematically explored the structure-activity relationships (SAR) of this compound derivatives, focusing on modifications to the pyridinyl acetamide core structure that is critical for maintaining potent antiproliferative activity. Research has demonstrated that both hydrogen bond acceptors in the central structure are essential for optimal interaction with tubulin, particularly the water-mediated hydrogen bonding with Glu200 residues observed in co-crystal structures (PDB: 6KNZ) [1].

Table 2: Antiproliferative Activity of this compound Core Modifications in HeLa Cells

Compound Structural Modification HeLa IC50 (μM) cLogP
This compound (8) None (reference) 0.044 ± 0.011 3.3
13 α-methylation 0.95 ± 0.35 3.7
14 N-methylation >1.0 3.2
17 Inverted amide 0.97 ± 0.23 3.3
20 Pyrimidine replacement 0.37 ± 0.10 2.8
23 Pyridone replacement 0.24 ± 0.06 2.6

The SAR analysis reveals that even minor alterations to the core structure significantly impact antiproliferative potency. The introduction of an α-methyl group (compound 13) reduces activity approximately 20-fold, suggesting the binding pocket surrounding the amide moiety lacks space to accommodate additional substituents. Similarly, N-methylation (compound 14) essentially abolishes activity, highlighting the importance of the hydrogen-bonding capacity at this position. The inverted amide analog (compound 17) with similar physicochemical properties shows markedly reduced potency, indicating that a single hydrogen acceptor is insufficient for optimal binding [1].

Benzylamine Modifications and Pharmacokinetic Optimization

Modifications to the eastern benzylamine moiety (C-ring) have demonstrated more favorable tolerance, particularly at the para position. The incorporation of p-fluorine benzylamine has yielded one of the most promising analogs, maintaining potent antiproliferative activity while exhibiting improved pharmacokinetic profiles in preclinical studies [1]. This fluorinated derivative represents a strategic approach to optimizing metabolic stability without compromising target engagement.

The bioisosteric replacement of the cis-amide moiety with 1,5-tetrazole or 1,5-triazole rings has been explored to mimic the energetically unfavorable cis-amide conformation observed in the this compound-tubulin co-crystal structure. These modifications aim to reduce the energy required for optimal ligand-protein binding, potentially enhancing affinity and potency as microtubule-targeting agents [1]. Such structural insights provide valuable guidance for the rational design of next-generation this compound derivatives with improved pharmaceutical properties.

Experimental Protocols and Methodologies

In Vivo Pharmacokinetic Study Protocol

Objective: To characterize the systemic exposure and pharmacokinetic profile of this compound formulations under maximal-use conditions.

Materials and Reagents:

  • This compound 1% ointment (or derivative formulations)
  • Sterile tubes containing K2EDTA as anticoagulant
  • LC-MS/MS system for bioanalysis
  • Validation standards and quality control samples

Subject Selection and Administration:

  • Recruit adult patients with actinic keratosis on face or balding scalp
  • Apply test formulation to defined treatment area (25-100 cm²)
  • Administer once daily for 5 consecutive days
  • Maintain standardized application thickness (approximately 0.5 mm)

Sample Collection and Processing:

  • Collect blood samples pre-dose on Days 1, 3, and 4
  • On Day 5, collect at pre-dose and post-dose at 0.5, 1, 2, 4, 6, 8, 10, 12, 16, and 24 hours
  • Centrifuge blood samples immediately at 4°C, 1500 × g for 10 minutes
  • Transfer plasma to clean tubes and store at -70°C until analysis

Bioanalytical Method:

  • Employ LC-MS/MS with electrospray ionization in positive mode
  • Use deuterated internal standards for quantification
  • Maintain linear calibration range of 0.01-10 ng/mL
  • Implement validated extraction procedures meeting FDA guidance criteria

Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental methods
  • Determine Cmax, Tmax, AUC0-24, t1/2, and other relevant parameters
  • Perform statistical analysis using appropriate software (e.g., WinNonlin) [3] [4]
Derivative Compound Evaluation Protocol

Objective: To assess the antiproliferative activity and mechanism of action of this compound derivatives.

Cell-Based Antiproliferative Assay:

  • Maintain HeLa cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂
  • Seed cells in 96-well plates at 5,000 cells/well and incubate for 24 hours
  • Treat with test compounds at serial dilutions (typically 0.001-10 μM) for 72 hours
  • Assess cell viability using CCK-8 assay per manufacturer's instructions
  • Measure absorbance at 450 nm and calculate IC50 values from dose-response curves [1]

Tubulin Polymerization Assay:

  • Prepare purified tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP
  • Add test compounds at specified concentrations (1-10 μM)
  • Immediately monitor polymerization by absorbance at 340 nm every minute for 30 minutes at 37°C
  • Compare polymerization kinetics to controls (paclitaxel as stabilizer, nocodazole as destabilizer) [2]

Microtubule Disruption Immunofluorescence:

  • Culture cells on glass coverslips until 70% confluent
  • Treat with test compounds at IC50 concentrations for 24 hours
  • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100
  • Stain with anti-α-tubulin antibody and appropriate fluorescent secondary antibody
  • Counterstain with DAPI and visualize by confocal microscopy
  • Assess microtubule network integrity compared to untreated controls [2]

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action Pathway

The following diagram illustrates this compound's unique dual mechanism of action, which differentiates it from other microtubule-targeting agents:

G cluster_top Microtubule Inhibition cluster_bottom Src Kinase Signaling Inhibition This compound This compound Microtubule Microtubule This compound->Microtubule Binds to Colchicine Site SrcKinase SrcKinase This compound->SrcKinase Inhibits Polymerization Polymerization Microtubule->Polymerization Inhibits CellCycle CellCycle Polymerization->CellCycle Disrupts Apoptosis1 Apoptosis1 CellCycle->Apoptosis1 G2/M Arrest TherapeuticEffect TherapeuticEffect Apoptosis1->TherapeuticEffect Migration Migration SrcKinase->Migration Reduces Proliferation Proliferation SrcKinase->Proliferation Suppresses Apoptosis2 Apoptosis2 Proliferation->Apoptosis2 Induces Apoptosis2->TherapeuticEffect

Diagram 1: this compound's dual mechanism of action pathway. The compound simultaneously inhibits microtubule polymerization and Src kinase signaling, leading to cell cycle arrest and apoptosis through complementary pathways.

Derivative Compound Evaluation Workflow

The following diagram outlines the systematic approach for evaluating this compound derivatives:

Diagram 2: Derivative compound evaluation workflow. The systematic approach progresses from chemical synthesis through biological screening to lead optimization, with iterative structure-activity relationship analysis guiding derivative design.

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold for development of novel microtubule-targeting agents with dual mechanisms of action. The comprehensive pharmacokinetic data demonstrate favorable properties for topical application, with minimal systemic exposure and predictable dose-dependent absorption. Current research on this compound derivatives has identified key structure-activity relationships, particularly the critical importance of the pyridinyl acetamide core and the tolerance for modifications at the para position of the benzylamine moiety [1].

The para-fluorine benzylamine analog has emerged as a particularly promising derivative, maintaining potent antiproliferative activity while exhibiting improved pharmacokinetic profiles. Future research directions should include expanded investigation of bioisosteric replacements for the cis-amide moiety, such as 1,5-tetrazole and 1,5-triazole derivatives, which may enhance binding affinity by pre-organizing the compound in the bioactive conformation [1]. Additionally, exploration of this compound derivatives in combination therapies and for expanded indications including psoriasis and basal cell carcinoma represents promising clinical development pathways [5].

The experimental protocols outlined provide robust methodologies for evaluating new this compound derivatives, with comprehensive assessment of antiproliferative activity, mechanism of action, and pharmacokinetic properties. These standardized approaches will facilitate systematic optimization of next-generation this compound-based therapeutics with enhanced efficacy and improved pharmaceutical properties.

References

Tirbanibulin treatment solar lentigines skin-lightening effects

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes and Clinical Protocol

Clinical Background and Rationale

Solar lentigines (SLs) are benign, hyperpigmented lesions resulting from chronic ultraviolet radiation exposure, representing a hallmark of photoaging and frequently presenting alongside actinic keratosis (AK) within areas of field cancerization [1] [2]. Field cancerization describes the presence of subclinical genetic alterations in photodamaged skin surrounding visible lesions, creating a predisposition for neoplastic progression [3]. Tirbanibulin 1% ointment (Klisyri) is approved for treating non-hyperkeratotic AKs on the face and scalp [4]. Emerging real-world evidence indicates that its application induces significant cosmetic benefits, including substantial lightening of SLs and overall skin rejuvenation [1] [5]. This repurposing potential offers a novel therapeutic approach for patients presenting with both conditions.

Proposed Mechanism of Action

This compound exerts its effects through a novel dual mechanism of action, targeting key pathways in hyperproliferative and hyperpigmented lesions.

G This compound's Dual Mechanism of Action Against Solar Lentigines A This compound 1% Ointment Topical Application B Inhibition of Tubulin Polymerization A->B F Inhibition of Src Kinase Signaling A->F C Disruption of Microtubule Network B->C D Cell Cycle Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E H Clearance of Atypical Keratinocytes & Lightening of Solar Lentigines E->H G Reduced Cell Proliferation & Migration F->G G->H

The efficacy against solar lentigines is hypothesized to stem from this combined action. The anti-proliferative effect targets rapidly dividing cells, while the impact on microtubule dynamics may disrupt melanosome transport and transfer to keratinocytes, leading to the observed skin-lightening effect [1] [5] [6].

Detailed Experimental and Clinical Protocols
3.1 In Vitro Protocol for Investigating Mechanism in Pigmentation
  • Objective: To evaluate the direct effect of this compound on melanogenesis, melanocyte proliferation, and melanosome transport.
  • Cell Culture: Utilize immortalized human keratinocyte lines (e.g., CCD-1106 KERTr) and human melanocyte cultures. Co-culture models are recommended to study keratinocyte-melanocyte interactions [6] [7].
  • Treatment Groups:
    • Group 1: Vehicle control (DMSO).
    • Group 2: this compound at IC50 concentration (e.g., ~40 nM for keratinocytes, to be determined for melanocytes).
    • Group 3: this compound at a lower, sub-cytotoxic concentration (e.g., 10 nM).
    • Group 4: Positive control (e.g., a known tyrosinase inhibitor like kojic acid).
  • Assays and Endpoints:
    • MTT Assay: Measure cell viability after 72 hours of treatment [7].
    • Flow Cytometry: Analyze cell cycle distribution (G2/M arrest) and apoptosis (Annexin V/PI staining) [6] [7].
    • Melanin Content: Quantify intracellular and extracellular melanin.
    • Western Blot: Analyze expression of key proteins (e.g., tyrosinase, Src, p-Src, cleaved caspases) [7].
    • Immunofluorescence: Visualize microtubule integrity and melanosome distribution.
3.2 Clinical Application Protocol for Solar Lentigines
  • Patient Selection:
    • Inclusion Criteria: Adults with clinically diagnosed solar lentigines within a photodamaged field, often with concomitant non-hyperkeratotic AKs. Fitzpatrick skin phototypes II-III were common in studies [1].
    • Exclusion Criteria: Pregnancy/lactation; known hypersensitivity to components; history of photosensitivity; active skin infections; immunosuppression; invasive skin cancer in treatment area [1] [5].
  • Treatment Regimen:
    • Application: Apply a thin layer of this compound 1% ointment once daily for 5 consecutive days to the affected area (up to 25 cm² per anatomical region) [1] [8].
    • Technique: Cover the entire area of SLs and photodamage. Avoid application on open wounds or mucous membranes.
  • Patient Management:
    • Sunscreen: Mandatory daily use of a high-SPF (50+) sunscreen [1].
    • LSR Monitoring: Educate patients on potential Local Skin Reactions (erythema, scaling, crusting, swelling) and their self-limiting nature. Onset is typically within days, resolving within 2-4 weeks [5] [8].
  • Efficacy Assessment:
    • Timeline: Primary evaluation at Day 57 (8 weeks) post-treatment initiation [1].
    • SL Clearance Grading:
      • Complete Clearance (CC): >75% improvement up to complete disappearance.
      • Partial Clearance (PC): 50-75% reduction in pigmentation.
      • No Response: <50% improvement [1].
    • Instrumental Evaluation: Use dermatoscopy and reflectance confocal microscopy (RCM) to objectively document pigment reduction and skin architecture changes at baseline and follow-up [3].
Data Summary and Efficacy Profile

The following table summarizes key quantitative findings from recent clinical studies on this compound's effect against solar lentigines.

Study Reference Study Design & Population AK Clearance Rate (Day 57) Solar Lentigines Clearance Rate (Day 57) Key Observations

| Retrospective Study (N=42) [1] | Single-center, patients with AK & SL | Complete: 52% (n=22) Partial: 40% (n=17) | Complete: 35% (n=15) Partial: 50% (n=21) | A significant correlation was found between the response of AKs and SLs. | | Case Series (N=7) [5] | Single-center, patients with AK & photodamage | Complete clearance in all cases | Marked efficacy in skin lightening and complete clearance of SL reported. | Powerful rejuvenating effect, improving both skin texture and hyperpigmentation. | | Prospective Study (N=30) [8] | Single-center, AK patients on face/scalp | Complete: 70% | Not specifically quantified for SL | High treatment satisfaction, particularly regarding convenience and side-effects. |

Visual Experimental Workflow

The integrated workflow from experimental investigation to clinical application can be summarized as follows:

G Integrated Workflow from Research to Clinical Application A1 In Vitro Studies (Mechanism Elucidation) A2 Cell Culture Models (Keratinocytes, Melanocytes) B1 Clinical Protocol (Patient Management) A1->B1 Informs Protocol A3 Treatment & Analysis (Viability, Cycle, Melanin) B4 Follow-up & Efficacy Assessment (Day 57 evaluation) A3->B4 Biomarker Analysis C1 Data Synthesis & Conclusion A3->C1 B2 Patient Selection & Baseline Assessment (Clinical, Dermoscopic) B3 Treatment Phase (5-day topical application) B4->C1

Discussion and Future Directions

Current evidence, though promising, originates from limited retrospective analyses and case series [1] [5]. The correlation between AK and SL response suggests a shared pathogenic pathway effectively targeted by this compound. Key advantages include an excellent safety profile with transient, manageable LSRs, and a short 5-day regimen that enhances patient compliance compared to longer topical treatments [3] [8].

For researchers, critical next steps include:

  • Confirmatory Studies: Larger, prospective, controlled trials focusing specifically on patients with solar lentigines.
  • Mechanism Elucidation: Further in vitro and in vivo studies to precisely define how microtubule disruption and Src inhibition lead to pigment reduction.
  • Optimization: Exploration of potential synergies with other topical agents (e.g., bleaching agents) to enhance efficacy.

References

Tirbanibulin local skin reactions LSRs management protocol

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin Application & LSR Profile

This compound 1% ointment is a topical field treatment for actinic keratosis (AK) on the face or scalp, applied once daily for 5 consecutive days [1] [2]. Its mechanism involves inhibition of tubulin polymerization and disruption of Src kinase signaling, leading to apoptosis of dysplastic keratinocytes [3].

Local Skin Reactions are the most common adverse effects. The table below summarizes the incidence and severity of LSRs observed in clinical trials and real-world studies.

Table 1: Spectrum and Incidence of Local Skin Reactions (LSRs) to this compound

LSR Category Specific Reaction Incidence / Severity Notes
Very Common (>10%) Erythema (redness) [4] 91% of patients; mostly mild (22%) to moderate (63%); severe in 6% [4] [2].
Flaking/Scaling [4] 82% of patients; mostly mild (26%) to moderate (47%); severe in 9% [4] [2].
Crusting [4] 44% of patients; mostly mild (30%); moderate in 14%; severe in 2% [4].
Swelling [4] 38% of patients; mostly mild (29%); moderate in 9% [4].
Common (1-10%) Application site pruritus (itching) [4] Reported in 9% of patients [4] [5].
Application site pain (burning, stinging) [4] Reported in 10% of patients [4] [5].
Erosion/Ulceration [4] 12% of patients; mostly mild (9%); moderate in 3% [4] [2].
Vesiculation/Pustulation [4] 7% of patients; mostly mild [4] [2].
Less Common Skin cracking, dryness, peeling, ulcers [1] [4] Reported as "more common" side effects.

LSRs typically follow a predictable time course: they usually begin within the first week of treatment, peak in intensity around day 4-8, and are generally self-limiting, resolving completely within four weeks after the end of treatment without sequelae [6].

LSR Assessment and Monitoring Protocol

A standardized approach to LSR assessment is crucial for consistent monitoring in both clinical trials and practice. The following workflow outlines the key stages from baseline evaluation to follow-up.

cluster_T0 T0: Baseline cluster_T1to5 T1-5: Treatment Phase cluster_T1 T1: Primary Endpoint cluster_T2 T2: Durability T0 Baseline Evaluation (T0) T1to5 Daily During Treatment (Day 1-5) T0->T1to5 T1 First Post-Tx Evaluation (Day 57 ± 7) T1to5->T1 T2 Long-Term Follow-Up (6 Months) T1->T2 PhysExam Physical Examination MonitorOnset Monitor LSR Onset & Duration ClinicalImages Acquisition of Clinical Images AssessSeverity Assess LSR Severity via 4-point scale SPF50 Prescribe Daily SPF50+ Sunscreen AvoidMucosa Reinforce: Avoid eyes, mouth, lips PtEducate Patient Education on LSRs & Application NewImages Acquire New Clinical Images LSR_Resolution Document LSR Resolution Efficacy Assess AK & SL Clearance Rates CheckRecurrence Check for AK/LSR Recurrence Durability Assess Response Durability

Standardized LSR Severity Scale A semiquantitative 4-point scale should be used for consistent assessment [6]:

  • 0 - Absent: No reaction present.
  • 1 - Mild: Slightly or barely perceptible reaction.
  • 2 - Moderate: Distinct presence of the reaction.
  • 3 - Severe: Marked or intense reaction.

LSR Management and Mitigation Strategies

Proactive management strategies can improve patient compliance and minimize discomfort from LSRs. The following diagram outlines the decision-making process for managing reactions based on their severity.

Start LSR Identified Assess Assess Severity (4-Point Scale) Start->Assess MildMod Mild to Moderate LSR Assess->MildMod Score 1-2 Severe Severe LSR Assess->Severe Score 3 Reassure Reassure Patient (Expected, Self-Limiting) MildMod->Reassure ConsultMD Consult Healthcare Provider Severe->ConsultMD ContinueTx Continue Treatment as Planned Reassure->ContinueTx Supportive Supportive Care: - Cool compresses - Avoid scratching ContinueTx->Supportive ConsiderStop Consider Discontinuing Treatment if severe erosion/ulceration ConsultMD->ConsiderStop Monitor Monitor for Signs of Secondary Infection ConsiderStop->Monitor

Key Supportive and Preventative Measures:

  • Application Technique: Apply a thin layer to affected area up to 25 cm². Do not bandage or use occlusive dressings. Wash hands immediately after application [1] [5].
  • Post-Application Care: Avoid washing or touching treated area for at least 8 hours. After 8 hours, area can be washed with mild soap and water [1] [5].
  • Mucosal Protection: Avoid application in, around, or near eyes, mouth, and lips. If accidental contact occurs, rinse immediately with water [1] [5].
  • Sun Protection: Daily use of sunscreen (SPF 50+) is recommended during and after treatment [6].

Experimental Protocol for LSR Data Collection

For researchers designing clinical trials, the following methodology provides a framework for systematic LSR data collection [6].

1. Study Design and Population

  • Design: Single-center or multi-center, retrospective or prospective study.
  • Participants: Adult patients with AKs on face/scalp prescribed this compound 1% ointment.
  • Exclusion Criteria: Pregnancy/lactation, known hypersensitivity to components, active skin infections, unhealed skin in treatment area, history of invasive NMSC in treatment field, prior topical AK therapies within last 12 weeks.

2. Treatment Regimen

  • Application: Once daily for 5 consecutive days.
  • Area: Cover affected photodamaged field up to 100 cm² (or 25 cm² per packet).
  • Concomitant Care: Mandatory daily sunscreen SPF 50+.

3. Data Collection Timepoints

  • Baseline (T0): Physical exam, clinical images, demographic data, skin phototype, lesion count.
  • Treatment Phase (Day 1-5): Patient diary for LSR onset, duration, and characteristics.
  • First Evaluation (T1 - Day 57): Clinical evaluation, LSR assessment, efficacy clearance rates.
  • Second Evaluation (T2 - 6 Months): Assess LSR resolution and long-term response durability.

4. Statistical Analysis

  • Use descriptive statistics for demographic/clinical characteristics.
  • Apply non-parametric tests for non-normally distributed variables.
  • Use multivariate ordinal logistic regression to identify predictors of LSR severity and treatment response.
  • Employ Spearman's rank correlation to analyze associations between LSR severity and clearance efficacy.

Conclusion and Key Takeaways

  • LSRs are Expected and Manageable: Erythema, flaking, crusting, and swelling are very common but typically transient.
  • Proactive Management is Key: Patient education, proper application technique, and sun protection are crucial for managing LSRs and improving adherence.
  • Standardized Assessment Ensures Consistency: Using a 4-point LSR severity scale at defined timepoints allows for reliable data collection.
  • Severe Reactions are Uncommon: Most LSRs are mild to moderate. Severe reactions requiring discontinuation are rare, and management is primarily supportive.

References

Tirbanibulin ointment preparation quality control methods

Author: Smolecule Technical Support Team. Date: February 2026

UPLC Method for Tirbanibulin Analysis: Application Notes

This protocol describes a stability-indicating UPLC method for the quantitative determination of this compound, developed and validated per ICH Q2(R1) guidelines [1].

Materials and Reagents
  • Analytical Standard: this compound pure bulk drug [1].
  • Pharmaceutical Dosage Form: this compound ointment (e.g., Klisyri) [1].
  • Solvents: HPLC-grade Acetonitrile, Orthophosphoric acid, and HPLC-grade water (Milli Q or equivalent) [1].
  • Equipment: Waters Acquity UPLC system equipped with a PDA detector [1].
Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Parameter Specification
Column Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) [1]
Mobile Phase Acetonitrile: Buffer (30:70, v/v) [1]
Buffer Preparation 1 mL Orthophosphoric acid in 1L HPLC-grade water [1]
Flow Rate 0.5 mL/min [1]
Injection Volume 5 µL [1]
Column Temperature Ambient [1]
Detection Wavelength 220 nm [1]
Run Time 2.0 minutes [1]

The experimental workflow for the UPLC analysis of this compound involves sample preparation followed by chromatographic separation and data analysis.

workflow start Start Analysis prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample uplc_inject UPLC Injection prep_std->uplc_inject prep_sample->uplc_inject chrom_sep Chromatographic Separation uplc_inject->chrom_sep data_analysis Data Analysis & Reporting chrom_sep->data_analysis end End data_analysis->end

Method Validation

The developed method was validated for the following parameters against ICH standards [1].

Validation Parameter Result / Outcome
Linearity Range 1 - 15 µg/mL [1]
Correlation Coefficient (R²) Not explicitly stated, but the method was found to be linear within the range [1].
Limit of Detection (LOD) 0.03 µg/mL [1]
Limit of Quantification (LOQ) 0.1 µg/mL [1]
Precision (% RSD) < 2% [1]
Accuracy (% Recovery) Nearly 100% [1]
  • Specificity: The method effectively separated this compound from its degradation products formed under stress conditions, confirming specificity [1].
  • Robustness: The method proved robust against deliberate, minor changes in chromatographic conditions, such as mobile phase composition (±3%) and flow rate (±0.05 mL/min). System suitability parameters (theoretical plates, RSD, tailing factor) remained within acceptable limits under all tested conditions [1].
Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies confirm the method's ability to quantify this compound accurately and separate it from degradation products.

  • Acid Degradation: Treat 1 mL of sample stock solution with 1 mL of 1 N Hydrochloric acid (HCl) for 15 minutes. Neutralize with 1 mL of 1 N Sodium hydroxide (NaOH) before dilution and analysis [1].
  • Base Degradation: Treat 1 mL of sample stock solution with 1 mL of 1 N NaOH for 15 minutes. Neutralize with 1 mL of 1 N HCl before dilution and analysis [1].
  • Samples are withdrawn at various time intervals (e.g., 0, 6, 12, 18, 24 hours) to monitor the degradation rate [1].

Conclusion

The described UPLC method provides a precise, accurate, sensitive, and stability-indicating tool for the quality control of this compound in bulk drug substance and finished ointment preparations. Its robustness and validated status make it suitable for routine analysis in quality control laboratories and for stability studies in drug development.

References

Tirbanibulin stability degradation products UPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Validated UPLC Method for Tirbanibulin Analysis

The following method has been developed and validated in accordance with ICH guidelines for estimating this compound in bulk and pharmaceutical dosage forms [1] [2].

Chromatographic Conditions

Parameter Specification
Column Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) [1]
Mobile Phase Acetonitrile : Buffer (30:70, v/v) [1]
Buffer Preparation 1 mL Orthophosphoric acid in 1 L HPLC-grade water [1]
Flow Rate 0.5 mL/min [1]
Injection Volume 5 µL [1]
Detection Wavelength 220 nm [1]
Column Temperature Ambient [1]
Run Time 2.0 minutes [1]
Retention Time of this compound ~0.811 minutes [2]

Key Validation Parameters

Parameter Result
Linearity Range 1 - 15 µg/mL [1]
Regression Equation y = 309884.02x + 29801.60 [2]
Correlation Coefficient (R²) High value (indicating good linearity) [2]
Limit of Detection (LOD) 0.03 µg/mL [1]
Limit of Quantification (LOQ) 0.1 µg/mL [1]
Precision (% RSD) < 2% (Method Precision: 0.47%, Intermediate Precision: 0.33%) [2]
Accuracy (% Mean Recovery) ~100% (Range: 98-102%) [1] [2]

Troubleshooting Forced Degradation Studies

Forced degradation studies are crucial for demonstrating the method's stability-indicating capability. The following workflow outlines the general process, and the table below details specific conditions and findings for this compound.

td Start Start Forced Degradation Study SamplePrep Sample Preparation (1 mL of stock solution in 10 mL flask) Start->SamplePrep Stress Apply Stress Condition SamplePrep->Stress Neutralize Neutralize/Dilute Stress->Neutralize Analyze UPLC Analysis Neutralize->Analyze Compare Compare to Control Analyze->Compare End Identify Degradants & Assess Method Compare->End

Experimental Conditions and Outcomes

The procedure for each condition generally involves treating 1 mL of the sample stock solution in a 10 mL volumetric flask, as outlined in the workflow above [1]. Here are the specific stresses applied and the key outcome observed:

Stress Condition Detailed Procedure Key Findings & Troubleshooting
Acid Degradation Add 1 mL of 1 N HCl, let stand 15 min. Neutralize with 1 mL of 1 N NaOH. Dilute to volume with acetonitrile [1]. Degradation peaks observed. Ensure neutralization is complete to prevent ongoing degradation or column damage.
Base Degradation Add 1 mL of 1 N NaOH, let stand 15 min. Neutralize with 1 mL of 1 N HCl. Dilute to volume with acetonitrile [1]. Degradation peaks observed. Same neutralization precautions as for acid degradation apply.
Oxidative Degradation Information on specific conditions for peroxide in the available sources is incomplete. Typically, this involves using H₂O₂ (e.g., 3% or 30%) [1]. This compound was found to undergo extensive degradation under peroxide conditions [2]. This is a critical parameter to control.
Thermal Degradation The exact experimental details for thermal stress are not fully specified in the provided excerpts. Degradation peaks observed [2].
Reductive Degradation The exact experimental details for reductive stress are not fully specified in the provided excerpts. Degradation peaks observed [2].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing or showing low theoretical plates? This could be due to column performance or mobile phase issues.

  • Solution: Ensure the column is properly conditioned and has not exceeded its lifetime. Confirm that the mobile phase is freshly prepared and the buffer pH is consistent. The method was robust against minor changes in mobile phase composition (±3%) and flow rate (±0.05 mL/min), so check that your system is operating within these tolerances [1].

Q2: The method shows interference from degradation product peaks. How can I resolve this? The developed method is designed to be stability-indicating.

  • Solution: Verify that the chromatographic conditions (especially the mobile phase ratio and column type) are exactly as specified. The use of a phenyl column is crucial for achieving the necessary separation [1] [2]. A representative chromatogram from the study showed homogeneous this compound peaks with resolution from degradants [2].

Q3: What is the most critical parameter to control for method robustness? The evidence suggests that the mobile phase composition and flow rate are key.

  • Solution: While the method was robust to minor, deliberate changes in these parameters, they should be carefully controlled during routine analysis to ensure reproducibility [1]. Using high-quality HPLC-grade solvents and accurately preparing the buffer are essential.

References

Optimizing tirbanibulin topical absorption systemic exposure

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin Systemic Exposure Data

Parameter Application to 25 cm² (Standard) Application to 100 cm² (Maximal-Use) Notes & Implications
Maximum Plasma Concentration (Cmax) ~0.25 ng/mL (estimated) [1] 1.06 ng/mL [1] [2] 4-fold increase with 4x larger area; indicates dose-dependent absorption.
Area Under the Curve (AUC) ~4.0 ng•h/mL (estimated) [1] 16.2 ng•h/mL [1] [2] Consistent 4-fold increase; supports linear pharmacokinetics within this range.
Treatment Schedule Once daily for 5 consecutive days [3] Once daily for 5 consecutive days [1] [2] Short treatment duration helps limit cumulative systemic exposure.
Common Adverse Events Local skin reactions (e.g., redness, flaking) [4] [5] Local skin reactions (35.7% of patients) [1] [2] Reactions are typically mild to moderate and resolve after treatment ends.

Experimental Protocols & Key Findings

Here are the methodologies from key studies that provide evidence for the data above.

Phase 1 Maximal-Use Trial (100 cm² Application)

This study was designed specifically to assess the pharmacokinetics and safety of applying this compound to a larger area [1] [2].

  • Objective: To determine the plasma pharmacokinetics, safety, and tolerability of this compound ointment 1% when applied to a 100 cm² field on the face or balding scalp.
  • Population: 28 adult patients with actinic keratosis.
  • Intervention: Patients self-applied this compound once daily for 5 consecutive days to the 100 cm² area.
  • Key Assessments:
    • Pharmacokinetics: Plasma concentrations of this compound were measured to determine Cmax and AUC.
    • Safety: Treatment-emergent adverse events (TEAEs) and local skin reactions (erythema, flaking, swelling, etc.) were monitored and scored.
  • Conclusion: The study found that systemic exposure increased proportionally with the treatment area. Despite this increase, the treatment demonstrated a "favorable safety and tolerability" profile, with most adverse events being mild-to-moderate application site reactions that resolved by Day 29 [1] [2].
Clinical Trials Supporting Standard Use (25 cm²)

While the specific pharmacokinetic study for the 25 cm² application is not detailed in the search results, its data is inferred as the baseline for comparison in the maximal-use trial [1]. The efficacy and safety leading to its approval are supported by earlier clinical trials.

  • Regimen: Application of this compound 1% ointment to an area of up to 25 cm² on the face or scalp, once daily for 5 days [3].
  • Efficacy Outcome: Demonstrated significant efficacy in clearing actinic keratosis lesions.
  • Safety Outcome: A favorable tolerability profile with primarily localized, transient skin reactions [4] [5].

The workflow below summarizes the experimental design and findings of the maximal-use trial.

cluster_population Study Population cluster_intervention Intervention cluster_assessments Key Assessments cluster_outcomes Key Findings start Phase 1 Maximal-Use Trial Design pop1 28 Adult AK Patients start->pop1 int1 This compound 1% Ointment start->int1 pop2 Treatment Area: 100 cm² (Face/Balding Scalp) pop1->pop2 a1 Pharmacokinetics (PK) pop2->a1 a2 Safety & Tolerability pop2->a2 int2 Once Daily for 5 Days int1->int2 int2->a1 int2->a2 a1_detail Cₘₐₓ and AUC in Plasma a1->a1_detail a2_detail Local Skin Reactions & Adverse Events a2->a2_detail o1 4-Fold Increase in Systemic Exposure a1_detail->o1 PK Analysis o2 Favorable Safety Profile Mild-Moderate Local Reactions a2_detail->o2 Safety Analysis

Factors Influencing Absorption & Optimization Strategies

Optimizing this compound's performance requires understanding the elements that affect its journey through the skin. The following diagram maps these key factors and their relationships.

Goal Optimization Goal: Maximize Local Efficacy Minimize Systemic Exposure Factor1 Treatment Area Size Goal->Factor1 Factor2 Skin Barrier Integrity Goal->Factor2 Factor3 Application Technique Goal->Factor3 Factor4 Drug Properties & Delivery System Goal->Factor4 Impact1 Primary Driver of Systemic Exposure Factor1->Impact1 Impact2 Damaged skin may increase penetration Factor2->Impact2 Impact3 Correct use ensures expected PK profile Factor3->Impact3 Impact4 Ointment base and molecular properties limit deep penetration Factor4->Impact4

Based on the available evidence, here are the core factors and potential strategies:

  • Treatment Area: The size of the application area is the most significant factor determining systemic exposure. The data shows a direct correlation [1].
    • Strategy: Define the treatment field carefully to cover the affected field of cancerization without unnecessarily extending to large areas of healthy skin.
  • Skin Barrier: The integrity of the skin barrier is crucial. This compound should not be applied until the skin has fully healed from any previous treatments or procedures (e.g., surgery, cryotherapy) [3].
    • Strategy: Ensure the skin is intact before initiating treatment to avoid abnormally high absorption.
  • Application Protocol: Adherence to the prescribed application method is key.
    • Strategy: Apply a thin, even layer to cover the treatment area. Patients should not use occlusive dressings, should avoid washing the area for at least 8 hours post-application, and must prevent contact with eyes, mouth, and lips [3].

Frequently Asked Questions (FAQs)

Q1: Is the systemic exposure from this compound considered clinically significant? Based on current studies, the systemic exposure even from a 100 cm² application is low and has not been linked to systemic safety issues. The most common adverse events are local application site reactions [1] [2]. The favorable safety profile supports its use.

Q2: Can the treatment area be larger than 25 cm² in clinical practice? The approved label specifies an area of up to 25 cm². However, the phase 1 maximal-use trial provides robust data that supports the safety of application to areas up to 100 cm², indicating potential for future use in larger fields [1] [2]. Any use beyond the approved label is at the discretion of the prescribing physician.

Q3: How do the absorption and tolerability of this compound compare to other field-directed therapies like imiquimod or 5-fluorouracil (5-FU)? The available data suggests this compound has a favorable tolerability profile compared to some other treatments. Its short 5-day regimen is a key advantage for patient compliance. One source notes that its safety profile makes it a "suitable therapeutic option, compared to other treatments, such as imiquimod or 5-fluorouracil" [2], though head-to-head trials are needed for direct comparison.

References

Managing tirbanibulin application site pain pruritus adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity in Clinical Trials

The following table summarizes the quantitative data on application site pruritus and pain from key clinical studies.

Study Description Application Site Pruritus Incidence Application Site Pain Incidence Notes & Severity
Phase 3 Study (100 cm² field) [1] 10.5% (11 of 105 pts) 8.6% (9 of 105 pts) Most local tolerability signs (erythema, flaking) were mild to moderate.
Phase 3 Trials (25 cm² field) [2] 9% of patients 10% of patients Local skin reactions were common; severity not specified for these specific events.
Real-World Study (25 cm² field) [3] Not specifically reported Not specifically reported Study reported "pain, itching, or irritation" as a combined category that was usually severe but transient.

Mechanism of Action and Etiology of Local Reactions

Understanding the drug's mechanism provides context for the observed local adverse events. Tirbanibulin has a dual mechanism of action:

  • Reversible Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle in rapidly dividing cells, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in the proliferating, atypical keratinocytes of actinic keratosis lesions [4].
  • Src Kinase Signaling Inhibition: The drug also downregulates Src family kinases (SFKs), which are involved in signaling pathways that drive cellular proliferation and have been implicated in the progression of actinic keratosis [4].

The following diagram illustrates this mechanistic pathway and its link to observed effects.

G Start This compound Application MOA1 Inhibits Tubulin Polymerization Start->MOA1 MOA2 Inhibits Src Kinase Signaling Start->MOA2 Effect1 Disruption of Microtubule Network MOA1->Effect1 Effect3 Induction of Apoptosis MOA2->Effect3 Disrupts Proliferative Signals Effect2 Cell Cycle Arrest at G2/M Phase Effect1->Effect2 AE Local Skin Reactions: - Erythema - Flaking/Scaling - Pain - Pruritus Effect1->AE Affects Rapidly Dividing Cells Effect2->Effect3 Outcome Clearance of Actinic Keratosis Lesions Effect3->Outcome Effect3->AE Causes Localized Cell Death and Inflammatory Response

The local skin reactions, including pain and pruritus, are a consequence of this potent antiproliferative and pro-apoptotic activity on the target cells, which triggers a localized inflammatory response in the treated skin field [4] [3]. The short, 5-day application regimen is designed to maximize efficacy while limiting the duration and severity of these reactions [3].

Clinical Management and Protocol Considerations

For researchers designing clinical trials, the following evidence-based points are critical for monitoring and managing these events.

  • Temporal Pattern: Local skin reactions (LSRs), including pain and pruritus, are expected to emerge shortly after treatment initiation. Data indicates that the most intense LSRs (like erythema and scaling) typically peak around Day 8 after starting the 5-day treatment and then resolve spontaneously. Most reactions resolve or return to near baseline levels by Day 29 [1] [3]. This predictable time course should be communicated in study protocols.
  • Severity and Resolution: In clinical trials, the vast majority of local adverse events were mild to moderate in severity. Severe events like erythema or flaking/scaling were reported in less than 9% of patients in a large phase 3 study, and they resolved without long-term sequelae [1]. This supports the conclusion that the safety and tolerability profile is manageable and transient.
  • Dosing Area Considerations: While this compound is approved for a treatment area of up to 25 cm², a recent phase 3 study evaluated its use on a larger field of 100 cm². The incidence of application site pruritus (10.5%) and pain (8.6%) in this larger area was consistent with the known profile from smaller field studies, suggesting that the safety profile remains manageable even with an expanded treatment area [1].
  • Lack of Prophylactic Data: The use of topical corticosteroids to prevent or mitigate the inflammatory reaction caused by this compound has not been formally studied [2]. Management in trials typically involves monitoring and supportive care.

Key Experimental and Safety Protocols

Adherence to specific application protocols is crucial for both patient safety and data integrity in clinical trials.

  • Strict Application Zone: The ointment is for use on the face or scalp only. Researchers must instruct trial participants to avoid applying the ointment in or near the eyes, on the lips, or inside the mouth and nose. In case of accidental contact with the eyes, immediate and copious rinsing with water is required, followed by seeking medical advice [5] [6].
  • Post-Application Care: Participants should be instructed not to wash or touch the treated area for at least 8 hours after application. After this period, the area can be washed with a mild soap and water [5] [6].
  • Dosing Regimen: The approved and studied regimen is once-daily application for 5 consecutive days. The use of occlusive bandages or dressings over the treated area is not recommended [5].

References

Tirbanibulin synthesis yield improvement scaling production

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Structure-Activity Relationship (SAR)

Understanding the core structure of tirbanibulin is crucial for any synthesis effort. The molecule's activity is highly dependent on its specific chemical architecture.

Key SAR Insights Table

Modification Site Effect on Potency & Pharmacokinetics Key Findings
Pyridinyl Acetamide Core Critical for optimal cellular potency [1] Modifications to this core structure lead to significant loss of activity [1].
Eastern Benzylamine Moiety Tolerates specific substitutions [1] The para position on the benzylamine ring is amenable to modification [1].
*para* position (Benzylamine) Improved pharmacokinetics [1] Fluorination at the para position has yielded analogues with favorable in vivo PK profiles [1].

Process Development & Scale-Up Strategy

While direct data on this compound is scarce, established biopharmaceutical process development principles provide a robust framework for scaling up production.

Scale-Down Model Optimization is a foundational method. This involves creating a small-scale system that accurately replicates the conditions of your large-scale production bioreactor [2]. A critical first step is a Design of Experiment (DoE) approach, where multiple process parameters (like temperature, pH, feed rates) are varied in a combinatorial fashion to understand their individual and combined impact on titer (yield) and product quality [2].

For Upstream Process optimization, focus on:

  • Media Optimization: Formulate animal-free media with optimal carbon, nitrogen, and trace metal sources to support growth and productivity [2].
  • Process Parameters: Use DoE to optimize temperature, pH, dissolved oxygen, and agitation speeds [2]. Temperature shift strategies (e.g., from 37°C to 32-34°C) can sometimes improve productivity in longer cultures [2].
  • Process Intensification: Inoculating production bioreactors with higher cell densities, supported by a perfusion process in the seed reactor, can increase titers by 50-100% [2].

Equipment and Technology selection is vital for a successful scale-up. Consider using single-use bioreactor systems to reduce cross-contamination risks and eliminate cleaning validation between batches [3]. For early-stage optimization, high-throughput systems like microtiter plates or parallel bioreactors (e.g., ambr250) allow for efficient screening of strains and conditions [2].

Experimental Protocol: A DoE Workflow

This protocol outlines a general approach for optimizing a bioprocess, which can be adapted for this compound-producing systems.

Start Define Objective & Parameters A Create Scale-Down Model Start->A B Design Experiment (DoE) A->B C Execute DoE in Parallel Bioreactors B->C D Analyze Data with Statistical Tools C->D E Identify Optimal Input Parameters D->E F Validate at Pilot Scale E->F

Title: DoE-Based Bioprocess Optimization Workflow

Procedure:

  • Define Objective & Parameters: Clearly define the goal (e.g., maximize yield, optimize product quality). Identify Critical Process Parameters (CPPs) like basal medium, feed composition, temperature, pH, and agitation speed [2].
  • Create Scale-Down Model: Develop a small-scale bioreactor system (e.g., 250 mL - 10 L) that accurately mimics the environment and performance of your large-scale production vessel [2] [3].
  • Design Experiment (DoE): Use statistical software to generate an experimental design that varies the selected CPPs in combination. This allows for efficient exploration of the parameter space [2].
  • Execute DoE: Run the designed experiments in parallel bioreactor systems under the specified conditions [2].
  • Analyze Data: Employ statistical tools to analyze the results. Create models to understand how each parameter and their interactions affect the output [2].
  • Identify Optimal Parameters: Use the models from the DoE analysis to pinpoint the combination of input parameters that will deliver maximal titer and/or the desired product quality [2].
  • Validate at Pilot Scale: Test the optimized parameters at a pilot scale (e.g., 50 L - 2000 L) to confirm the process performs as expected before moving to full commercial production [2] [3].

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during this compound API production? While not explicitly listed for this compound, CQAs for a small molecule API typically include purity, potency, the presence of impurities and degradants, and residual solvents. For a molecule with a defined SAR, ensuring the correct stereochemistry and the integrity of the pyridinyl acetamide core and benzylamine moiety would be paramount, as modifications can drastically impact potency [1].

Q2: Our yield is low during scale-up. What are the first parameters to investigate? Start by verifying your scale-down model. Is it truly predictive of your large-scale system? Key parameters to investigate include:

  • Oxygen Transfer Rate (OTR): Ensure sufficient oxygen supply at higher cell densities [3].
  • Mixing Efficiency: Poor mixing can lead to gradients in nutrients, pH, and temperature, reducing yield [3].
  • Feed Strategy: Optimize the timing and composition of nutrient feeds to support high productivity and avoid the buildup of inhibitory by-products like acetate [2].

Q3: How can we improve the stability of the producing strain or cell line over multiple passages? Conduct passage number studies. Cells can change after multiple passages, introducing variability. Define the minimum and maximum passage numbers for your production cell line and ensure your process performs consistently within this range [2].

Key Takeaways & Future Directions

  • Respect the Core Structure: The pyridinyl acetamide core of this compound is essential for activity; focus process improvements on preserving this structure [1].
  • Systematic Scale-Up is Key: A methodical approach using DoE and well-validated scale-down models is more effective than one-factor-at-a-time optimization [2].
  • Leverage Platform Technologies: Consider single-use systems and high-throughput screening tools to increase efficiency and reduce contamination risks [3].

The current literature suggests that para-fluorinated derivatives of this compound show promise with improved pharmacokinetic profiles, indicating a potential avenue for developing new APIs with better properties [1].

References

Tirbanibulin method robustness precision accuracy validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation & Performance Characteristics

The table below summarizes the key validation parameters for a published stability-indicating UPLC method for tirbanibulin, which was validated in accordance with ICH guidelines [1].

Validation Parameter Experimental Results for this compound UPLC Method
Analytical Technique Waters Acquity UPLC with Phenyl column (100 x 2.1 mm, 1.7 µm) [1]
Detection PDA detector at 220 nm [1]
Mobile Phase Acetonitrile:Buffer (orthophosphoric acid in water) (30:70, v/v) [1]
Flow Rate 0.5 mL/min [1]
Injection Volume 5 µL [1]
Retention Time Not specified (2.0 min total runtime) [1]
Linearity Range 1 - 15 µg/mL [1]
Correlation Coefficient Not specified (The study demonstrated a well-defined regression line) [1]
Accuracy (Recovery) Nearly 100% [1]
Precision (Repeatability) % RSD < 2% [1]
LOD 0.03 µg/mL [1]
LOQ 0.1 µg/mL [1]
Robustness Reliable after deliberate variations in chromatographic conditions (see robustness study section below) [1]

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments, which you can use as a benchmark for your own work.

Accuracy Determination

The accuracy of the method was confirmed through a recovery study [1].

  • Procedure: Prepare sample solutions of this compound in triplicate at three different concentration levels: 50%, 100%, and 150% of the target assay concentration (e.g., 10 µg/mL). Analyze these samples using the specified test method.
  • Calculation: Calculate the percentage of recovery for each concentration. The mean recovery and the Relative Standard Deviation (RSD) of the recovery are then computed. The reported method achieved a recovery of nearly 100% [1].
Precision Determination

The precision of the method was assessed through method precision (repeatability) and intermediate precision [1].

  • Method Precision: Prepare six different test preparations from a homogeneous sample of this compound at 100% of the test concentration (10 µg/mL). Analyze all six samples using the method.
  • Intermediate Precision: Perform the same assay procedure for six different test preparations on a different day, using a different analyst or a different instrument, as per the lab's standard intermediate precision protocol.
  • Calculation: The precision is expressed as the % RSD of the assay results from the six injections. The validated method had an % RSD of less than 2% [1].
Robustness Evaluation

Robustness is measured by the method's capacity to remain unaffected by small, deliberate variations in method parameters [1] [2].

  • Variations Investigated:
    • Mobile Phase Composition: Organic phase plus (33:67) and minus (27:73) versus the nominal ratio (30:70).
    • Flow Rate: 0.55 mL/min and 0.45 mL/min versus the nominal 0.5 mL/min.
  • Procedure: For each varied condition, inject a standard or spiked sample solution. Evaluate system suitability parameters such as theoretical plate count, tailing factor, and % RSD of the peak area.
  • Outcome: The method was found to be robust, as it met all system suitability criteria under the varied conditions [1].

Experimental Design for Robustness Studies

For a more comprehensive robustness study, a systematic, multivariate approach is recommended over a one-variable-at-a-time method [2]. This helps in identifying interactions between parameters.

The following diagram illustrates a screening design workflow for a robustness study.

D Robustness Study Design Workflow Start Define Robustness Factors and Ranges Design Select Experimental Design: Full Factorial, Fractional Factorial, or Plackett-Burman Start->Design Execute Execute Experiments According to Design Design->Execute Analyze Analyze Data for Significant Effects Execute->Analyze Conclude Establish System Suitability Criteria Analyze->Conclude Validate Method is Robust and Reliable Conclude->Validate

  • Full Factorial Design: Tests all possible combinations of factors at their high and low levels. For k factors, this requires 2^k runs (e.g., 4 factors = 16 runs). It provides the most complete data but can be time-consuming for many factors [2].
  • Fractional Factorial Design: A carefully chosen subset (2^{k-p} runs) of the full factorial design. It is highly efficient for screening a larger number of factors, though some interaction effects may be confounded [2].
  • Plackett-Burman Design: An extremely efficient screening design for identifying the most important main effects from a large number of factors (e.g., 11 factors in 12 runs). It is ideal when the goal is to verify that a method is robust to many changes without quantifying every minor interaction [2].

Frequently Asked Questions (FAQs)

Q1: Our this compound peak shows tailing. What could be the cause and how can I fix it?

  • A1: Peak tailing can be caused by several factors. First, check the column condition; the stationary phase may be degraded or contaminated. Second, verify the mobile phase pH and buffer concentration, as small changes can significantly impact peak shape. Finally, ensure the column temperature is stable and appropriate for the method. Investigating these parameters as part of a robustness study can help identify the optimal conditions [2].

Q2: The retention time of this compound is shifting in my system. How should I troubleshoot this?

  • A2: Retention time instability is often linked to inconsistencies in the mobile phase or temperature. Ensure that the mobile phase is prepared fresh and consistently. Check the HPLC system for any leaks and verify that the flow rate is accurate and stable. Also, confirm that the column is equilibrated properly with the mobile phase before starting the sequence. Monitoring these parameters falls under the evaluation of method robustness [1] [2].

Q3: According to new ICH Q2(R2), where does robustness fit into method validation?

  • A3: While robustness remains a critical measure of a method's reliability, the updated ICH Q2(R2) guideline emphasizes that its evaluation can be incorporated into the method development phase. The evidence demonstrating robustness (and sample stability) should be available, but the guideline refocuses the formal validation report on the critical parameters of Specificity/Selectivity, Range, and Accuracy/Precision [3].

References

Tirbanibulin drug interaction potential CYP450 enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin CYP450 Interaction Profile

Aspect Details
Primary Metabolizing Enzyme CYP3A4 (mainly) [1] [2] [3]
Secondary Metabolizing Enzyme CYP2C8 (lesser extent) [1] [2] [3]
Enzyme Inhibition Potential No clinically meaningful inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]
Enzyme Induction Potential Information not available in the provided search results
Transporter Effects No clinically meaningful effects on MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2 [2]
Key Metabolites KX2-5036 and KX2-5163 (both pharmacologically inactive) [1] [2] [3]

Key Experimental Data & Clinical Relevance

For your technical documentation, here are the foundational experimental findings and their implications:

  • In Vitro Metabolism Studies: Data on this compound's metabolism by CYP3A4 and CYP2C8, as well as its lack of inhibitory effects on other major CYP enzymes and various transporters, were established through in vitro studies using human hepatocytes and recombinant enzyme systems [2].
  • Clinical Pharmacokinetics: A phase 1 maximal-use pharmacokinetic study in patients with actinic keratosis confirmed low systemic exposure following topical application. The mean maximum plasma concentration (Cmax) on day 5 was 0.26 ng/mL, and the mean area under the plasma concentration-time curve (AUC) from 0 to 24 hours was 4.09 ng·h/mL [4]. This low systemic absorption significantly reduces the potential for clinically significant drug-drug interactions in practice.
  • Formal Interaction Studies: No formal clinical drug interaction studies have been conducted with this compound [2]. The current assessment is based on in vitro data and the favorable pharmacokinetic profile observed in clinical trials.

Frequently Asked Questions for Technical Support

Q1: What is the primary metabolic pathway of this compound that our lab should focus on for interaction studies? A1: Your in vitro experiments should prioritize investigating interactions involving CYP3A4. A secondary focus on CYP2C8 is also recommended, though it plays a lesser role [1] [2].

Q2: Based on current data, is this compound expected to inhibit other major CYP enzymes? A2: No. Available in vitro data suggest that this compound does not have clinically meaningful inhibitory effects on CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]. This indicates a low potential for this compound to alter the pharmacokinetics of co-administered drugs that are substrates of these enzymes.

Q3: Why is the risk of systemic drug interactions considered low despite the CYP3A4 metabolism pathway? A3: The key factor is minimal systemic exposure. After topical application, this compound reaches very low plasma concentrations (Cmax in the sub-nanogram per milliliter range) [4]. The resulting plasma concentrations of this compound and its metabolites are too low to effectively compete with other drugs for metabolic enzyme binding sites.

This compound Metabolic Pathway

The diagram below illustrates the primary metabolic pathway and low interaction potential of this compound based on current data.

tirbanibulin_metabolism This compound Metabolic Pathway and Interaction Profile Topical_Application Topical Application Low_Systemic_Absorption Low Systemic Absorption Topical_Application->Low_Systemic_Absorption Metabolism Hepatic Metabolism Low_Systemic_Absorption->Metabolism Low_Interaction_Risk Low Clinical Interaction Risk Low_Systemic_Absorption->Low_Interaction_Risk CYP3A4 Primarily by CYP3A4 Metabolism->CYP3A4 CYP2C8 Secondarily by CYP2C8 Metabolism->CYP2C8 Inactive_Metabolites Inactive Metabolites (KX2-5036, KX2-5163) CYP3A4->Inactive_Metabolites CYP2C8->Inactive_Metabolites No_Inhibition No meaningful inhibition of other major CYP enzymes or transporters No_Inhibition->Low_Interaction_Risk Experimental_Focus Experimental Focus: CYP3A4 and CYP2C8 Experimental_Focus->CYP3A4 Experimental_Focus->CYP2C8

References

Tirbanibulin treatment failure recurrence prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin Efficacy & Recurrence: Clinical Trial Data

The following table summarizes key efficacy and recurrence findings from clinical studies, which form the basis for understanding treatment failure rates.

Study Type Complete Clearance Rate (Day 57) Recurrence Rate (Within 12 Months) Notes
Phase 3 Trials (Pooled) [1] 49% (this compound) vs. 9% (Vehicle) -- Primary efficacy endpoint for FDA approval.
Phase 3 Trials (Follow-up) [2] -- 47% Recurrence rate in patients who initially achieved complete clearance.
Real-World Evidence [3] Consistent with controlled trials -- Supports efficacy in diverse clinical practice settings.

Strategies to Optimize Treatment and Prevent Recurrence

Based on expert consensus and clinical data, the following strategies are recommended to maximize treatment success and manage recurrence [3].

Strategy Technical Rationale & Implementation
Ensure Adequate Dosing & Course repetition The chronic, relapsing nature of AK often necessitates repeated treatment over time. A single 5-day cycle may be insufficient for complete field normalization. Additional treatment cycles can be administered for residual or new lesions.
Proper Patient & Lesion Selection This compound is indicated for AK on the face or scalp. Its efficacy on other anatomical locations (e.g., limbs) is less established. Optimal results are seen on areas ≤ 25 cm². Hyperkeratotic lesions should be pre-treated with keratolytic ointments to reduce scaling that may impede drug penetration.
Utilize Repeated Treatment Cycles The favorable safety profile of this compound allows for flexible therapeutic schedules. If the initial cycle does not achieve complete clearance, subsequent cycles can be employed to manage the disease.
Implement Combination Therapy One reported off-label protocol combined cryotherapy (a light frost without blistering) immediately prior to this compound application to facilitate deeper drug delivery for more recalcitrant lesions.

Experimental Protocol: Combination with Cryotherapy

For research purposes, here is a detailed methodology based on a real-world case series that used this compound off-label for non-melanoma skin cancer, which may inform experimental approaches for recalcitrant AK [4].

  • Objective: To evaluate the efficacy of this compound 1% ointment following a mild cryotherapy pre-treatment for resistant lesions.
  • Materials: Liquid nitrogen cryotherapy device, this compound 1% ointment single-dose packets.
  • Procedure:
    • Pre-treatment: Apply liquid nitrogen to the target lesion(s). The endpoint is a light frost, specifically avoiding a vigorous freeze that would produce a blister.
    • Topical Application: On the same day, initiate the first application of this compound 1% ointment. Apply once daily for 5 consecutive days.
    • Rest Period: Allow a 2-week period with no application for initial response assessment.
    • Assessment & Repeat: Evaluate for clinical resolution. This 3-week cycle (5 days on, 16 days off) can be repeated. The number of rounds can vary based on clinical response.
  • Outcome Measurement: Clinical resolution is determined by visual inspection. In a study setting, confirmatory biopsy can be performed if resolution is equivocal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for this compound's action in AK? this compound has a dual mechanism of action:

  • Microtubule Inhibition: It reversibly binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization. This disrupts the mitotic spindle, arresting cell cycle at the G2/M phase and inducing apoptosis in rapidly dividing keratinocytes [1] [5] [2].
  • Src Kinase Signaling Inhibition: It downregulates Src tyrosine kinase signaling, a pathway upregulated in AK and squamous cell carcinoma that is involved in cell proliferation and invasion [5] [2].

The following pathway diagram illustrates this dual mechanism:

G A This compound B Inhibits Tubulin Polymerization A->B E Inhibits Src Kinase Signaling A->E C Disrupts Mitotic Spindle B->C D G2/M Phase Cell Cycle Arrest C->D G Apoptosis of Atypical Keratinocytes D->G F Reduces Cell Proliferation & Invasion E->F F->G

Q2: How are Local Skin Reactions (LSRs) managed, and do they correlate with efficacy?

  • Management: LSRs (e.g., erythema, flaking, scaling, swelling) are common, typically peak around day 8, and are usually mild to moderate, resolving within four weeks [1] [2] [6]. Their management is primarily supportive.
  • Correlation with Efficacy: LSRs are not a mandatory indicator of efficacy. One case series noted that more pronounced LSRs were sometimes associated with a quicker onset of effect, but clinical resolution was also achieved in lesions with no or mild LSRs [4].

Research Gaps and Future Directions

The available data is strongest for guiding clinical practice. For a drug development and research audience, the following areas represent gaps and potential research avenues:

  • Biomarkers for Response: A key research question is identifying molecular or genetic biomarkers that predict response to this compound, which would allow for better patient stratification.
  • In Vitro Resistance Models: There is an absence of published data on established *in vitro models of this compound resistance in keratinocyte cell lines. Developing such models is a critical step for preclinical investigation of treatment failure.
  • Novel Combination Regimens: Beyond cryotherapy, systematic investigation of this compound combined with other topical agents (e.g., retinoids, other chemotherapeutics) in preclinical models could yield promising new protocols.

References

Tirbanibulin LOD LOQ sensitivity analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

The table below summarizes the key performance characteristics of the validated UPLC method for Tirbanibulin [1] [2]:

Parameter Result / Value
Analytical Technique Ultra-Performance Liquid Chromatography (UPLC)
Linearity Range 1 - 15 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (% RSD) Less than 2%
Accuracy (% Recovery) Approximately 100%
Retention Time ~0.811 minutes
Runtime 2.0 minutes

Detailed Experimental Protocol

Here is the detailed methodology for the stability-indicating UPLC method for the determination of this compound.

Instrumentation and Chromatographic Conditions
  • Instrument: Waters Acquity UPLC system equipped with a PDA detector [1].
  • Column: Waters Acquity UPLC Phenyl (100 mm x 2.1 mm, 1.7 µm) [1].
  • Mobile Phase: Acetonitrile and buffer (orthophosphoric acid in HPLC-grade water, pH not specified) in a ratio of 30:70 (v/v) [1].
  • Flow Rate: 0.5 mL/min [1].
  • Injection Volume: 5 µL [1].
  • Wavelength: 220 nm [1].
  • Column Temperature: Ambient [1].
  • Run Time: 2.0 minutes [1].
Sample and Standard Preparation
  • Standard Stock Solution (100 µg/mL): 5 mg of this compound reference standard was accurately weighed and transferred to a 50 mL volumetric flask. It was dissolved and diluted to volume with acetonitrile (used as the diluent) [1].
  • Standard Working Solution (10 µg/mL): 5 mL of the standard stock solution was pipetted into a 50 mL volumetric flask and diluted to volume with acetonitrile [1].
  • Sample Stock Solution: 100 mg of the pharmaceutical dosage form (e.g., ointment) was accurately weighed and transferred to a 10 mL volumetric flask. It was sonicated with acetonitrile for 15 minutes to dissolve and then diluted to volume [1].
  • Sample Working Solution: 1 mL of the sample stock solution was pipetted into a 10 mL volumetric flask and diluted to volume with acetonitrile [1].
Method Validation Overview

The method was validated according to ICH Q2(R1) guidelines [1].

  • Specificity: The method was found to be specific and stability-indicating through forced degradation studies. No interference was observed from blank or placebo samples. This compound was susceptible to degradation under acid, base, peroxide, thermal, and reduction conditions, but the analyte peak was pure and well-resolved from degradation peaks [1] [2].
  • Linearity: The method demonstrated excellent linearity in the 1-15 µg/mL range. The regression equation was reported as y = 309884.02x + 29801.60 with a high correlation coefficient [2].
  • Precision: The method precision (repeatability) showed a %RSD of 0.47%, and intermediate precision (ruggedness) showed a %RSD of 0.33%, confirming high reproducibility [2].
  • Accuracy: Recovery studies at 50%, 100%, and 150% levels showed a mean recovery of nearly 100%, confirming the accuracy of the method [1] [2].
  • Robustness: The method was robust against deliberate, minor changes in chromatographic conditions, such as mobile phase composition (±3%) and flow rate (±0.05 mL/min). System suitability parameters remained within acceptance criteria [1].

Experimental Workflow

The diagram below outlines the key steps involved in the analysis of this compound using this UPLC method.

G cluster_prep Preparation Phase cluster_UPLC UPLC Instrument Setup cluster_process Data Processing & Validation Start Start this compound UPLC Analysis Step1 Prepare Mobile Phase: Acetonitrile:Buffer (30:70 v/v) Start->Step1 Step2 Prepare Standard & Sample Solutions in Acetonitrile Step1->Step2 Step3 Filter & Degas Solutions (0.45 µm membrane) Step2->Step3 Step4 Set Chromatographic Conditions: • Column: Phenyl (100x2.1mm, 1.7µm) • Flow Rate: 0.5 mL/min • λ: 220 nm • Temp: Ambient Step3->Step4 Step5 Inject Sample (5 µL) and Start Run (2.0 min) Step4->Step5 Step6 Record Retention Time (~0.811 min) and Peak Area Step5->Step6 Step7 Calculate Concentration Using Calibration Curve Step6->Step7 Step8 Perform System Suitability & Method Validation Checks Step7->Step8

Frequently Asked Questions (FAQs)

Q1: What makes this UPLC method suitable for stability-indicating analysis? This method is deemed stability-indicating because it effectively separates this compound from its degradation products. Forced degradation studies under various conditions (acid, base, peroxide, thermal) showed that the main this compound peak was pure and unaffected by the degradation peaks, confirming its ability to accurately measure the active ingredient in the presence of impurities [1] [2].

Q2: Why is UPLC preferred over HPLC for this analysis? According to the literature, UPLC was chosen over more costly and complex techniques like LC-MS or GC-MS to develop a quick, precise, repeatable, and affordable analytical method. UPLC offers higher speed and resolution compared to traditional HPLC, which is evident in the short 2-minute runtime and high theoretical plate count achieved in this method [1].

Q3: What are the critical system suitability parameters to monitor? While not all specific values are listed, the method validation assessed standard parameters including theoretical plates (which were above 2000), %RSD of replicate injections, retention time, resolution, and the tailing factor. These parameters should be checked before analysis to ensure the system is performing adequately [2].

References

Tirbanibulin versus 5-fluorouracil efficacy safety actinic keratosis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The two drugs work through distinct pathways to achieve cytotoxic effects on dysplastic keratinocytes.

Feature Tirbanibulin 5-Fluorouracil
Primary MOA Microtubule inhibition; disrupts tubulin polymerization [1] [2]. Antimetabolite; inhibits DNA/RNA synthesis [1] [3].
Secondary MOA Src kinase signaling inhibition [1] [2]. Not applicable
Molecular Target Colchicine-binding site on β-tubulin [2]. Thymidylate synthase; incorporated into RNA/DNA [1].
Cellular Effect Cell cycle arrest at G2/M phase; induces apoptosis [1] [2]. Cell death during S phase; causes lethal DNA damage and disrupts RNA processing [1].

The diagrams below illustrate these distinct pathways.

G cluster_tirb This compound Mechanism cluster_5fu 5-Fluorouracil Mechanism Start Actinic Keratosis Lesion T1 Inhibits Tubulin Polymerization Start->T1 F1 Metabolized to Active Nucleobase Analogs Start->F1 T2 Disrupts Microtubule Formation T1->T2 T3 Cell Cycle Arrest (G2/M Phase) T2->T3 T5 Apoptosis T3->T5 T4 Inhibits Src Kinase Signaling T4->T5 F2 Inhibits Thymidylate Synthase (TS) F1->F2 F3 Incorporated into RNA and DNA F1->F3 F4 Disrupted DNA Synthesis & Repair F2->F4 F5 Disrupted RNA Processing F3->F5 F6 Lethal DNA Damage & Cell Death F4->F6 F5->F6

Efficacy and Safety Profile

Efficacy and safety data are summarized from clinical trials and real-world studies, highlighting key differences in clearance rates and local skin reactions.

Efficacy Comparison (Face & Scalp)

The table below summarizes complete clearance rates from key clinical studies.

Treatment & Regimen Complete Clearance Rate (Study Type) Notes & Additional Data

| This compound 1% Once daily, 5 days | 44%-54% (Phase 3 RCTs, Day 57) [4] [5] | Partial clearance: 68%-76% [5]. | | This compound 1% On area ~100 cm² | 77.8% lesion count reduction (Phase 3 open-label) [6] | Mean AK count: 7.7 to 1.8 at Day 57 [6]. | | 5-FU 4% Once daily, 28 days | 54.5% (Hyperkeratotic AKs) (Retrospective study, 3-month follow-up) [3] | Partial clearance (>75% reduction): 24.2% [3]. | | 5-FU 5% Twice daily, 2-4 weeks | 43% to 100% range (Systematic review) [7] | Wide range due to study variations. | | Network Meta-Analysis (vs. Placebo/Vehicle) | This compound 1%: OR 11.1 (95% CrI: 6.2-20.9) 5-FU 5%: OR 35.0 (95% CrI: 10.2-164.4) 5-FU 4%: OR 30.3 (95% CrI: 9.1-144.7) [8] | Odds Ratios (OR) indicate 5-FU has higher point estimate, though with wider credible intervals [8]. |

Safety and Tolerability Comparison

The table below compares common local skin reactions (LSRs) and application site reactions.

Parameter This compound 1% 5-Fluorouracil (Various Formulations)
Most Common LSRs Erythema (96.1%), Flaking/Scaling (84.4%) [6]. Erythema, stinging, burning, itching, crusting [1] [3].
LSR Severity Mostly mild-to-moderate; severe erythema (5.8%), severe flaking (8.7%) [6]. Often moderate to severe, can be temporarily disfiguring [5].
Application Site Reactions Pruritus (9-10.5%), Pain (8.6-10%) [1] [6]. Itching (62%), Burning (21%) [1].
Systemic Absorption Low systemic exposure [1]. Up to 75x greater absorption through diseased skin; potential for rare, life-threatening toxicity in DPD deficient patients [1].
Treatment Duration 5 days [1]. Up to 4 weeks [1] [3].

Key Experimental Protocols

To evaluate the efficacy and safety of these treatments in clinical settings, the following methodologies are commonly employed.

This compound Clinical Trial Design
  • Objective: To evaluate the efficacy and safety of this compound 1% ointment for AK on the face or scalp [6] [8].
  • Design: Phase 3, randomized, double-blind, vehicle-controlled trials.
  • Participants: Adults with 4-8 typical, non-hyperkeratotic AKs within a 25 cm² treatment area on face or scalp [8].
  • Intervention: this compound 1% or vehicle ointment applied once daily for 5 consecutive days [8].
  • Efficacy Endpoint: Complete clearance defined as 100% clearance of identified AKs in the treatment field, assessed at Day 57 [8].
  • Safety Endpoints: Local skin reactions (erythema, flaking, etc.) graded on 0-3 scale; treatment-emergent adverse events (TEAEs); and application site reactions [6].
5-Fluorouracil Study Protocol
  • Objective: To assess the efficacy of 5-FU 4% cream for hyperkeratotic AKs (Olsen Grade 3) [3].
  • Design: Retrospective, single-center, observational study.
  • Participants: Patients with clinically typical, hyperkeratotic AKs on the face or scalp [3].
  • Intervention: 5-FU 4% cream applied once daily for 28 consecutive days [3].
  • Evaluation:
    • Primary Efficacy: Percentage of lesions with complete clearance at 3-month follow-up [3].
    • Secondary Efficacy: Percentage of lesions with partial clearance (>75% reduction in size/thickness) [3].
    • Safety: Local skin reactions (erythema, stinging, etc.) assessed 4 weeks after treatment start using a 4-point scale (0=absent, 3=severe) [3].

Conclusion for Clinical Decision-Making

For researchers and clinicians, the choice between this compound and 5-fluorouracil involves a trade-off between treatment convenience, patient tolerability, and efficacy breadth:

  • This compound's key advantage lies in its short 5-day regimen, which may improve compliance, and a favorable tolerability profile with mostly mild-to-moderate, transient LSRs [1] [6]. It is an efficient option for treating non-hyperkeratotic lesions in fields up to 100 cm² [6].
  • 5-Fluorouracil's key advantage is its proven, high efficacy over decades of use and emerging data supporting its use for hyperkeratotic lesions [3]. However, its prolonged treatment course and significant LSRs can impact compliance [1] [5].

References

Tirbanibulin comparative network meta-analysis AK treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of AK Treatments

Treatment Odds Ratio for Complete Clearance vs. Placebo/Vehicle (95% Credible Interval)
Fluorouracil 5% 35.0 (10.2 to 164.4)
Fluorouracil 4% 30.3 (9.1 to 144.7)
Photodynamic Therapy (ALA-PDT) 24.1 (10.9 to 52.8)
Imiquimod 5% 17.9 (9.1 to 36.6)
Cryosurgery 13.4 (6.2 to 30.3)
Ingenol Mebutate 0.015% 12.5 (8.1 to 19.9)
Tirbanibulin 1% 11.1 (6.2 to 20.9)
Photodynamic Therapy (MAL-PDT) 11.7 (6.0 to 21.9)
Fluorouracil 0.5% + Salicylic Acid 7.6 (4.6 to 13.5)
Imiquimod 3.75% 8.5 (3.5 to 22.4)
Diclofenac 3% 2.9 (1.9 to 4.3)

Source: Network Meta-Analysis of European Randomized Controlled Trials [1] [2]

This analysis shows that while This compound's efficacy is statistically robust and comparable to several established field therapies like cryosurgery and MAL-PDT, other options like 5-Fluorouracil (5-FU) and Imiquimod 5% show higher odds ratios in this model [1] [2].

Key Evidence on this compound

Beyond the meta-analysis, recent studies highlight specific strengths of this compound:

  • Short Treatment Regimen: this compound is applied once daily for only 5 consecutive days, which is significantly shorter than most other topical therapies and may improve patient compliance [3] [4] [5].
  • Efficacy in Hyperkeratotic AK: A 2025 real-world study demonstrated that this compound is also effective for thicker, hyperkeratotic (Olsen Grade 3) AK lesions, achieving complete clearance in 54.9% and partial clearance in 25.5% of these challenging lesions [6].
  • Favorable Safety and Tolerability: Clinical trials and real-world studies consistently report a favorable safety profile for this compound. Most local skin reactions (LSRs) are mild to moderate, leading to high treatment adherence and minimal discontinuations [6] [5].

Mechanism of Action and Research Workflow

This compound has a novel dual mechanism of action for an AK therapy, which is visualized in the diagram below.

G cluster_mechanism Dual Mechanism of Action cluster_micro Microtubule Disruption cluster_src Src Signaling Dysregulation This compound This compound MicrotubulePath 1. Inhibition of Tubulin Polymerization This compound->MicrotubulePath SrcPath 2. Inhibition of Src Kinase Signaling This compound->SrcPath MitoticArrest Mitotic Arrest at G2/M Phase MicrotubulePath->MitoticArrest Proliferation Inhibition of Cell Proliferation SrcPath->Proliferation Apoptosis2 Induction of Apoptosis SrcPath->Apoptosis2 Apoptosis1 Apoptotic Cell Death MitoticArrest->Apoptosis1

This mechanism disrupts essential processes in proliferating keratinocytes, leading to the clearance of AK lesions [3].

The clinical evidence supporting this compound is derived from a structured research process, as outlined below.

G cluster_preclinical Preclinical Studies cluster_clinical Clinical Evaluation Start Research & Development Phase PC1 In-vitro Binding Assays Start->PC1 PC2 Tubulin Polymerization Assays PC1->PC2 PC3 Cell Cycle & Apoptosis Analysis PC2->PC3 C1 Phase III RCTs (Face & Scalp AK) PC3->C1 C2 Network Meta-Analysis (Comparative Efficacy) C1->C2 C3 Real-World Studies (e.g., Hyperkeratotic AK) C2->C3 Results Evidence Synthesis: Short course, Effective, Favorable Safety Profile C3->Results

Interpretation Guide for Professionals

When interpreting this data for drug development or clinical decisions, consider these points:

  • Clinical Trial vs. Real-World Performance: The high efficacy of 5-FU and imiquimod in the meta-analysis comes from controlled trials, whereas their real-world effectiveness can be limited by poor patient adherence due to longer treatment durations and significant local skin reactions [3] [5]. This compound's 5-day regimen offers a practical advantage.
  • Consider the AK Lesion Type: The approved European label for this compound is for non-hyperkeratotic, non-hypertrophic AK (Olsen Grade 1) [2]. However, emerging real-world evidence shows promising results for hyperkeratotic (Grade 3) lesions as well, expanding its potential use [6].
  • Analyze the Entire Evidence Chain: A comprehensive assessment should integrate data from preclinical mechanisms, rigorous RCTs, and real-world studies. This compound is supported by a well-defined mechanism and a growing body of clinical evidence across different settings [3] [6] [5].

References

Tirbanibulin complete clearance rates phase 3 clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Tirbanibulin Phase 3 Efficacy Data

Trial Identifier & Reference Patient Population Treatment Regimen Complete Clearance Rate (Day 57) Statistical Significance (vs. Vehicle)
Pooled Phase 3 Data (NCT03285477 & NCT03285490) [1] AKs on the face or scalp This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area 49% (pooled data) ( p < 0.001 )
Individual Trial 1 [2] AKs on the face or scalp This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area 44% Statistically significant
Individual Trial 2 [2] AKs on the face or scalp This compound 1% ointment, once daily for 5 consecutive days on a 25 cm² area 54% Statistically significant
Vehicle Group (Pooled) [1] AKs on the face or scalp Vehicle ointment, once daily for 5 consecutive days on a 25 cm² area 9% (pooled data)

| Phase 3 Trial for 100 cm² Area (NCT05279131) [3] | AKs on the face or balding scalp (4-12 lesions in ~100 cm²) | this compound 1% ointment, once daily for 5 consecutive days | Exploratory Efficacy: 77.8% mean reduction in AK lesion count at Day 57 [3] | Not applicable (single-arm study) |

AK = Actinic Keratosis.

Experimental Protocol Details

The pivotal phase 3 trials for this compound were randomized, double-blind, and vehicle-controlled studies [1].

  • Objective: To evaluate the efficacy and safety of this compound 1% ointment compared to a vehicle control for treating AKs on the face or scalp [1].
  • Patient Population: Adults with clinically typical, visible, discrete AKs within a 25 cm² treatment area on the face or scalp. The majority were male, over 60 years of age, Caucasian, and had Fitzpatrick skin types I-III [1].
  • Treatment Protocol: Patients were randomized to apply either This compound 1% or its vehicle control to the entire treatment field once daily for five consecutive days [1].
  • Primary Efficacy Endpoint: Complete clearance was defined as 100% clearance of all AK lesions identified within the treatment area at baseline, assessed on Day 57 [1].
  • Follow-up: Patients who achieved complete clearance were followed for up to 12 months to assess recurrence rates [1].

Mechanism of Action

This compound is a first-in-class, synthetic microtubule inhibitor with a dual mechanism of action, which contributes to its antiproliferative and antitumoral effects in actinic keratosis lesions [1] [4] [5].

cluster_path1 Microtubule Inhibition cluster_path2 Src Kinase Signaling Inhibition This compound This compound Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization This compound->Inhibits Tubulin Polymerization Inhibits Src Tyrosine Kinase (Non-ATP competitive) Inhibits Src Tyrosine Kinase (Non-ATP competitive) This compound->Inhibits Src Tyrosine Kinase (Non-ATP competitive) Disrupts Cell Division (G2/M Arrest) Disrupts Cell Division (G2/M Arrest) Inhibits Tubulin Polymerization->Disrupts Cell Division (G2/M Arrest) Induces Apoptosis (Caspase-3) Induces Apoptosis (Caspase-3) Disrupts Cell Division (G2/M Arrest)->Induces Apoptosis (Caspase-3) Clearance of Atypical Keratinocytes Clearance of Atypical Keratinocytes Induces Apoptosis (Caspase-3)->Clearance of Atypical Keratinocytes Disrupts Cancer Signaling Pathways Disrupts Cancer Signaling Pathways Inhibits Src Tyrosine Kinase (Non-ATP competitive)->Disrupts Cancer Signaling Pathways Upregulates p53 Upregulates p53 Disrupts Cancer Signaling Pathways->Upregulates p53 Induces Apoptosis Induces Apoptosis Upregulates p53->Induces Apoptosis Induces Apoptosis->Clearance of Atypical Keratinocytes

Comparative Context and Clinical Implications

  • Efficacy vs. Other Therapies: While no direct comparative trials are available, systematic reviews note that the complete clearance rates for this compound are lower than the 70% to 75% rates typically reported for fluorouracil and imiquimod [2]. However, its favorable tolerability and short treatment duration are significant advantages [1] [6].
  • Safety and Tolerability: The most common adverse events were mild, transient local skin reactions (e.g., erythema, flaking/scaling) at the application site [1] [2]. Systemic adverse events were not observed, giving it a favorable safety profile [1].
  • Field Cancerization Treatment: this compound is a field-directed therapy, meaning it treats both visible lesions and the surrounding subclinically damaged skin (field cancerization), which is crucial for preventing recurrence [6].

References

Tirbanibulin safety profile versus imiquimod diclofenac ingenol mebutate

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Safety at a Glance

The following table synthesizes key efficacy and safety data from a European network meta-analysis and other clinical studies, providing a direct comparison of common topical field therapies for actinic keratosis on the face and scalp [1] [2]. Note that ingenol mebutate has been withdrawn from major markets due to safety concerns [3].

Comparison of Topical Actinic Keratosis Treatments

Treatment Odds Ratio for Complete Clearance vs. Placebo (95% CrI) Typical Treatment Duration Common or Notable Adverse Events Discontinuation Due to Adverse Events
Tirbanibulin 1% 11.1 (6.2–20.9) [1] 5 consecutive days [3] Primarily mild, local skin reactions (erythema, flaking, swelling); application site pain (10%) and pruritus (9%) [3] [4]. 0% in phase III trials [2]
Imiquimod 5% 17.9 (9.1–36.6) [1] Variable cycles over 4-16 weeks [5] Local skin reactions; systemic events (e.g., necrosis, angioedema, flu-like symptoms, arthralgias) have been reported [3] [4]. 0–1.6% [2]
Diclofenac 3% 2.9 (1.9–4.3) [1] Up to 90 days [5] Local skin reactions [2]. 2.1%–12.3% [2]
Ingenol Mebutate 0.015% 12.5 (8.1–19.9) [1] 3 consecutive days (approved indication before withdrawal) [1] Local skin reactions; associated with increased risk of non-melanoma skin cancer, leading to market withdrawal in the EU, Canada, and US [3]. Information missing
5-Fluorouracil 5% 35.0 (10.2–164.4) [1] Up to 4 weeks [2] Significant local skin reactions (itching in 62%, burning in 21%); photosensitivity; rare but life-threatening systemic toxicity in dihydropyrimidine dehydrogenase (DPD) deficient patients [4]. 0% [2]

> Note on Ingenol Mebutate: This drug is included in the network meta-analysis for comparative efficacy as it was a relevant treatment at the time. However, it has been withdrawn from the European, Canadian, and U.S. markets due to its association with an increased risk of non-melanoma skin cancer [3]. It is no longer a therapeutic option.

Mechanism of Action and Experimental Insights

This compound's novel mechanism and favorable safety profile are rooted in its targeted, reversible action on rapidly proliferating cells.

Dual Mechanism of Action

This compound is a first-in-class synthetic drug with a dual mechanism [6] [4]:

  • Inhibition of Tubulin Polymerization: It binds reversibly to the colchicine site on β-tubulin, preventing the assembly of microtubules. This disrupts critical cellular processes like cell division, transport, and shape maintenance, leading to cell cycle arrest at the G2/M phase [6] [4].
  • Src Kinase Signaling Inhibition: It is also a non-ATP competitive inhibitor of Src kinase, a protein tyrosine kinase whose activity is enhanced in AK development. Inhibiting Src disrupts signals for cell proliferation, survival, and migration [6] [4].

The diagram below illustrates how this dual action targets actinic keratosis cells.

G cluster_path1 1. Microtubule Inhibition cluster_path2 2. Src Kinase Inhibition This compound This compound MOA Dual Mechanism of Action This compound->MOA M1 Inhibits Tubulin Polymerization MOA->M1 S1 Inhibits Src Kinase Signaling MOA->S1 M2 Disrupts Microtubule Network M1->M2 M3 Cell Cycle Arrest (G2/M Phase) M2->M3 Convergence Induces Apoptosis M3->Convergence S2 Blocks Proliferation & Migration S1->S2 S2->Convergence

Key Supporting Experiments and Protocols

The clinical data supporting this compound's safety and efficacy are primarily derived from two phase III randomized controlled trials.

  • Experimental Protocol Summary: The pivotal trials were identical in design: double-blind, randomized, vehicle-controlled studies (NCT03285477 and NCT03285490) [5].

    • Participants: Adults with 4-8 clinically typical AK lesions within a 25 cm² contiguous area on the face or scalp [5].
    • Intervention: Patients were randomized to apply either This compound 1% ointment or a matching vehicle ointment to the affected area once daily for 5 consecutive days [3] [5].
    • Primary Efficacy Endpoint: Complete clearance (100% reduction in the number of AK lesions) in the application area at Day 57 [3] [5].
    • Safety Assessment: Monitoring of local skin reactions (erythema, scaling, etc.), application site pain, pruritus, and other adverse events from treatment initiation through the study period [3].
  • Key Findings:

    • Efficacy: Pooled data from both trials showed a complete clearance rate of 49% in the this compound group versus 9% in the vehicle group (p<0.001) [3].
    • Safety: The most common adverse events were application site pain (10%) and pruritus (9%), which were predominantly mild and resolved without intervention. No systemic adverse events like angioedema were observed, and no patients discontinued treatment due to adverse events [3] [2] [4].

Key Differentiators in Clinical Practice

  • Favorable Safety Profile: Unlike fluorouracil and imiquimod, which can cause severe local reactions and systemic effects (necrosis, angioedema, arthralgias), this compound's adverse events are predominantly mild and localized [3] [4]. Its reversible binding to tubulin is associated with low clinical toxicity [4].
  • Treatment Adherence: The short, 5-day course is a significant advantage over longer regimens (e.g., 4 weeks for 5% fluorouracil, up to 12 weeks for diclofenac), potentially leading to better patient adherence and treatment completion [5] [2].
  • Economic Considerations: A health economic evaluation from the Scottish perspective concluded that this compound was cost-saving compared to diclofenac 3%, imiquimod 5%, and fluorouracil 5%, while producing similar clinical outcomes at one year [5].

References

Tirbanibulin long-term efficacy recurrence rates 6-month follow-up

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

The long-term efficacy data comes from rigorous clinical trial designs and real-life observational studies.

  • Phase 3 Clinical Trials (Source of 12-Month Recurrence): These were randomized, double-blind, vehicle-controlled studies [1]. Patients with 4-8 actinic keratoses on the face or scalp applied tirbanibulin 1% or a vehicle ointment once daily for 5 consecutive days to an area of up to 25 cm² [1] [2]. The primary efficacy endpoint was the complete clearance rate of AK lesions at Day 57. Patients who achieved 100% clearance were then followed for 12 months to monitor for recurrence, which is how the 47% recurrence rate was determined [2].

  • Real-Life Study (Source of 6-Month Durability): This was a single-center, retrospective study. Patients with AKs and solar lentigines in photodamaged areas were treated with this compound 1% ointment once daily for 5 consecutive days [3]. Efficacy for AKs was evaluated as complete clearance (100% disappearance of lesions) at the 57-day (T1) follow-up. Patients with complete clearance were then followed for a 6-month (T2) period to assess the durability of the response [3].

Mechanism of Action and Signaling Pathway

This compound has a novel dual mechanism of action that contributes to its efficacy in treating actinic keratosis. The signaling pathway is illustrated in the diagram below.

G cluster_path1 Microtubule Inhibition Pathway cluster_path2 Src Kinase Signaling Pathway This compound This compound TubulinPolymerization Tubulin Polymerization This compound->TubulinPolymerization Inhibits SrcKinaseSignaling Src Kinase Signaling This compound->SrcKinaseSignaling Disrupts MicrotubuleFormation Microtubule Formation TubulinPolymerization->MicrotubuleFormation Leads to CellDivision Cell Division & Transport MicrotubuleFormation->CellDivision Required for G2_M_Arrest Cell Cycle Arrest (G2/M Phase) CellDivision->G2_M_Arrest CellProliferation Cell Proliferation SrcKinaseSignaling->CellProliferation Promotes CellMigration Cell Migration & Survival SrcKinaseSignaling->CellMigration Promotes G2_M_Arrack G2_M_Arrack CellProliferation->G2_M_Arrack Apoptosis Induction of Apoptosis G2_M_Arrest->Apoptosis

The diagram shows this compound's dual mechanism [4] [2]:

  • Microtubule Inhibition: By binding to tubulin, this compound inhibits its polymerization, disrupting microtubule formation. Microtubules are critical structural components required for cell division (mitosis) and intracellular transport [4].
  • Src Kinase Signaling Disruption: this compound also acts as a non-ATP competitive inhibitor of the Src tyrosine kinase. Src signaling is enhanced in actinic keratosis and promotes cell proliferation, migration, and survival [4] [2].

The convergence of these pathways on cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death) selectively targets rapidly dividing, dysplastic keratinocytes in actinic keratosis lesions [4] [2].

Comparison with Other Topical Therapies

When considering long-term management, understanding how this compound compares to other field-directed therapies is valuable. The table below summarizes key comparative data, though direct head-to-head long-term recurrence studies are limited.

Therapy Application Duration Complete Clearance Rate (Face/Scalp) Recurrence & Long-Term Data
This compound 1% Ointment 5 consecutive days [5] ~49% (Pooled Phase 3 trials) [1] 47% recurrence at 12 months [2]; 85% maintained clearance at 6 months in real-life study [3].
5-Fluorouracil 5% Cream 3-4 weeks [2] ~38% at 6 months [2] Recurrence rates are high; one study noted 55% of patients had recurrence of some lesions within one year [2].
Imiquimod 3.75% Cream 4 weeks (can repeat once) [2] ~34% [2] Specific long-term recurrence rates for the 3.75% formulation are not provided in the search results.
Diclofenac 3% Gel 8-12 weeks [2] ~47% at 90 days [2] Specific long-term recurrence rates are not provided in the search results.

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates:

  • Sustained Medium-Term Efficacy: this compound maintains a high rate of complete clearance at 6 months (85%) in real-world settings, which is a strong performance indicator [3].
  • Long-Term Recurrence: The 47% recurrence rate at 12 months aligns with known challenges in managing the chronically photodamaged "field," suggesting that repeat treatment or combination strategies may be necessary for sustained disease control [2].
  • Favorable Treatment Protocol: Its 5-day application regimen is a significant advantage for patient adherence compared to longer-duration therapies, which may indirectly support its long-term effectiveness in clinical practice [5] [1].

References

Efficacy and Adherence: 5-Day Tirbanibulin vs. Common Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the efficacy and key adherence-related characteristics of tirbanibulin with other frequently used topical field therapies for AK on the face and scalp.

Treatment Regimen Duration Complete Clearance Rate (Face/Scalp) Key Adherence-Related Characteristics
This compound 1% [1] [2] 5 consecutive days [3] 49% (pooled from two Phase 3 trials) [3] [2] Short treatment period; mild, transient local skin reactions; high compliance rates reported in real-world studies [4] [3].
5-Fluorouracil 5% [5] Up to 4 weeks (twice daily) [5] Odds Ratio for Clearance: 35.0 (vs. vehicle) [1] Longer treatment period; associated with significant local skin reactions (itching, burning) that can impact compliance [5].
Imiquimod 5% [1] 4 weeks (e.g., 2x per week for 16 weeks) [1] Odds Ratio for Clearance: 17.9 (vs. vehicle) [1] Complex, extended dosing schedule; can cause severe local skin reactions and flu-like symptoms [1].
Imiquimod 3.75% [1] Twox 2-week treatment cycles, separated by a 2-week rest period [1] Odds Ratio for Clearance: 8.5 (vs. vehicle) [1] Complex, extended dosing schedule; can cause severe local skin reactions and flu-like symptoms [1].
Diclofenac 3% [1] 60 to 90 days [1] Odds Ratio for Clearance: 2.9 (vs. vehicle) [1] Very long treatment period; less effective but generally good tolerability [1].

Experimental Evidence on Adherence and Efficacy

Supporting data from clinical and real-world studies highlight the adherence benefits of this compound's short course.

  • Clinical Trial Compliance: In the pivotal Phase 3 trials, the 5-day regimen resulted in high treatment compliance [2]. A separate real-world study of 38 patients treating 228 AK lesions with this compound reported an excellent tolerability profile and high compliance rate, with no treatment discontinuation due to adverse events [4].
  • Real-World Effectiveness: The same real-world study demonstrated 51% total lesion clearance and 73% partial clearance (≥75% reduction) after a single 5-day cycle, confirming that the short regimen delivers effective results in a routine clinical setting [4].
  • Comparative Safety Profile: A review noted that systemic adverse events like necrosis and angioedema, which have been observed with other AK treatments such as fluorouracil and imiquimod, were not observed with this compound [3]. Its most common adverse reactions are application site pruritus and pain, which are typically mild and resolve quickly [3] [2].

Mechanism of Action and Experimental Protocol

This compound's novel mechanism and the straightforward trial design underpin its efficacy and adherence profile.

Mechanism of Action

This compound is a first-in-class synthetic agent with a dual mechanism of action [6] [5]:

  • Inhibition of Tubulin Polymerization: It reversibly binds to the colchicine site on β-tubulin, disrupting microtubule formation. This leads to cell cycle arrest at the G2/M phase [6].
  • Src Kinase Signaling Inhibition: It is also a non-ATP competitive inhibitor of Src tyrosine kinase, a pathway upregulated in AK, which affects cell proliferation and survival [5].

These actions preferentially target rapidly proliferating keratinocytes, inducing apoptosis (programmed cell death) with minimal effects on healthy, slow-growing cells [6].

G This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Src_Inhibition Src Kinase Inhibition This compound->Src_Inhibition G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis Src_Inhibition->Apoptosis G2_M_Arrest->Apoptosis AK_Cell_Death AK Cell Death & Clearance Apoptosis->AK_Cell_Death

Key Experimental Protocol

The efficacy and safety data for this compound were primarily established in two identical, double-blind, vehicle-controlled Phase 3 trials (NCT03285477 and NCT03285490) [1] [2] [7].

  • Population: 702 adult patients with 4-8 clinically typical, visible, and discrete AK lesions within a contiguous 25 cm² area on the face or scalp [2].
  • Intervention: Patients were randomized 1:1 to apply either This compound 1% ointment or a vehicle ointment once daily for 5 consecutive days [2].
  • Primary Endpoint: The proportion of subjects achieving complete (100%) clearance of all AK lesions in the treatment area at Day 57 [2].
  • Secondary Endpoint: The proportion of subjects achieving partial clearance (≥75% reduction) in the number of lesions at Day 57 [2].
  • Safety Monitoring: Local skin reactions (erythema, flaking, etc.) and adverse events were monitored throughout the study [1].

G Baseline Baseline Treat Apply this compound 1% or Vehicle (Once Daily, 5 Days) Baseline->Treat Day57 Day57 Assess Assess Primary Endpoint: Complete Clearance at Day 57 Day57->Assess Screen_Enroll Screen & Enroll Screen_Enroll->Baseline Follow_Up Follow-up Period Treat->Follow_Up Follow_Up->Day57

Key Insights for Research and Development

For researchers and drug development professionals, the this compound case offers several valuable insights:

  • Regimen Duration as a Critical Factor: this compound demonstrates that a short, finite treatment course can achieve efficacy comparable to longer-established therapies while inherently improving adherence [4] [3].
  • Tolerability Drives Real-World Success: A favorable safety profile with minimal systemic exposure and manageable local reactions is crucial for reducing discontinuation rates outside the controlled clinical trial environment [4] [3].
  • Targeting Field Cancerization: As a field-directed therapy, its success underscores the importance of developing treatments that address both visible lesions and subclinical field cancerization, which is key to managing the chronic nature of AK [8].

References

Tirbanibulin cosmetic outcomes solar lentigines clearance

Author: Smolecule Technical Support Team. Date: February 2026

Cosmetic & Efficacy Outcomes of Tirbanibulin

The following table consolidates quantitative data from real-life studies on this compound's performance, including its beneficial side effects on solar lentigines and photoaged skin.

Study Focus Study Design & Population Actinic Keratosis (AK) Clearance Results Solar Lentigines (SL) & Anti-Aging Results

| Anti-aging Effects [1] | Retrospective case series (N=7) on face/scalp AKs with photodamage [1]. | Patients with Olsen grade I-II AKs experienced clearance of lesions [1]. | • Powerful rejuvenating effect observed [1]. • Marked efficacy in skin lightening and clearance of solar lentigo [1]. | | Skin-Lightening Power [2] | Retrospective study (N=42) on patients with both AKs and SLs [2]. | • Complete Clearance (CC): 52% (n=22) [2]. • Partial Clearance (PC): 40% (n=17) [2]. | • SL Complete Clearance: 35% (n=15) [2]. • SL Partial Clearance: 50% (n=21) [2]. | | General Real-World Efficacy [3] [4] | Expert consensus from 11 dermatologists and review of real-life studies [3] [4]. | Considered a first-line option for most patients due to proven efficacy and high complete clearance rates [3] [4]. | Cosmetic benefits, including improvements in skin texture and pigmentation, are recognized as a valuable secondary outcome [1] [2]. |

Mechanism of Action: How this compound Works

This compound has a novel dual mechanism of action that targets actively dividing dysplastic keratinocytes, which contributes to its cosmetic effects [5].

G This compound's Dual Mechanism of Action cluster_pathway1 Microtubule Inhibition cluster_pathway2 Src Kinase Signaling Inhibition This compound This compound T1 Binds to β-tubulin at the colchicine site This compound->T1 S1 Inhibits non-receptor protein tyrosine kinase Src (non-ATP competitive) This compound->S1 T2 Inhibits tubulin polymerization T1->T2 T3 Disrupts cell cytoskeleton & mitosis T2->T3 T4 Cell cycle arrest in G2/M phase T3->T4 T5 Induces Apoptosis T4->T5 Outcome Clearance of Actinic Keratosis and Solar Lentigines T5->Outcome S2 Blocks downstream signaling pathways S1->S2 S3 Reduces cell migration, proliferation, and survival S2->S3 S3->Outcome

This mechanism leads to the removal of pre-cancerous AK cells and, notably, the pigmented cells in solar lentigines, resulting in observed skin lightening [1] [2]. The induced apoptosis is associated with less inflammation compared to some other treatments [5].

Key Experimental Protocols Cited

The compelling data on this compound's cosmetic effects come from studies employing rigorous clinical methodologies.

  • Study Design: The primary evidence comes from single-center, retrospective studies conducted at the Dermatology Unit of the University of Messina, Italy [1] [2].
  • Patient Population: Studies enrolled adults with AKs on the face or scalp in the context of chronic photodamage and visible solar lentigines. Key exclusion criteria included immunosuppression, active infections, and use of other AK/anti-aging treatments in the preceding 12 weeks [1] [2].
  • Treatment Regimen: Patients applied This compound 1% ointment once daily for 5 consecutive days to the affected area (up to 25 cm²) [1] [2].
  • Efficacy Assessment:
    • Primary Endpoint (Day 57): Clearance of AKs and solar lentigines was evaluated through clinical photography and investigator assessment [1] [2].
    • AK Clearance: Graded as Complete Clearance (CC; 100% lesion disappearance) or Partial Clearance (PC; ≥75% reduction) [2].
    • SL Clearance: Graded as CC (>75% improvement up to complete disappearance), PC (50-75% reduction in pigmentation), or no response (<50% improvement) [2].
    • Long-Term Follow-Up: Patients with complete clearance were followed for 6 months to assess durability of response [1] [2].
  • Safety Monitoring: Local Skin Reactions (LSRs) like erythema, scaling, and crusting were recorded by patients and assessed by physicians using a 4-point scale (0=absent to 3=severe) [2].

Objective Comparison with Alternative Therapies

The table below places this compound's performance in context with other common field-directed therapies.

Therapy Mechanism of Action Approved Regimen Efficacy on AKs Effect on Solar Lentigines Common Side Effects
This compound [1] [6] [5] Microtubule & Src kinase inhibitor [5]. 5 days [1] [5]. High complete clearance rates [3] [2]. Yes (marked clearance reported) [1] [2]. Local skin reactions (erythema, pruritus); generally well-tolerated [1] [5].
5-Fluorouracil (5-FU) [6] [5] Antimetabolite; disrupts DNA/RNA synthesis [5]. 2-4 weeks [5]. Established efficacy [5]. Not a prominent or well-documented effect. Photosensitivity, application-site itching, burning; often more severe reactions [6] [5].
Imiquimod [1] Immune response modifier. Several weeks (varies by strength). Established efficacy. Not a prominent or well-documented effect. Local skin inflammatory reactions.

Conclusion for Research and Development

  • Key Differentiator: The skin-lightening and solar lentigines clearance is a consistent finding in recent studies and appears more pronounced than with other topical AK therapies like 5-FU [1] [2].
  • Proposed Mechanism: This effect is likely secondary to its dual antiproliferative and pro-apoptotic action on hyperplastic and pigmented keratinocytes [5].
  • Research Implications: For drug development professionals, these findings highlight this compound's potential for drug repurposing in the treatment of benign pigmented lesions and as a tool for studying pathways involved in skin rejuvenation.

References

Tirbanibulin histological clearance validation actinic keratosis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of AK Treatments

The following table summarizes the complete clearance rates and key trial parameters for various AK treatments, based on a European network meta-analysis of randomized controlled trials [1].

Table 1: Comparative Efficacy of Actinic Keratosis Treatments for the Face and Scalp

Treatment Modality Odds Ratio for Complete Clearance vs. Placebo/Vehicle (95% CrI) Key Trial Parameters (Commonly Reported)
Fluorouracil 5% 35.0 (10.2 - 164.4) Typically applied twice daily for 4 weeks [2].
Fluorouracil 4% 30.3 (9.1 - 144.7) -
Photodynamic therapy (ALA-PDT) 24.1 (10.9 - 52.8) A single in-office procedure. Aminolevulinic acid (ALA) is applied, followed by light exposure after an incubation period [3].
Imiquimod 5% 17.9 (9.1 - 36.6) Applied 2-3 times per week for 12-16 weeks [1].
Tirbanibulin 1% Ointment 11.1 (6.2 - 20.9) Applied once daily for 5 consecutive days. Efficacy assessed at Day 57 [1] [4].
Ingenol Mebutate 0.015% 12.5 (8.1 - 19.9) Applied once daily for 3 consecutive days [1].
Cryosurgery 13.4 (6.2 - 30.3) A single in-office procedure. Liquid nitrogen is applied via spray or cotton swab until a freeze-thaw cycle is achieved [1] [3].
Photodynamic therapy (MAL-PDT) 11.7 (6.0 - 21.9) A single in-office procedure. Methyl aminolevulinate (MAL) is applied, followed by light exposure after an incubation period [1].
Imiquimod 3.75% 8.5 (3.5 - 22.4) Applied once daily for 2 weeks, followed by 2 weeks of no treatment, then once daily for another 2 weeks [1].
Fluorouracil 0.5% + Salicylic Acid 7.6 (4.6 - 13.5) Applied once daily (up to 12 weeks for hyperkeratotic lesions) [2].
Diclofenac 3% 2.9 (1.9 - 4.3) Applied twice daily for 60-90 days [1].

Key Insight: While some treatments show higher odds ratios, the short 5-day application regimen of this compound is a significant differentiator, potentially leading to better patient adherence and satisfaction compared to longer regimens [5] [4].

Mechanism of Action: this compound's Dual Pathway

This compound is a first-in-class synthetic drug with a dual mechanism of action, specifically targeting proliferating keratinocytes. The following diagram illustrates its pathway.

G cluster_topical Topical Application cluster_mechanism Dual Intracellular Mechanism cluster_tubulin Microtubule Inhibition cluster_kinase Src Kinase Signaling Inhibition This compound This compound Penetrates Epidermis Penetrates Epidermis This compound->Penetrates Epidermis M1 Binds to Tubulin M2 Inhibits Polymerization M1->M2 Reversibly M3 Mitotic Spindle Formation M2->M3 Disrupts K1 Inhibits Src Tyrosine Kinase K2 Cell Proliferation & Tumor Growth Pathways K1->K2 Downregulates Mitotic Spindle Formation Mitotic Spindle Formation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Formation->G2/M Cell Cycle Arrest Apoptosis (Programmed Cell Death) Apoptosis (Programmed Cell Death) G2/M Cell Cycle Arrest->Apoptosis (Programmed Cell Death) Cell Proliferation ... Cell Proliferation ... Cell Proliferation ...->G2/M Cell Cycle Arrest Clearance of Atypical Keratinocytes Clearance of Atypical Keratinocytes Apoptosis (Programmed Cell Death)->Clearance of Atypical Keratinocytes

Diagram Title: this compound's Dual Mechanism of Action in Actinic Keratosis Cells

  • Novel Tubulin Binding: Preclinical studies indicate that this compound reversibly binds to the colchicine-binding site on β-tubulin, inhibiting polymerization and disrupting the microtubule network essential for cell division [6].
  • Src Kinase Inhibition: Concurrently, this compound inhibits Src tyrosine kinase signaling, a pathway upregulated in hyperproliferative skin disorders and squamous cell carcinoma [5] [6].
  • Induction of Apoptosis: This dual action synergistically induces G2/M cell cycle arrest and promotes apoptosis rather than necrosis, which is thought to contribute to its efficacy with a favorable tolerability profile [7] [6].

Key Experimental Protocols & Validation

For researchers designing studies, here are the core methodologies from pivotal this compound trials and advanced assessment techniques.

1. Pivotal Phase III Trial Design (KX01-AK-003/004) The efficacy data in Table 1 is primarily derived from two Phase III trials [1] [7] [4].

  • Patient Population: Adults with 4-8 non-hyperkeratotic, non-hypertrophic AKs (Olsen Grade I/II) within a contiguous 25 cm² area on the face or scalp.
  • Treatment Protocol: this compound 1% ointment was applied once daily for 5 consecutive days to the entire treatment area.
  • Primary Endpoint: Complete clearance (100% clearance of all baseline AKs), assessed clinically at Day 57 (8 weeks post-treatment).
  • Key Findings: Pooled analysis showed a complete clearance rate of 49% and a partial clearance (≥75% reduction in AK count) rate of 72% [4].

2. Advanced Techniques for Histological and Subclinical Validation Beyond clinical counting, these instrumental techniques are used to validate efficacy and understand subclinical impact.

  • Dermoscopy: Used at baseline and follow-up to identify specific AK patterns (e.g., "strawberry pattern", erythematous pseudonetwork) and monitor their resolution post-treatment [5] [4].
  • Reflectance Confocal Microscopy (RCM) & Line-Field OCT (LC-OCT): These non-invasive imaging tools can detect subclinical changes in the field of cancerization and are valuable for monitoring treatment response at a cellular level without biopsy [5].
  • Histopathology: While not routine, biopsy remains the gold standard for diagnosis. It is used in cases of diagnostic uncertainty or when progression to invasive squamous cell carcinoma is suspected [5] [3].

Key Insights for Researchers

  • Target Population: this compound is particularly suited for fields of cancerization with mild to moderate AKs (Olsen Grade I/II). Its short regimen is a key advantage for adherence and satisfaction in real-world settings [5] [4].
  • Safety Profile: Local skin reactions (erythema, scaling) are common but are typically mild to moderate, peak around day 8, and resolve spontaneously. Severe reactions are uncommon [7] [4].
  • Emerging Applications: Real-world evidence is exploring its use in sequential/combination therapy. A 2025 study in solid organ transplant recipients found that cryotherapy followed by this compound was more effective than cryotherapy alone [8].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

431.22089180 Da

Monoisotopic Mass

431.22089180 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V9848RS5G

Drug Indication

Tirbanibulin is indicated for the topical treatment of actinic keratosis on the face or scalp.
Klisyri is indicated for the field treatment of non-hyperkeratotic, non-hypertrophic actinic keratosis (Olsen grade 1) of the face or scalp in adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Dermatologic Agents

Mechanism of Action

Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe.

Other CAS

1000669-72-6

Absorption Distribution and Excretion

Tirbanibulin demonstrates good oral bioavailability. Following topical administration of doses ranging from 54 to 295 mg on the face or scalp, the steady-state concentration of tirbanibulin was achieved by 72 hours. At five days following initial administration, the mean Cmax was 0.34±0.30 ng/mL in subjects who received topical treatment on the face and 0.18±0.10 ng/mL in subjects who received topical treatment on the scalp. The mean AUC24 was 5.0±3.9 h x ng/mL in subjects who received topical treatment on the face and 3.2±1.9 h x ng/mL in subjects who received topical treatment on the scalp. The median Tmax was about seven hours.
There is limited information on the route of elimination of tirbanibulin.
There is limited information on the volume of distribution of tirbanibulin. In mouse HT29 xenograft studies, the tissue to plasma ration of tirbanibulin was 1.52.
There is limited information on the clearance rate of tirbanibulin.

Metabolism Metabolites

_In vitro_, tirbanibulin is mainly metabolized by CYP3A4, and to a lesser extent, CYP2C8. In adult subjects with actinic keratosis, detected metabolites were KX2-5036 and KX2-5163, which were pharmacologically inactive metabolites with the highest plasma concentrations of 0.09 ng/mL and 0.12 ng/mL, respectively.

Wikipedia

Tirbanibulin

Biological Half Life

The half-life is about 4 hours.

Use Classification

Human drugs -> Antibiotics and chemotherapeutics for dermatological use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Hangauer, David G.; Smolinski, Michael; Bu, Yahao; Kazim, Latif; Qu, Jun. Photoaffinity labeling studies to better define the mechanism of action for Phase II oncology drug KX2-391. Abstracts of Papers, 239th ACS National Meeting, San Francisco, CA, United States, March 21-25, 2010 (2010), MEDI-295. CODEN: 69MML8 AN 2010:344831
2. Hangauer, David G., Jr.; Patra, Debasis; Cody, Jeremy A.; Palmer, Grant J.; Isbester, Paul K.; Salsbury, Jonathon. Preparation of 2-[5-[4-(2-morpholinoethoxy)phenyl]pyridin-2-yl]-N-benzylacetamide mesylate polymorph Form A with improved stability. U.S. Pat. Appl. Publ. (2009), 68pp., Cont.-in-part of U.S. Ser. No. 154,056. CODEN: USXXCO US 2009318450 A1 20091224 CAN 152:75049 AN 2009:1599300
3. Lau, Grace M.; Lau, Gillian M.; Yu, Guo-Liang; Gelman, Irwin H.; Gutowski, Alan; Hangauer, David; Fang, Jane W. S. Expression of Src and FAK in Hepatocellular Carcinoma and the Effect of Src Inhibitors on Hepatocellular Carcinoma In Vitro. Digestive Diseases and Sciences (2009), 54(7), 1465-1474. CODEN: DDSCDJ ISSN:0163-2116. AN 2009:677742
4. Hangauer, David G., Jr.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Synthesis of [(morpholinoethoxy)phenyl]pyridine KX2-391 compositions for modulating a kinase cascade. U.S. Pat. Appl. Publ. (2008), 44 pp., Cont.-in-part of U.S. Ser. No. 5,792. CODEN: USXXCO US 2008287436 A1 20081120 CAN 149:556637 AN 2008:1398805
5. Hangauer, David G.; Coughlin, Daniel; Cody, Jeremy A.; Gale, Jonathan. Methods for preparing N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide [KX2-391] for use in modulating a kinase cascade. PCT Int. Appl. (2008), 94pp. CODEN: PIXXD2 WO 2008082637 A1 20080710 CAN 149:152968 AN 2008:831758

Explore Compound Types